molecular formula C11H14O3 B10765897 Galiellalactone

Galiellalactone

Katalognummer: B10765897
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: SOIISBQQYAGDKM-QJSROADHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galiellalactone is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a key pathway implicated in oncogenesis, cancer cell proliferation, and immune regulation. This fungal-derived sesquiterpene lactone functions by covalently binding to STAT3, specifically targeting cysteine residues within its SH2 domain. This unique mechanism directly prevents the STAT3 phosphorylation, dimerization, and nuclear translocation required for its transcriptional activity.

Eigenschaften

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

(4R,7R,9S,11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one

InChI

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11-/m0/s1

InChI-Schlüssel

SOIISBQQYAGDKM-QJSROADHSA-N

Isomerische SMILES

C[C@H]1C[C@H]2CC[C@@H]3[C@]2(C(=C1)C(=O)O3)O

Kanonische SMILES

CC1CC2CCC3C2(C(=C1)C(=O)O3)O

Herkunft des Produkts

United States

Foundational & Exploratory

Galiellalactone: A Technical Guide to its Natural Source, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone (B1674401), a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, has emerged as a promising therapeutic candidate, particularly in the context of castration-resistant prostate cancer.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a comprehensive summary of its mechanism of action. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on actionable experimental procedures and clear data presentation.

Natural Sources of this compound

This compound is a secondary metabolite produced by certain species of fungi. The primary documented sources are:

  • Galiella rufa : A species of cup fungus in the family Sarcosomataceae.[3][4][5]

  • Ascomycete strain A111-95 : This strain has been identified as a producer of this compound and other bioactive secondary metabolites.[4][6]

While synthetic routes to this compound have been developed, isolation from fungal fermentation remains a key method for obtaining this natural product.

Isolation and Purification of this compound

The following sections outline a comprehensive protocol for the isolation and purification of this compound from fungal culture, based on established methodologies for fungal secondary metabolite extraction.

Fermentation of this compound-Producing Fungi

A detailed protocol for the submerged culture of a this compound-producing fungus, such as ascomycete strain A111-95, is provided below.

2.1.1. Materials and Media

  • Fungal Strain: Pure culture of Galiella rufa or ascomycete strain A111-95.

  • Media: Potato Dextrose Broth (PDB) or a similar nutrient-rich medium suitable for fungal growth.

  • Equipment:

    • Sterile Erlenmeyer flasks (500 mL or larger)

    • Shaking incubator

    • Autoclave

    • Sterile filtration apparatus

2.1.2. Fermentation Protocol

  • Inoculation: Aseptically inoculate 100 mL of sterile PDB in a 500 mL Erlenmeyer flask with a small agar (B569324) plug or a suspension of mycelium from a mature culture of the fungus.

  • Incubation: Incubate the flask on a rotary shaker at approximately 150 rpm and a controlled temperature of 25-28°C for 14-21 days. The optimal fermentation time may vary and should be determined by monitoring the production of this compound via analytical techniques such as HPLC.

Extraction of this compound

Following fermentation, this compound is extracted from the culture broth using liquid-liquid extraction.

2.2.1. Materials

  • Solvent: Ethyl acetate (B1210297) (HPLC grade).

  • Equipment:

    • Large separation funnel

    • Filtration apparatus (e.g., cheesecloth or vacuum filtration)

    • Rotary evaporator

2.2.2. Extraction Protocol

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction:

    • Transfer the culture filtrate to a large separation funnel.

    • Add an equal volume of ethyl acetate to the filtrate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic (ethyl acetate) layer will contain the this compound.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

  • Concentration: Combine all the ethyl acetate extracts and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude extract.

Purification by Column Chromatography

The crude extract is purified using silica (B1680970) gel column chromatography to isolate pure this compound.

2.3.1. Materials

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (or a similar solvent system).

  • Equipment:

    • Glass chromatography column

    • Fraction collector or test tubes

    • Thin-layer chromatography (TLC) plates and developing chamber

    • UV lamp for visualization

2.3.2. Chromatography Protocol

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system (e.g., 30% ethyl acetate in hexane), and visualizing the spots under a UV lamp.

  • Isolation: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Experimental Workflow Diagram

Galiellalactone_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Galiella rufa Incubation Incubation (14-21 days, 25-28°C) Inoculation->Incubation Shaking at 150 rpm Filtration Filtration to separate mycelium and broth Incubation->Filtration Solvent_Extraction Liquid-Liquid Extraction with Ethyl Acetate Filtration->Solvent_Extraction Concentration Concentration via Rotary Evaporation Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_this compound Pure_this compound Evaporation->Pure_this compound STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates pJAK p-JAK JAK->pJAK autophosphorylates STAT3_inactive STAT3 (inactive) pJAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to DNA DNA STAT3_dimer->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription initiates Galiellalactone_Inhibition_Pathway This compound This compound STAT3_dimer STAT3 Dimer This compound->STAT3_dimer covalently binds to Cys367, Cys468, Cys542 STAT3_this compound STAT3-Galiellalactone Adduct DNA_binding DNA Binding STAT3_dimer->DNA_binding No_DNA_binding DNA Binding Blocked STAT3_this compound->No_DNA_binding Gene_transcription Gene Transcription DNA_binding->Gene_transcription No_gene_transcription No Gene Transcription No_DNA_binding->No_gene_transcription

References

Galiellalactone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Fungal Metabolite as a Direct STAT3 Inhibitor

Abstract

Galiellalactone (B1674401) is a fungal metabolite originally isolated from the ascomycete Galiella rufa. It has garnered significant attention in the scientific community for its potent and specific inhibitory activity against the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, and metastasis, while suppressing anti-tumor immunity. This compound presents a promising therapeutic lead due to its direct and covalent interaction with STAT3, leading to the inhibition of its transcriptional activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biosynthetic origin, quantitative biological data, and detailed experimental protocols for its study.

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) protein, a member of the STAT family of transcription factors, is a critical mediator of cellular responses to cytokines and growth factors. Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process. However, in a wide range of malignancies, including prostate, breast, and lung cancers, STAT3 is constitutively activated, driving oncogenesis and conferring resistance to conventional therapies.[1] This has positioned STAT3 as a compelling target for cancer drug development.

This compound, a small molecule natural product, has emerged as a promising direct inhibitor of STAT3.[2] Unlike many other STAT3 inhibitors that target upstream kinases like JAKs, this compound directly interacts with the STAT3 protein itself.[3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound and providing practical information for its investigation and potential therapeutic development.

Origin and Biosynthesis

This compound is a secondary metabolite produced by the fungus Galiella rufa.[4] It is classified as a hexaketide, suggesting its biosynthesis via the polyketide pathway.[1]

Putative Biosynthetic Pathway

While the complete biosynthetic gene cluster and enzymatic cascade for this compound have not been fully elucidated, a putative pathway can be proposed based on the general principles of fungal polyketide synthesis. Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that iteratively condense acyl-CoA units to form a poly-β-keto chain. This reactive intermediate then undergoes a series of modifications, including cyclization and tailoring reactions, to yield the final natural product. In the case of this compound, a hexaketide precursor is likely assembled and subsequently cyclized to form its characteristic tricyclic lactone structure.

Mechanism of Action: Direct STAT3 Inhibition

This compound's primary mechanism of action is the direct inhibition of STAT3 transcriptional activity.[2] This is achieved through a unique covalent interaction with the STAT3 protein.

Covalent Modification of STAT3

This compound contains a reactive α,β-unsaturated lactone moiety that acts as a Michael acceptor. It has been demonstrated that this compound covalently binds to specific cysteine residues on the STAT3 protein.[3] Mass spectrometry analysis has identified three modified cysteines: Cys-367, Cys-468, and Cys-542.[2] This covalent adduction physically obstructs the DNA-binding domain of STAT3.

Inhibition of STAT3 DNA Binding

The covalent modification of STAT3 by this compound prevents the transcription factor from binding to its consensus DNA sequences in the promoters of target genes.[3] Importantly, this inhibition of DNA binding occurs without affecting the upstream phosphorylation of STAT3 at Tyrosine 705 (Tyr705) or Serine 727 (Ser727), a key step in its activation and dimerization.[3] This distinguishes this compound from many other STAT3 inhibitors that target the JAK kinases responsible for this phosphorylation.

The following diagram illustrates the IL-6/JAK/STAT3 signaling pathway and the point of inhibition by this compound.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binds gp130 gp130 JAK JAK Kinase gp130->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation This compound This compound This compound->STAT3_dimer_nuc Covalently Binds & Inhibits DNA Binding DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Gene_Transcription Target Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Figure 1: this compound's Mechanism of Action in the STAT3 Signaling Pathway.

Quantitative Biological Data

The inhibitory activity of this compound and its analogues has been quantified in various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for cell viability/proliferation and STAT3 signaling.

Table 1: IC50 Values for Inhibition of Cell Viability/Proliferation

CompoundCell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference(s)
This compoundDU145Prostate CancerWST-172 h3.02[5]
This compoundDU145Prostate CancerWST-172 h3.6[6]
This compoundBT-549Triple-Negative Breast CancerMTT24 h12.68[5]
This compoundMDA-MB-231Triple-Negative Breast CancerMTT24 h16.93[5]
This compoundMDA-MB-468Triple-Negative Breast CancerMTT24 h17.48[5]
This compoundMDA-MB-468Triple-Negative Breast CancerMTT24 h~10-20[1]
ZE139 (Biotinylated Analogue)DU145Prostate CancerWST-172 h6.6[6]
ZE140 (Biotinylated Analogue)DU145Prostate CancerWST-172 h14[6]
SG-1709 (Analogue)MDA-MB-468Triple-Negative Breast CancerMTT24 h~5-10[1]
SG-1721 (Analogue)MDA-MB-468Triple-Negative Breast CancerMTT24 h<5[1]

Table 2: IC50 Values for Inhibition of STAT3 Signaling

CompoundAssayCell LineStimulationIC50Reference(s)
This compoundSTAT3 Luciferase ReporterLNCaPIL-6~5 µM[1]
This compoundSTAT3 Signaling--250-500 nM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

A specific, detailed protocol for the isolation and purification of this compound from Galiella rufa is not extensively detailed in publicly available literature. However, a general protocol can be inferred based on standard methods for the extraction of fungal secondary metabolites from submerged cultures.

5.1.1. Submerged Culture of Galiella rufa

  • Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Malt Broth) with a mycelial culture of Galiella rufa.

  • Fermentation: Grow the culture in a shaker incubator at an appropriate temperature (e.g., 25-28°C) and agitation speed (e.g., 150 rpm) for a period sufficient for secondary metabolite production (typically 1-4 weeks).

5.1.2. Extraction

  • Separation: Separate the mycelial biomass from the culture broth by filtration (e.g., through cheesecloth) or centrifugation.

  • Liquid-Liquid Extraction: Extract the culture filtrate with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the metabolites.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

5.1.3. Purification

  • Chromatography: Purify the crude extract using a combination of chromatographic techniques. This may include:

    • Silica Gel Column Chromatography: Fractionate the extract based on polarity using a gradient of solvents (e.g., hexane (B92381) and ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

  • Characterization: Characterize the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogues for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for STAT3 and Phospho-STAT3

This technique is used to detect the levels of total and phosphorylated STAT3.

  • Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for STAT3 and phospho-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to assess the ability of STAT3 to bind to its DNA consensus sequence.

  • Nuclear Extract Preparation: Treat cells with this compound and prepare nuclear extracts.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the STAT3 consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence or absence of this compound in a binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A decrease in the shifted band corresponding to the STAT3-DNA complex indicates inhibition of DNA binding.

STAT3 Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of STAT3.

  • Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment and Stimulation: Treat the transfected cells with this compound for a specified period, followed by stimulation with a STAT3 activator (e.g., IL-6), if necessary.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows.

Workflow for High-Throughput Screening of STAT3 Inhibitors

HTS_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Hit Confirmation and Validation cluster_tertiary_screen Lead Optimization Compound_Library Compound_Library Primary_Assay High-Throughput Assay (e.g., STAT3 Luciferase Reporter) Compound_Library->Primary_Assay Initial_Hits Initial Hits Primary_Assay->Initial_Hits Dose_Response Dose-Response Curves (IC50 Determination) Initial_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., pSTAT3 Western Blot) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) (Analogue Synthesis) Confirmed_Hits->SAR_Studies In_Vivo_Models In Vivo Efficacy Models (Xenografts) SAR_Studies->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Figure 2: A generalized workflow for the screening and validation of STAT3 inhibitors.
Workflow for a Biochemical Assay: STAT3 DNA Binding (EMSA)

EMSA_Workflow Start Start Prepare_Extracts Prepare Nuclear Extracts from Treated and Control Cells Start->Prepare_Extracts Label_Probe Label STAT3 DNA Consensus Probe Start->Label_Probe Binding_Reaction Incubate Nuclear Extract, Labeled Probe, and this compound Prepare_Extracts->Binding_Reaction Label_Probe->Binding_Reaction Electrophoresis Run on Non-denaturing Polyacrylamide Gel Binding_Reaction->Electrophoresis Detection Detect Probe Signal (Autoradiography/Imaging) Electrophoresis->Detection Analysis Analyze Shifted Bands (STAT3-DNA Complex) Detection->Analysis End End Analysis->End

Figure 3: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

This compound represents a valuable chemical scaffold for the development of novel anti-cancer therapeutics targeting the STAT3 signaling pathway. Its unique mechanism of direct, covalent inhibition of STAT3 DNA binding offers a distinct advantage over inhibitors of upstream kinases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues. Future research should focus on elucidating its complete biosynthetic pathway, which could enable synthetic biology approaches for the production of novel derivatives, and on comprehensive preclinical studies to evaluate its efficacy and safety in relevant cancer models.

References

Galiellalactone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone (B1674401), a fungal metabolite, has emerged as a significant small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutively active STAT3 is a key driver in numerous malignancies, including castration-resistant prostate cancer, making it a promising therapeutic target.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its mechanism of action as a direct, covalent inhibitor of STAT3. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a tricyclic compound featuring a reactive α,β-unsaturated lactone moiety, which is crucial for its biological activity.[1] Its chemical identity has been confirmed through various spectroscopic methods and total synthesis.[4][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4S,5aR,7aR,7bS)-5,5a,6,7,7a,7b-Hexahydro-7b-hydroxy-4-methylindeno[1,7-bc]furan-2(4H)-one[2]
Molecular Formula C₁₁H₁₄O₃[6]
Molecular Weight 194.23 g/mol [6]
CAS Number 133613-71-5[6]
SMILES O=C1C2=C--INVALID-LINK--C[C@@]3([H])CC--INVALID-LINK--([H])O1[1]
Solubility Soluble to 5 mM in DMSO and ethanol[6]
Appearance White to off-white solid[1]
Storage Store at -20°C[6]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataDetails
¹H NMR (DMSO-d₆) δ 0.50 (1H, ddd), 1.05 (3H, d), 1.84 (1H, m), 1.86 (1H, m), 2.01 (1H, m), 2.06 (1H, m), 2.70 (1H, dd), 2.97 (1H, dd), 3.14 (1H, dd), 3.42 (1H, dd), 3.53 (1H, s), 4.47 (1H, s)
¹³C NMR (DMSO-d₆) δ 20.5, 28.8, 31.3, 31.9, 32.8, 37.0, 45.2, 47.3, 52.0, 54.0, 83.1, 88.7, 168.7, 175.6
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₄H₂₁NO₅S (M+H)⁺ 316.1219, found 316.1231 (for this compound-cysteine adduct)

Mechanism of Action: Direct STAT3 Inhibition

This compound exerts its biological effects through the direct inhibition of the STAT3 transcription factor.[1][2] Unlike many other STAT3 inhibitors that target the upstream Janus kinases (JAKs) or the SH2 domain of STAT3, this compound functions through a unique covalent binding mechanism.[1]

Covalent Modification of STAT3

The α,β-unsaturated lactone ring of this compound acts as a Michael acceptor, reacting with nucleophilic cysteine residues on the STAT3 protein.[1] This covalent modification has been confirmed through mass spectrometry analysis, which identified three specific cysteine residues in STAT3 as targets for this compound: Cys-367, Cys-468, and Cys-542.[1][7]

Inhibition of DNA Binding

The covalent adduction of this compound to these cysteine residues, particularly those within the DNA-binding domain of STAT3, sterically hinders the protein's ability to bind to its consensus DNA sequences in the promoters of target genes.[1] Importantly, this compound does not affect the phosphorylation of STAT3 at Tyr705 or Ser727, which is a critical step for its activation and dimerization.[1]

Galiellalactone_Mechanism cluster_cysteines Target Cysteine Residues This compound This compound STAT3_this compound STAT3-Galiellalactone Covalent Adduct This compound->STAT3_this compound Covalent Binding STAT3 STAT3 Protein Cys367 Cys-367 STAT3->Cys367 Cys468 Cys-468 STAT3->Cys468 Cys542 Cys-542 STAT3->Cys542 Block Inhibition DNA_Binding STAT3 Binding to DNA Gene_Transcription Target Gene Transcription DNA_Binding->Gene_Transcription Block->DNA_Binding

This compound's covalent modification of STAT3.

Biological Activity

This compound has demonstrated significant anti-cancer activity in various preclinical models, particularly in prostate and breast cancer. Its efficacy is linked to the inhibition of STAT3-mediated signaling pathways that promote cell proliferation, survival, and angiogenesis.

Table 3: In Vitro Activity of this compound

Cell LineCancer TypeAssayEndpointIC₅₀Reference(s)
DU145Prostate CancerWST-1 ProliferationGrowth Inhibition3.6 µM (72h)[1]
PC-3Prostate CancerApoptosis AssayInduction of Apoptosis-[8]
LNCaP (IL-6 stimulated)Prostate CancerLuciferase ReporterSTAT3 Activity Inhibition~5 µM[8]
BT-549Triple-Negative Breast CancerCytotoxicity AssayCell Viability-[9]
MDA-MB-468Triple-Negative Breast CancerCytotoxicity AssayCell Viability-[9]
DU145 (Cancer Stem-like Cells)Prostate CancerViability AssayCell Viability-[2]

Table 4: In Vivo Activity of this compound

Cancer ModelTreatmentOutcomeReference(s)
DU145 Xenografts (mice)Daily i.p. injections42% reduction in tumor growth[8]
Enzalutamide-resistant Prostate Cancer Xenografts-Reduced tumor volume and serum PSA[10]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Cell-Based Assays

This colorimetric assay measures the metabolic activity of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

This assay quantifies the transcriptional activity of STAT3.

  • Protocol:

    • Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

    • Treat cells with this compound followed by stimulation with a STAT3 activator (e.g., IL-6).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

    • Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.

Biochemical Assays

Used to detect the levels of specific proteins, including total and phosphorylated STAT3.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against STAT3, phospho-STAT3 (Tyr705/Ser727), and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

This assay is used to assess the DNA-binding activity of STAT3.

  • Protocol:

    • Prepare nuclear extracts from cells treated with this compound.

    • Incubate the nuclear extracts with a radiolabeled or biotinylated DNA probe containing the STAT3 consensus binding site.

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the complexes by autoradiography or chemiluminescence.

Target Identification

This method is employed to identify the direct protein targets of this compound.

Pulldown_Workflow Cell_Lysate Cell Lysate Incubation Incubation Cell_Lysate->Incubation GL_Biotin Biotinylated this compound GL_Biotin->Incubation Binding Binding of Biotin to Streptavidin Incubation->Binding Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Binding Wash Wash to Remove Non-specific Binders Binding->Wash Elution Elution of Bound Proteins Wash->Elution Analysis Analysis by Western Blot or Mass Spectrometry Elution->Analysis

Workflow for identifying this compound's protein targets.
In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Implant human cancer cells (e.g., DU145) subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a defined schedule and dosage.

    • Monitor tumor growth over time using calipers or in vivo imaging.

    • At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).

Signaling Pathway

This compound directly interferes with the STAT3 signaling pathway, a critical regulator of cell fate.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokines/Growth Factors (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylation STAT3_active Active STAT3 (phosphorylated dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus DNA DNA STAT3_active->DNA Binding Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription This compound This compound This compound->STAT3_active Block Inhibition Block->DNA Prevents Binding

This compound's intervention in the STAT3 signaling pathway.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action as a direct covalent inhibitor of STAT3. Its ability to suppress the growth of cancer cells, particularly in models of castration-resistant prostate cancer, highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and its analogs.

References

Galiellalactone Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galiellalactone (B1674401), a fungal metabolite, has emerged as a significant small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutively active STAT3 is a key driver in numerous malignancies, including castration-resistant prostate cancer, making it a compelling therapeutic target.[1][3] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cells expressing activated STAT3, both in vitro and in vivo.[1][2][4] This technical guide provides an in-depth overview of the target identification and validation of this compound, with a focus on its direct interaction with STAT3. We will detail the experimental methodologies employed, present quantitative data, and visualize the pertinent biological pathways and workflows.

Mechanism of Action: Direct Covalent Inhibition of STAT3

The primary molecular mechanism of this compound involves the direct inhibition of STAT3.[1] Unlike many other STAT3 inhibitors that target upstream kinases, this compound covalently binds to STAT3 protein.[1][3] This binding prevents STAT3 from associating with its target DNA sequences, thereby inhibiting the transcription of downstream genes crucial for tumor cell proliferation and survival.[1][2][4] A key feature of this compound's action is that it does not affect the phosphorylation status of STAT3 at Tyrosine 705 or Serine 727.[1][2]

Mass spectrometry analysis has revealed that this compound, being a cysteine-reactive inhibitor, forms covalent adducts with specific cysteine residues on the STAT3 protein, namely Cys-367, Cys-468, and Cys-542.[1][3] This covalent modification is the basis for its inhibitory effect on STAT3's transcriptional activity.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Assay Cell Line Parameter Value Reference
STAT3 Signaling Inhibition-IC50250-500 nM[1][2]
Cell ProliferationDU145 (Prostate)Growth IC50 (72h)3.6 µM[1]
DU145-DR spheres (Docetaxel-Resistant Prostate)IC506.2 µM[2]
DU145-DS spheres (Docetaxel-Sensitive Prostate)IC5010.1 µM[2]
BT-549 (Breast)IC50 (24h)12.68 µM[1]
MDA-MB-231 (Breast)IC50 (24h)16.93 µM[1]
MDA-MB-468 (Breast)IC50 (24h)17.48 µM[1]

Table 1: Inhibitory Concentrations of this compound.

Compound Cell Line Parameter Value Reference
This compoundDU145Growth IC50 (72h)3.6 µM[1]
Biotinylated this compound (ZE139)DU145Growth IC50 (72h)6.6 µM[1]
Biotinylated this compound (ZE140)DU145Growth IC50 (72h)14 µM[1]

Table 2: Comparative Proliferation Inhibition of this compound and its Biotinylated Analogs.

Signaling Pathway and Experimental Workflows

IL-6/STAT3 Signaling Pathway and this compound's Point of Intervention

The Interleukin-6 (IL-6) signaling pathway is a canonical activator of STAT3. The binding of IL-6 to its receptor (IL-6R) leads to the recruitment and activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates gene transcription. This compound acts downstream of JAK-mediated phosphorylation, directly binding to STAT3 and preventing its interaction with DNA.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation This compound This compound This compound->STAT3_dimer Covalent Binding (Inhibition) Gene_Transcription Gene Transcription (e.g., c-myc, Bcl-xL) DNA->Gene_Transcription Binds to Promoter IL6 IL-6 IL6->IL6R

Caption: IL-6/STAT3 signaling and this compound's inhibitory action.

Experimental Workflow for this compound Target Identification

The identification of STAT3 as the direct target of this compound was achieved through a multi-step experimental workflow involving affinity chromatography and mass spectrometry.

Start Start: Synthesize Biotinylated This compound (GL-biot) Cell_Lysate Prepare Cell Lysate (e.g., DU145 cells) Start->Cell_Lysate Incubation Incubate Lysate with GL-biot Cell_Lysate->Incubation Pull_down Affinity Pull-down with Streptavidin-Sepharose Beads Incubation->Pull_down Wash Wash Beads to Remove Non-specific Binders Pull_down->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE and Western Blot Elution->SDS_PAGE Mass_Spec In-gel Digestion and Mass Spectrometry Elution->Mass_Spec Identification Identify STAT3 as a Direct Binding Partner SDS_PAGE->Identification Mass_Spec->Identification Validation Validate Interaction (e.g., Competition Assay) Identification->Validation

Caption: Workflow for identifying this compound's protein target.

Detailed Experimental Protocols

Affinity Chromatography for Target Pull-Down

This protocol describes the use of a biotinylated this compound analog (GL-biot) to isolate its binding partners from cell lysates.

Materials:

  • Biotinylated this compound (GL-biot)

  • DU145 prostate cancer cells

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-Sepharose beads

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Culture DU145 cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to clarify the lysate.

  • Incubation: Incubate the cell lysate with GL-biot (e.g., 25 µM) for 1 hour at 4°C with gentle rotation.

  • Binding: Add pre-washed streptavidin-Sepharose beads to the lysate and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-STAT3 antibody or by mass spectrometry for protein identification.

For competitive binding assays: Pre-incubate the cell lysate with an excess of non-biotinylated this compound (e.g., 10-100 µM) for 1 hour before adding GL-biot to demonstrate specific binding to STAT3.[1]

Mass Spectrometry for Cysteine Modification Analysis

This protocol outlines the general steps for identifying the specific cysteine residues on STAT3 that are modified by this compound.

Materials:

  • Recombinant STAT3 protein

  • This compound

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate recombinant STAT3 protein with this compound.

  • Digestion: Reduce, alkylate, and digest the protein mixture with trypsin to generate peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the MS/MS data against a protein database to identify peptides. Look for mass shifts on cysteine-containing peptides corresponding to the addition of a this compound molecule to identify the specific sites of modification.

STAT3 Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on STAT3 transcriptional activity.

Materials:

  • LNCaP cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid (e.g., pTATA-TK-Luc with STAT binding sites)

  • Transfection reagent

  • IL-6

  • This compound

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with IL-6 (e.g., 10 ng/mL) to activate the STAT3 pathway.

  • Lysis and Measurement: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of STAT3 activity relative to the IL-6-stimulated control.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to confirm that this compound does not inhibit the phosphorylation of STAT3.

Materials:

  • DU145 cells

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-pSTAT3 (Tyr705), anti-pSTAT3 (Ser727), anti-total STAT3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat DU145 cells with this compound (e.g., 5 µM) for 24 hours.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Compare the levels of phosphorylated STAT3 to total STAT3 in treated versus untreated cells.

Conclusion

The comprehensive target identification and validation studies have unequivocally demonstrated that this compound is a direct, covalent inhibitor of STAT3.[1][3] Its unique mechanism of action, which involves the inhibition of STAT3 DNA binding without affecting its phosphorylation, distinguishes it from many other STAT3 inhibitors.[1][2] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and similar molecules. The quantitative data underscores its potential as a lead compound for the development of novel anticancer therapies targeting the STAT3 signaling pathway.

References

Galiellalactone: A Novel STAT3 Inhibitor for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant global health challenge, with the development of resistance to standard androgen deprivation therapies posing a major clinical hurdle. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has emerged as a critical driver of prostate cancer progression, contributing to cell proliferation, survival, invasion, and therapy resistance. Galiellalactone, a fungal metabolite, has been identified as a potent and direct inhibitor of STAT3, demonstrating significant anti-tumor activity in preclinical models of prostate cancer. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, its impact on key signaling pathways, and detailed protocols for its investigation in a research setting.

Introduction

The progression of prostate cancer to a castration-resistant state (CRPC) is a complex process involving the activation of alternative signaling pathways that bypass the need for androgen receptor (AR) activation. One such critical pathway is the Interleukin-6 (IL-6)/STAT3 axis. Elevated levels of circulating IL-6 are associated with a poor prognosis in CRPC patients, and the downstream mediator STAT3 is frequently found to be constitutively active in metastatic CRPC.[1] This has positioned STAT3 as a promising therapeutic target for advanced prostate cancer.

This compound is a small, non-toxic, and non-mutagenic fungal metabolite that has been shown to selectively inhibit STAT3 signaling.[2][3] It has demonstrated efficacy in reducing tumor growth and metastasis in preclinical models of prostate cancer, including those resistant to conventional therapies like enzalutamide.[4][5] This document serves as a detailed resource for researchers, providing in-depth information on the molecular mechanisms of this compound and standardized protocols for its use in prostate cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects through the direct and covalent inhibition of the STAT3 transcription factor.[3][6] Unlike many other kinase inhibitors, this compound does not prevent the phosphorylation of STAT3 at Tyr-705 or Ser-727.[2][6] Instead, it directly binds to cysteine residues within the STAT3 protein, specifically Cys-367, Cys-468, and Cys-542 have been identified as potential modification sites.[3][6]

This covalent modification is believed to occur via a Michael addition reaction between the α,β-unsaturated lactone moiety of this compound and the sulfhydryl groups of the cysteine residues.[7] This binding event sterically hinders the ability of activated STAT3 dimers to bind to their specific DNA response elements in the promoters of target genes.[3][6] Consequently, the transcription of STAT3-regulated genes involved in cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1), proliferation (e.g., c-myc, Cyclin D1), and invasion is suppressed.[8]

Signaling Pathway

The primary signaling pathway inhibited by this compound in prostate cancer is the IL-6/STAT3 axis. The binding of IL-6 to its receptor complex (IL-6R/gp130) activates Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and initiates the transcription of target genes. This compound intervenes at the final step of this cascade, preventing the DNA binding of activated STAT3.

Furthermore, there is significant crosstalk between the STAT3 and Androgen Receptor (AR) signaling pathways. Activated STAT3 has been shown to bind to and enhance the transcriptional activity of the AR, contributing to the development of castration-resistant prostate cancer.[1][4] By inhibiting STAT3, this compound can also suppress AR activity, providing a dual mechanism of action in hormone-refractory prostate cancer.[4]

Galiellalactone_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R/gp130 IL6->IL6R JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation This compound This compound This compound->pSTAT3_dimer_nuc Inhibition of DNA Binding DNA DNA pSTAT3_dimer_nuc->DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Activation

Figure 1: Mechanism of Action of this compound in the IL-6/STAT3 Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in prostate cancer.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAssayEndpointConcentrationResultReference
DU145WST-1 ProliferationIC503.02 µM (72h)-[2]
PC-3, DU145Apoptosis AssayApoptosis Induction2.5-25 µM (24-72h)Induced apoptotic response[2]
LNCaPLuciferase ReporterSTAT3 Activity10 µMInhibition of IL-6 stimulated activity[2]
DU145EMSASTAT3 DNA Binding5-50 µM (1h)Dose-dependent inhibition[2]
DU145-DS spheresViability AssayIC5010.1 µM-[9]
DU145-DR spheresViability AssayIC506.2 µM-[9]

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

Xenograft ModelTreatmentDurationEndpointResultReference
DU145 (subcutaneous)1, 3 mg/kg/day (i.p.)3 weeksTumor Growth41-42% reduction[2]
DU145-Luc (orthotopic)Not specified6 weeksPrimary Tumor GrowthSignificant reduction[9]
DU145-Luc (orthotopic)Not specified6 weeksMetastasisSignificant reduction in lymph node metastasis[9]
ENZR xenograftsGPA500Not specifiedTumor Volume & Serum PSAReduction[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Cell Culture
  • Cell Lines: DU145, PC-3, and LNCaP human prostate cancer cell lines are commonly used.

  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for STAT3 and p-STAT3
  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize bands using a chemiluminescence imaging system.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3, STAT3, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Data Analysis detection->end

Figure 2: Workflow for Western Blot Analysis of STAT3 Phosphorylation.
STAT3 Luciferase Reporter Gene Assay

  • Transfection:

    • Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate.

    • Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment and Stimulation:

    • After 24 hours, treat the cells with this compound or vehicle control.

    • Stimulate STAT3 activity with IL-6 (e.g., 10 ng/mL) for a specified duration.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Express the results as a percentage of the IL-6-stimulated control.

In Vivo Xenograft Studies
  • Animal Model: Male athymic nude mice (e.g., BALB/c nu/nu) are commonly used.

  • Cell Implantation:

    • Subcutaneous Model: Inject 1-2 x 10^6 DU145 cells suspended in Matrigel subcutaneously into the flank of each mouse.

    • Orthotopic Model: Surgically inject DU145-Luc cells into the prostate gland of anesthetized mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for orthotopic models with luciferase-expressing cells).

  • Treatment:

    • Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 1-3 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure tumor weight and volume.

    • Collect tissues for further analysis, such as immunohistochemistry for p-STAT3, Ki-67 (proliferation marker), and TUNEL (apoptosis marker).

    • In orthotopic models, assess for lymph node and distant metastases.

Conclusion

This compound represents a promising therapeutic agent for the treatment of advanced prostate cancer, particularly castration-resistant and metastatic disease. Its unique mechanism of directly inhibiting STAT3 DNA binding offers a novel approach to overcome therapy resistance. The data summarized and the protocols detailed in this guide provide a solid foundation for further research into the clinical potential of this compound and its analogues. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with existing therapies, and identifying predictive biomarkers to select patients who are most likely to benefit from this targeted therapy.

References

Galiellalactone: A Targeted Approach to Disrupting Interleukin-6 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a pleiotropic cytokine critically involved in a myriad of cellular processes, including inflammation, immune response, and oncogenesis. Dysregulation of the IL-6 signaling pathway is a hallmark of numerous pathologies, most notably in various forms of cancer where it promotes tumor growth, metastasis, and therapeutic resistance. A key mediator of IL-6's cellular effects is the Signal Transducer and Activator of Transcription 3 (STAT3). The fungal metabolite, galiellalactone (B1674401), has emerged as a potent and specific inhibitor of the IL-6/STAT3 signaling axis. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting IL-6-driven diseases.

Introduction to the Interleukin-6 Signaling Pathway

The Interleukin-6 (IL-6) signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with the ubiquitously expressed signal-transducing protein, gp130, leading to the formation of a hexameric complex. This, in turn, activates the associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for the recruitment of various signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).

Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. These target genes are involved in critical cellular processes such as cell cycle progression, survival, and angiogenesis.

dot

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6Rα IL-6Rα IL-6->IL-6Rα Binding gp130 gp130 IL-6Rα->gp130 Association IL-6_IL-6Rα_gp130_complex Hexameric Complex (IL-6/IL-6Rα/gp130) JAK JAK IL-6_IL-6Rα_gp130_complex->JAK Activation p-JAK p-JAK JAK->p-JAK Phosphorylation STAT3_monomer STAT3 p-JAK->STAT3_monomer Phosphorylation (Tyr705) p-STAT3_monomer p-STAT3 STAT3_monomer->p-STAT3_monomer p-STAT3_dimer p-STAT3 Dimer p-STAT3_monomer->p-STAT3_dimer Dimerization DNA DNA p-STAT3_dimer->DNA Nuclear Translocation & DNA Binding This compound This compound This compound->p-STAT3_dimer Inhibits DNA Binding Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiates

Caption: The Interleukin-6 signaling pathway leading to STAT3-mediated gene transcription.

This compound: A Direct Inhibitor of STAT3

This compound is a fungal metabolite that has been identified as a selective inhibitor of STAT3 signaling.[1] Unlike many other inhibitors that target upstream kinases like JAKs, this compound acts directly on the STAT3 protein.[2][3]

Mechanism of Action

This compound functions as a cysteine-reactive inhibitor.[3] It covalently binds to one or more cysteine residues within the STAT3 protein, specifically identified as Cys-367, Cys-468, and Cys-542.[2][3] This covalent modification sterically hinders the STAT3 dimer from binding to its cognate DNA sequences in the nucleus.[2]

Crucially, this compound's inhibitory effect is independent of STAT3 phosphorylation.[2][4] It does not prevent the IL-6-induced phosphorylation of STAT3 at Tyr705 or Ser727.[2][4] This specific mechanism of action makes this compound a valuable tool for dissecting the downstream events of STAT3 signaling and a promising therapeutic candidate that avoids the potential off-target effects of kinase inhibitors.

dot

Galiellalactone_Mechanism p-STAT3_Dimer Phosphorylated STAT3 Dimer This compound This compound p-STAT3_Dimer->this compound Covalent Binding Covalent_Adduct This compound-STAT3 Covalent Adduct This compound->Covalent_Adduct DNA_Binding_Site STAT3 DNA Binding Site Covalent_Adduct->DNA_Binding_Site Prevents Interaction No_DNA_Binding DNA Binding Blocked Gene_Transcription_Inhibited Target Gene Transcription Inhibited No_DNA_Binding->Gene_Transcription_Inhibited

Caption: this compound's mechanism of inhibiting STAT3 DNA binding.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data for easy comparison.

Table 1: Inhibition of STAT3 Signaling and Cell Proliferation

ParameterCell LineConditionValueReference
IC50 (STAT3 Signaling) HepG2IL-6 induced SEAP expression250-500 nM[5]
Growth IC50 DU14572h incubation3.6 µM[4]
Growth IC50 (GL-biot analogue ZE139) DU14572h incubation6.6 µM[4]
Growth IC50 (GL-biot analogue ZE140) DU14572h incubation14 µM[4]

Table 2: Effect of this compound on Cell Viability

Cell LineConcentrationIncubation TimeEffectReference
DU1452.5-25 µM24, 48, 72 hoursDose- and time-dependent decrease in viability[5]
PC-3 and DU145Not specifiedNot specifiedInduced an apoptotic response[5]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentDurationEffectReference
DU145 xenografts1, 3 mg/kg; daily i.p.3 weeksReduced tumor growth rate by 41-42%[5]
Orthotopic xenograft mouse model of prostate cancerNot specifiedNot specifiedReduced tumor growth and lymph node metastases[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on IL-6/STAT3 signaling.

Luciferase Reporter Gene Assay for STAT3 Activity

This assay quantitatively measures the transcriptional activity of STAT3.

  • Cell Line: LNCaP cells are suitable for this assay.[4]

  • Reporter Plasmid: A luciferase reporter plasmid containing multiple STAT3 binding sites upstream of a minimal promoter (e.g., pTATA-TK-Luc with four STAT copies).[4]

  • Procedure:

    • Seed LNCaP cells in 96-well plates.

    • Transfect the cells with the STAT3 luciferase reporter plasmid using a suitable transfection reagent (e.g., Roti-Fect).[4]

    • 24 hours post-transfection, pre-incubate the cells with varying concentrations of this compound for 1 hour.[4]

    • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 8 hours to induce STAT3 activity.[4]

    • Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent.

    • Normalize luciferase activity to total protein concentration to account for differences in cell number.

    • Calculate the percentage of inhibition relative to IL-6 stimulated cells without this compound treatment.

dot

Luciferase_Assay_Workflow Seed_Cells Seed LNCaP cells in 96-well plate Transfection Transfect with STAT3-Luciferase Reporter Seed_Cells->Transfection Pre-incubation Pre-incubate with This compound (1h) Transfection->Pre-incubation Stimulation Stimulate with IL-6 (8h) Pre-incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Data Analysis (% Inhibition) Luminometry->Analysis

Caption: Workflow for the STAT3 Luciferase Reporter Gene Assay.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

EMSA is used to qualitatively assess the binding of STAT3 to its DNA consensus sequence.

  • Probe: A double-stranded oligonucleotide containing the STAT3 binding site, labeled with a detectable marker (e.g., biotin (B1667282) or 32P).[7]

  • Nuclear Extracts: Prepare nuclear extracts from cells treated with or without this compound.

  • Procedure:

    • Incubate the labeled STAT3 oligonucleotide probe with nuclear extracts in a binding buffer.

    • For competition assays, add an excess of unlabeled STAT3 oligonucleotide (cold competitor) to a parallel reaction to demonstrate binding specificity.

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin or autoradiography for 32P).

    • A "shifted" band indicates the formation of a STAT3-DNA complex, and the intensity of this band will be reduced in the presence of this compound.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to determine the phosphorylation status of STAT3.

  • Cell Lysates: Prepare whole-cell lysates from cells treated with IL-6 and/or this compound.

  • Antibodies:

    • Primary antibodies: Rabbit anti-pSTAT3 (Tyr705), Rabbit anti-pSTAT3 (Ser727), and Rabbit anti-total STAT3.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Procedure:

    • Separate proteins from cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • This compound treatment should not affect the levels of pSTAT3 (Tyr705) or pSTAT3 (Ser727) relative to total STAT3.[2][4]

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of this compound.

  • Cell Viability (WST-1 or MTT Assay):

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).[4][5]

    • Add WST-1 or MTT reagent to each well and incubate for a specified period.

    • Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

  • Apoptosis (Annexin V Staining):

    • Treat cells with this compound.

    • Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI).

    • Analyze the stained cells by flow cytometry.

    • Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Conclusion

This compound represents a highly specific and potent inhibitor of the IL-6/STAT3 signaling pathway. Its unique mechanism of directly targeting STAT3 DNA binding without affecting upstream phosphorylation events makes it an invaluable research tool and a promising therapeutic lead. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound in IL-6-driven diseases, particularly in the context of cancer. Further research is warranted to explore its clinical utility, both as a monotherapy and in combination with other anti-cancer agents.

References

Methodological & Application

Galiellalactone Synthesis and Application in STAT3 Signaling Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone, a fungal metabolite, has garnered significant interest as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is implicated in numerous malignancies, making it a compelling target for cancer therapy. This document provides detailed protocols for the total synthesis of both (+)-Galiellalactone and its natural enantiomer, (-)-Galiellalactone. Furthermore, it outlines the mechanism of action of this compound as a direct covalent inhibitor of STAT3 and presents its biological activity data. Diagrams of the synthetic workflows and the targeted signaling pathway are included to facilitate understanding and application in research and drug development.

Introduction

This compound is a natural product first isolated from the fungus Galiella rufa. It has been identified as a highly selective inhibitor of Interleukin-6 (IL-6) induced STAT3 signaling, with an IC50 value in the nanomolar range.[1][2] The STAT3 protein is a transcription factor that, upon activation, plays a pivotal role in cell proliferation, survival, and angiogenesis. Its aberrant, persistent activation is a hallmark of many cancers, including prostate cancer.[3] this compound exerts its inhibitory effect through a unique mechanism, acting as a cysteine-reactive agent that covalently binds to specific cysteine residues within the STAT3 protein.[3] This modification prevents STAT3 from binding to DNA, thereby blocking its transcriptional activity without affecting its phosphorylation status.[3] The potent and specific nature of this inhibition makes this compound a valuable tool for studying STAT3 signaling and a promising lead compound for the development of novel anticancer therapeutics. This application note provides detailed synthetic protocols to enable researchers to produce this compound and further investigate its biological properties.

Total Synthesis of this compound

Two distinct and well-documented total syntheses for the enantiomers of this compound are presented below. The synthesis of (+)-Galiellalactone commences from the readily available chiral starting material (R)-(+)-pulegone. The synthesis of the naturally occurring (-)-Galiellalactone is achieved through a diastereoselective approach featuring several key modern synthetic reactions.

Synthesis of (+)-Galiellalactone from (R)-(+)-Pulegone

This synthesis route provides access to the non-natural enantiomer, (+)-Galiellalactone, which was instrumental in determining the absolute configuration of the natural product. The overall workflow is depicted below.

Galiellalactone_Synthesis_Plus Pulegone (R)-(+)-Pulegone Step1 Four Steps Pulegone->Step1 Cyclohexenone (5R)-5-methylcyclohex-2-en-1-one Step1->Cyclohexenone Step2 Allylation Cyclohexenone->Step2 Diol (1R,4R,5S)-4-(tert-butyldimethylsilyloxy)- 5-methyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol Step2->Diol Step3 Protection & Oxidation Diol->Step3 Indenone (3aR,4R,7S)-4-hydroxy-7-methyl-3-methylene- 3a,4,5,6,7,7a-hexahydro-1H-inden-1-one Step3->Indenone Step4 Lactonization Indenone->Step4 Galiellalactone_plus (+)-Galiellalactone Step4->Galiellalactone_plus

Figure 1: Synthetic workflow for (+)-Galiellalactone.

Quantitative Data for (+)-Galiellalactone Synthesis

Step No.Product NameStarting MaterialKey ReagentsYield (%)
1(5R)-5-methylcyclohex-2-en-1-one(R)-(+)-PulegoneO3, Zn, piperidine, acetic acidNot specified in abstracts
2(1R,4R,5S)-4-(tert-butyldimethylsilyloxy)-5-methyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol(5R)-5-methylcyclohex-2-en-1-oneAllylmagnesium bromide, TBSCl, imidazole (B134444)Not specified in abstracts
3(3aR,4R,7S)-4-hydroxy-7-methyl-3-methylene-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one(1R,4R,5S)-4-(tert-butyldimethylsilyloxy)-5-methyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-olPCC, TBAFNot specified in abstracts
4(+)-Galiellalactone(3aR,4R,7S)-4-hydroxy-7-methyl-3-methylene-3a,4,5,6,7,7a-hexahydro-1H-inden-1-oneJones reagentNot specified in abstracts

Detailed Experimental Protocols for (+)-Galiellalactone Synthesis

Detailed, step-by-step protocols with precise reagent quantities and reaction conditions are found in the supporting information of the primary literature and are summarized here for key transformations.

Step 1: Synthesis of (5R)-5-methylcyclohex-2-en-1-one (R)-(+)-Pulegone is converted to (5R)-5-methylcyclohex-2-en-1-one over four steps, which typically involves ozonolysis followed by an intramolecular aldol (B89426) condensation.

Step 2: Allylation of (5R)-5-methylcyclohex-2-en-1-one To a solution of (5R)-5-methylcyclohex-2-en-1-one in an appropriate solvent such as THF at low temperature (e.g., -78 °C), a solution of allylmagnesium bromide is added dropwise. The reaction is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. After extraction and purification, the resulting alcohol is protected, for instance, with a tert-butyldimethylsilyl (TBS) group using TBSCl and imidazole in DMF.

Step 3: Oxidation and Deprotection The protected diol is oxidized, for example using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758), to yield the corresponding ketone. The TBS protecting group is then removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF to afford the hydroxy ketone.

Step 4: Lactonization to (+)-Galiellalactone The final step involves an oxidative cyclization to form the lactone ring. This can be achieved using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone. The reaction mixture is typically stirred at room temperature until the starting material is consumed. Work-up and purification by chromatography yield (+)-Galiellalactone.

Diastereoselective Total Synthesis of (-)-Galiellalactone

The synthesis of the natural enantiomer, (-)-Galiellalactone, is a more complex undertaking that utilizes a series of stereoselective reactions to construct the core structure.

Galiellalactone_Synthesis_Minus Start δ-Valerolactone derivative Step1 Pd(0)-catalyzed cyclization Start->Step1 Cyclopentane (B165970) cis-trisubstituted cyclopentane Step1->Cyclopentane Step2 Riley oxidation Cyclopentane->Step2 Hydroxylated_intermediate Angular hydroxylated intermediate Step2->Hydroxylated_intermediate Step3 Hosomi-Sakurai crotylation Hydroxylated_intermediate->Step3 Diene Diene intermediate Step3->Diene Step4 Ring-closing metathesis (RCM) Diene->Step4 Galiellalactone_minus (-)-Galiellalactone Step4->Galiellalactone_minus

Figure 2: Synthetic workflow for (-)-Galiellalactone.

Quantitative Data for (-)-Galiellalactone Synthesis

Step No.Key TransformationSubstrateKey Reagents/CatalystYield (%)
1Pd(0)-catalyzed cyclizationδ-Valerolactone derivativePd(PPh3)4Not specified in abstracts
2Riley oxidationcis-trisubstituted cyclopentaneSeO2Not specified in abstracts
3Hosomi-Sakurai crotylationAngular hydroxylated intermediateCrotyltrimethylsilane, Lewis acidNot specified in abstracts
4Ring-closing metathesisDiene intermediateGrubbs catalystNot specified in abstracts

Detailed Experimental Protocols for (-)-Galiellalactone Synthesis

Detailed, step-by-step protocols with precise reagent quantities and reaction conditions are found in the supporting information of the primary literature and are summarized here for key transformations.

Step 1: Pd(0)-catalyzed Cyclization A suitably substituted δ-valerolactone derivative undergoes a palladium(0)-catalyzed intramolecular cyclization to stereoselectively form the cis-trisubstituted cyclopentane core. This reaction is typically carried out in a solvent like THF with a catalyst such as tetrakis(triphenylphosphine)palladium(0).

Step 2: Riley Oxidation The stereospecific introduction of an angular hydroxyl group is achieved via a Riley oxidation. The cyclopentane intermediate is treated with selenium dioxide in a suitable solvent system, often dioxane and water, and heated to effect the oxidation at the allylic position.

Step 3: Diastereoselective Hosomi-Sakurai Crotylation The angular hydroxylated intermediate is then subjected to a Hosomi-Sakurai crotylation to introduce the side chain necessary for the subsequent ring closure. This involves reacting the substrate with crotyltrimethylsilane in the presence of a Lewis acid, such as titanium tetrachloride, at low temperature to ensure high diastereoselectivity.

Step 4: Ring-Closing Metathesis (RCM) The final ring is constructed using a ring-closing metathesis reaction. The diene precursor is dissolved in a solvent like dichloromethane and treated with a ruthenium-based catalyst, such as a Grubbs catalyst. The reaction is typically run under an inert atmosphere until the cyclization is complete, affording (-)-Galiellalactone after purification.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of STAT3 signaling. Its mechanism of action has been elucidated to be the direct, covalent modification of cysteine residues on the STAT3 protein.

Biological Activity Data

ParameterValueCell Line/SystemReference
IC50 (STAT3 signaling inhibition)250-500 nMHepG2 cells[1]
IC50 (STAT3-mediated luciferase activity)~5 µMLNCaP cells[2]

Mechanism of Action: Inhibition of STAT3 Signaling

The IL-6/JAK/STAT3 signaling pathway is a critical regulator of cellular processes. The binding of IL-6 to its receptor activates Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to DNA to regulate gene transcription. This compound intervenes in this pathway by directly targeting the STAT3 protein. It forms a covalent bond with cysteine residues Cys-367, Cys-468, and Cys-542 on STAT3.[3] This covalent adduction physically blocks the ability of STAT3 to bind to its DNA consensus sequence, thereby inhibiting the transcription of its target genes. Notably, this compound does not prevent the phosphorylation of STAT3.[3]

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R 1. Binding JAK JAK IL6R->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization This compound This compound STAT3_active->this compound DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding STAT3_inhibited This compound-STAT3 Adduct This compound->STAT3_inhibited Covalent Binding (Inhibition) Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Block X Block->DNA Inhibition of DNA Binding

Figure 3: this compound's inhibition of the IL-6/JAK/STAT3 pathway.

Conclusion

This compound represents a powerful tool for chemical biology and a promising scaffold for drug discovery. The detailed synthetic protocols provided herein offer a clear path for researchers to access this valuable molecule. Its well-defined mechanism of action as a direct covalent inhibitor of STAT3 provides a solid foundation for its use in studying the intricacies of STAT3 signaling and for the development of targeted therapies for a range of diseases, particularly cancers characterized by aberrant STAT3 activity. Further investigation into the structure-activity relationship of this compound analogues may lead to the discovery of even more potent and selective STAT3 inhibitors.

References

Galiellalactone In Vitro Assay Methods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galiellalactone is a fungal metabolite identified as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, and metastasis.[2][3] this compound has been shown to directly bind to STAT3, inhibiting its ability to bind to DNA without affecting its phosphorylation status.[3][4][5] This unique mechanism of action makes this compound a valuable tool for cancer research and a promising candidate for therapeutic development, particularly for castration-resistant prostate cancer and triple-negative breast cancer.[1][2][6]

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)Reference
DU145Prostate CancerWST-1 Proliferation Assay723.02[1]
DU145Prostate CancerGrowth Inhibition723.6[7]
BT-549Breast CancerMTT Assay2412.68[1]
MDA-MB-231Breast CancerMTT Assay2416.93[1]
MDA-MB-468Breast CancerMTT Assay2417.48[1]

Note: IC50 values represent the concentration of this compound required to inhibit cell growth or viability by 50%.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells. Tetrazolium salts (MTT, XTT) are reduced by metabolically active cells to a colored formazan (B1609692) product, allowing for spectrophotometric quantification.[8][9]

Materials:

  • Cancer cell lines (e.g., DU145, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • For XTT: Measure the absorbance at 450-500 nm.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and the loss of membrane integrity using Propidium Iodide (PI).[2][10]

Materials:

  • Cancer cell lines (e.g., DU145, MDA-MB-468)

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) for 24-48 hours.[2]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

Western Blot Analysis for STAT3 and Apoptosis Markers

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins, such as STAT3, and to assess the induction of apoptosis through markers like cleaved caspase-3 and cleaved PARP.[1][11]

Materials:

  • Cancer cell lines (e.g., DU145)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-pSTAT3 (Tyr705), anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

STAT3 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT3. Cells are co-transfected with a plasmid containing a STAT3-responsive firefly luciferase reporter and a control Renilla luciferase plasmid. A decrease in the firefly/Renilla luciferase ratio indicates inhibition of STAT3 activity.[1][4]

Materials:

  • Cancer cell lines (e.g., LNCaP)

  • STAT3-responsive luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • IL-6 (to stimulate STAT3 activity)[1]

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells with the STAT3 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with this compound for a specified period.

  • Stimulation: Stimulate the cells with IL-6 (e.g., 50 ng/mL) to induce STAT3 activation.[12]

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.

Visualizations

Galiellalactone_STAT3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-6R IL-6R GP130 GP130 IL-6R->GP130 Activation JAK JAK GP130->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation and DNA Binding This compound This compound This compound->STAT3_active Direct Binding Inhibits DNA Binding Target_Genes Target Gene Transcription (Proliferation, Survival) DNA->Target_Genes IL-6 IL-6 IL-6->IL-6R

Caption: this compound's mechanism of action on the STAT3 signaling pathway.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Cell_Culture Cancer Cell Culture (e.g., DU145) Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Viability_Assay->Apoptosis_Assay If Viability Decreases Western_Blot Western Blot (STAT3, pSTAT3, Caspase-3) Viability_Assay->Western_Blot Luciferase_Assay STAT3 Reporter Assay Viability_Assay->Luciferase_Assay

Caption: A typical experimental workflow for evaluating this compound.

References

Galiellalactone: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment of cell cultures with Galiellalactone (B1674401), a fungal metabolite identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. This document outlines its mechanism of action, provides detailed protocols for in vitro experiments, and summarizes effective concentrations and treatment durations for various cancer cell lines.

Mechanism of Action

This compound is a small, non-toxic, and non-mutagenic molecule that selectively inhibits STAT3 signaling.[1] Its primary mechanism involves the direct, covalent binding to cysteine residues within the STAT3 protein, specifically Cys-367, Cys-468, and Cys-542.[2][3] This alkylation prevents STAT3 from binding to its specific DNA transcriptional elements, thereby blocking the expression of downstream target genes involved in proliferation, survival, and apoptosis.[2][3] Notably, this compound's inhibitory effect on STAT3 DNA binding occurs without affecting the phosphorylation status of STAT3 at Tyr-705 or Ser-727.[2][4]

In addition to its direct action on STAT3, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of the ATM/ATR DNA damage response pathway in prostate cancer cells.[5][6] This leads to the phosphorylation of CHK1 and H2AX, and downregulation of CDC25C.[5] The compound has also been noted to inhibit NF-κB signaling.[2]

Data Presentation: Efficacy Across Cancer Cell Lines

The following tables summarize the effective concentrations of this compound and its analogues in various cancer cell lines.

Table 1: IC50 Values of this compound and Analogues

CompoundCell LineCancer TypeIC50 ValueTreatment DurationReference
This compound (GL)DU145Prostate Cancer3.6 µM72 hours[2]
DU145-DS spheresProstate Cancer (Docetaxel-Sensitive)10.1 µMNot Specified[7]
DU145-DR spheresProstate Cancer (Docetaxel-Resistant)6.2 µMNot Specified[7]
MDA-MB-468Triple-Negative Breast Cancer~15 µM24 hours[8]
SG-1709 (Analogue)MDA-MB-468Triple-Negative Breast Cancer~12 µM24 hours[8]
SG-1721 (Analogue)MDA-MB-468Triple-Negative Breast Cancer~8 µM24 hours[8]
This compound (GL)LNCaPProstate CancerNot specified, inhibits IL-6 stimulated STAT3 activityNot Specified[2]

Table 2: Effective Concentrations for Specific Biological Effects

CompoundCell LineConcentrationDurationObserved EffectReference
This compound (GL)DU1452.5-25 µM24-72 hoursDecreased cell viability and induced apoptosis.[1]
DU1455 µM24 hoursNo effect on STAT3 phosphorylation.[2]
DU1455-50 µM1 hourInterfered with STAT3 DNA binding.[1]
LNCaP10 µMNot SpecifiedInhibited IL-6 stimulated STAT3 signaling.[1]
SG-1721 (Analogue)MDA-MB-46810 µM24 hoursInduced S phase cell cycle arrest and apoptosis.[8]
This compound (GL), SG-1709, SG-1721BT-549, BT-20, MDA-MB-46810 µM4 hoursInhibited constitutive STAT3 phosphorylation.[8]

Experimental Protocols

The following are detailed protocols for common experiments involving this compound treatment in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on triple-negative breast cancer cells.[8]

  • Cell Seeding: Seed cells (e.g., MDA-MB-468) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its analogues (e.g., 0-20 µM) for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used for triple-negative breast cancer cells.[8]

  • Cell Seeding and Treatment: Seed cells (e.g., MDA-MB-468) in 6-well plates at a density of 1 x 10^6 cells/well. After overnight adherence, treat with this compound (e.g., 10 µM of SG-1721) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1x binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained samples using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can then be determined.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is a general procedure adapted from various studies.[2][8]

  • Cell Lysis: After treatment with this compound for the specified time and concentration, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

This compound's Mechanism of Action on the STAT3 Signaling Pathway

Galiellalactone_STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (Phosphorylated) STAT3_inactive->pSTAT3 STAT3_GL STAT3-Galiellalactone (Covalent Adduct) STAT3_inactive->STAT3_GL pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Nuclear Translocation This compound This compound This compound->STAT3_inactive Blocked Blocked STAT3_GL->Blocked DNA DNA Nucleus->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Blocked->DNA

Caption: this compound directly binds to STAT3, preventing its dimerization and DNA binding.

Experimental Workflow for this compound Treatment in Cell Culture

Galiellalactone_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plate) Start->Seeding Treatment This compound Treatment (Varying concentrations and durations) Seeding->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Viability Cell Viability (e.g., MTT Assay) Endpoint_Analysis->Viability Apoptosis Apoptosis (e.g., Annexin V/PI Staining) Endpoint_Analysis->Apoptosis Protein Protein Expression (e.g., Western Blot) Endpoint_Analysis->Protein Data Data Analysis (IC50, % Apoptosis, etc.) Viability->Data Apoptosis->Data Protein->Data

Caption: A generalized workflow for studying the effects of this compound on cultured cells.

This compound-Induced ATM/ATR Pathway Activation

Galiellalactone_ATM_ATR_Pathway This compound This compound DNA_Damage DNA Damage Response This compound->DNA_Damage ATM_ATR pATM / pATR DNA_Damage->ATM_ATR H2AX γH2AX (DNA Damage Marker) ATM_ATR->H2AX CHK1 pCHK1 ATM_ATR->CHK1 Apoptosis Apoptosis ATM_ATR->Apoptosis CHK1-independent CDC25C CDC25C (Inhibition) CHK1->CDC25C G2M_Arrest G2/M Cell Cycle Arrest CDC25C->G2M_Arrest

Caption: this compound activates the ATM/ATR pathway, leading to cell cycle arrest and apoptosis.

References

Application Note: Identification of Protein Targets of Galiellalactone using a Biotinylated Probe in Pulldown Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galiellalactone is a fungal metabolite that has demonstrated potent anti-cancer properties, particularly in malignancies with constitutively active Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] It inhibits the growth of cancer cells both in vitro and in vivo and can induce apoptosis.[1][2][3][4][5][6] To elucidate the direct molecular interactions of this compound within the cellular proteome, a biotinylated analogue of this compound (GL-biot) has been developed.[1][2][3][4][5] This application note describes the use of biotinylated this compound as a chemical probe in pulldown assays to identify its direct binding partners, a critical step in understanding its mechanism of action and for the development of targeted cancer therapies.

Principle of the Assay

The pulldown assay is an affinity-based technique used to isolate proteins that interact with a specific "bait" molecule. In this application, biotinylated this compound serves as the bait. The biotin (B1667282) tag allows for high-affinity capture of the this compound-protein complex by streptavidin-conjugated beads (e.g., streptavidin-sepharose or magnetic beads).[1][2][3][4][5]

The general workflow is as follows:

  • Incubation: The biotinylated this compound probe is incubated with a cell lysate or intact cells to allow for the formation of a covalent bond with its target protein(s).

  • Capture: Streptavidin-coated beads are added to the lysate to bind the biotinylated this compound-protein complex.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Analysis: The captured proteins are eluted from the beads and subsequently identified using techniques such as Western blotting or mass spectrometry.

Mechanism of Action and Signaling Pathway

This compound directly targets the transcription factor STAT3.[1][2][3][4][5] Research has shown that this compound is a cysteine-reactive inhibitor that covalently binds to one or more cysteine residues on the STAT3 protein, specifically Cys-367, Cys-468, and Cys-542 have been identified.[1][2][3] This covalent modification inhibits the binding of STAT3 to its target DNA sequences, thereby blocking STAT3-mediated gene transcription without affecting the phosphorylation status of STAT3.[1][2][3][4][5]

The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, and immune response.[1] In many cancers, such as castration-resistant prostate cancer, the JAK/STAT pathway is constitutively activated, leading to uncontrolled cell growth and survival.[1][7] By directly inhibiting STAT3, this compound effectively disrupts this oncogenic signaling cascade.

STAT3_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation stat3 STAT3 jak->stat3 3. STAT3 Phosphorylation p_stat3 p-STAT3 stat3_dimer p-STAT3 Dimer p_stat3->stat3_dimer 4. Dimerization dna DNA stat3_dimer->dna 5. Nuclear Translocation & DNA Binding This compound This compound This compound->stat3_dimer Inhibition of DNA Binding transcription Gene Transcription (Proliferation, Survival) dna->transcription 6. Transcription Activation cytokine Cytokine (e.g., IL-6) cytokine->receptor 1. Ligand Binding

Figure 1: this compound Inhibition of the STAT3 Signaling Pathway.

Data Presentation

The efficacy of biotinylated this compound analogues has been evaluated and compared to the parent compound. The following table summarizes the inhibitory activity on the proliferation of DU145 prostate cancer cells, which express constitutively active STAT3.[1][8]

CompoundDescriptionGrowth IC₅₀ (μM, 72h) in DU145 cells
This compoundParent Compound3.6
ZE139 (GL-biot)Biotinylated Analogue6.6
ZE140Biotinylated Analogue14
Data sourced from Doncow et al., J Biol Chem, 2014.[1]

These data indicate that while biotinylation slightly reduces the anti-proliferative activity, the analogues retain significant biological function and are suitable for use as probes in pulldown assays.

Detailed Protocol: Pulldown Assay using Biotinylated this compound

Objective

To isolate and identify cellular proteins that directly interact with this compound using a biotinylated analogue (GL-biot).

Materials

  • Cell Lines: DU145 (prostate cancer) or other relevant cell line with active STAT3 signaling.

  • Reagents:

    • Biotinylated this compound (GL-biot)

    • Unlabeled this compound (for competition assay)

    • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Streptavidin-conjugated magnetic beads or sepharose beads

    • Wash Buffer (e.g., PBS with 0.1% Tween-20)

    • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Equipment:

    • Cell culture supplies

    • Microcentrifuge

    • Magnetic stand (for magnetic beads)

    • End-over-end rotator

    • Heating block

    • Apparatus for SDS-PAGE and Western blotting

Pulldown_Workflow start Start cell_culture 1. Cell Culture (e.g., DU145 cells) start->cell_culture cell_lysis 2. Cell Lysis (Prepare whole cell lysate) cell_culture->cell_lysis probe_incubation 3. Incubation with GL-biot (e.g., 25 µM for 1h) cell_lysis->probe_incubation competition_control Competition Control: Pre-incubate with excess unlabeled this compound probe_incubation->competition_control bead_capture 4. Capture with Streptavidin Beads (e.g., 1h incubation) probe_incubation->bead_capture washing 5. Washing Steps (Remove non-specific binders) bead_capture->washing elution 6. Elution (e.g., boiling in sample buffer) washing->elution analysis 7. Analysis (Western Blot for STAT3 or Mass Spectrometry) elution->analysis end End analysis->end

References

Galiellalactone Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Galiellalactone (B1674401) (GL), a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in various animal models. The protocols and data presented are collated from preclinical studies investigating its therapeutic potential, primarily in oncology and inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies involving this compound administration.

Table 1: this compound Administration in Prostate Cancer Xenograft Models

Animal ModelCancer Cell LineDosageAdministration RouteTreatment DurationKey FindingsReference
Male nude NMR1 miceDU1451 and 3 mg/kgDaily intraperitoneal (i.p.) injections3 weeksReduced tumor growth rate by 41-42%; well-tolerated.[1][2]
MiceDU145-Luc (orthotopic)Not specifiedDaily i.p. injections6 weeksSignificantly reduced primary tumor growth and metastatic spread to lymph nodes.[3][3]
Nude miceDU145 (subcutaneous)Not specifiedDaily i.p. injections3 weeksReduced expression of the stemness marker ALDH1A1 by 50% in primary tumors.[4]
MiceEnzalutamide-resistant xenografts5 mg/kg/dayi.p. (5 days on, 2 days off)Not specifiedReduced tumor volume and serum PSA levels.[5][5]

Table 2: this compound Administration in a Breast Cancer Xenograft Model

Animal ModelCancer Cell LineCompoundDosageAdministration RouteKey FindingsReference
Xenograft mouse modelsTriple-Negative Breast Cancer (TNBC)SG-1721 (this compound analogue)Not specifiedNot specifiedSignificantly inhibited tumor growth without side effects; negatively regulated STAT3 activation.[6]

Table 3: this compound Administration in an Atherosclerosis Mouse Model

Animal ModelDietTreatmentTreatment DurationKey FindingsReference
ApoE-deficient miceWestern-type dietThis compound (Gal) or vehicle (PBS/EtOH)6 weeksReduced expression of pro-inflammatory marker genes (CTSS, SPP1, TNFα, S100A8, iNOS, IL6, IL17) in the aorta.[7]

Experimental Protocols

Orthotopic Prostate Cancer Xenograft Mouse Model

This protocol is based on studies investigating the effect of this compound on primary tumor growth and metastasis.[3]

Objective: To evaluate the in vivo efficacy of this compound in an orthotopic prostate cancer mouse model.

Materials:

  • Male immunodeficient mice (e.g., nude mice)

  • DU145-Luc human prostate cancer cells

  • This compound (GL)

  • Vehicle solution (e.g., PBS/EtOH)

  • Anesthetic agent

  • Surgical instruments

  • Bioluminescence imaging system

Procedure:

  • Cell Culture: Culture DU145-Luc cells under standard conditions.

  • Orthotopic Injection:

    • Anesthetize the mice.

    • Perform a small abdominal incision to expose the prostate.

    • Inject DU145-Luc cells directly into the prostate gland.

    • Suture the incision.

  • Tumor Establishment: Allow tumors to establish for a specified period, monitoring growth via bioluminescence imaging.

  • Treatment Administration:

    • Randomly assign mice to treatment (this compound) and control (vehicle) groups.

    • Administer this compound or vehicle via daily intraperitoneal injections for 6 weeks.[3]

  • Monitoring:

    • Monitor tumor growth and metastatic spread regularly using a bioluminescence imaging system.

    • Record animal body weight to assess toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the primary tumor and weigh it.

    • Harvest regional and distal lymph nodes to assess metastasis.

    • Perform histological and immunohistochemical analysis on tumor tissues to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Subcutaneous Prostate Cancer Xenograft Mouse Model

This protocol is a common method to assess the effect of this compound on tumor growth.[1][2]

Objective: To determine the effect of this compound on the growth of subcutaneous prostate cancer xenografts.

Materials:

  • Male nude NMR1 mice[1]

  • DU145 human prostate cancer cells

  • This compound

  • Vehicle solution

  • Calipers

Procedure:

  • Cell Preparation: Prepare a suspension of DU145 cells in a suitable medium.

  • Subcutaneous Injection: Inject the DU145 cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment:

    • Group the mice and begin treatment when tumors reach a specific volume (e.g., 200 mm³).[5]

    • Administer this compound (e.g., 1 or 3 mg/kg) or vehicle via daily intraperitoneal injections for 3 weeks.[1]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Endpoint Analysis:

    • Excise the tumors and perform further analysis, such as Western blotting for protein expression or RT-qPCR for mRNA expression of STAT3 target genes (e.g., Bcl-xL, Mcl-1).[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: STAT3 Signaling Inhibition

This compound directly targets STAT3, a transcription factor that is often constitutively active in cancer cells.[8][9] It has been shown to covalently bind to cysteine residues within the STAT3 protein, which inhibits the binding of STAT3 to its target DNA sequences.[8][9] This action occurs without affecting the phosphorylation of STAT3.[8][9] The inhibition of STAT3 DNA binding subsequently downregulates the expression of various STAT3 target genes involved in cell survival, proliferation, and angiogenesis.[2]

Galiellalactone_STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (Active) STAT3_inactive->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Dimer->DNA Binds to DNA Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Transcription This compound This compound This compound->Dimer Inhibits DNA Binding

Caption: this compound inhibits STAT3 signaling by preventing dimer binding to DNA.

Crosstalk between STAT3 and Androgen Receptor (AR) Signaling

In the context of enzalutamide-resistant prostate cancer, STAT3 has been shown to interact with and enhance the activity of the Androgen Receptor (AR).[10] this compound can suppress AR activity by inhibiting STAT3, providing a therapeutic rationale for its use in this setting.[5][10]

STAT3_AR_Crosstalk STAT3 STAT3 AR Androgen Receptor (AR) STAT3->AR Enhances Activity Nucleus Nucleus AR->Nucleus Nuclear Translocation ARE Androgen Response Element (DNA) AR->ARE Binds to ARE AR_Activity AR-mediated Gene Transcription (e.g., PSA) ARE->AR_Activity This compound This compound This compound->STAT3 Inhibits

Caption: this compound inhibits the STAT3/AR signaling axis in prostate cancer.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for preclinical evaluation of this compound in an animal cancer model.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture animal_model Implantation into Animal Model (Subcutaneous/Orthotopic) cell_culture->animal_model tumor_growth Tumor Establishment and Measurement animal_model->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration randomization->treatment control Vehicle Control Administration randomization->control monitoring Monitor Tumor Growth and Animal Health treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Collection and Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

References

Galiellalactone: A Potent Inducer of Apoptosis in Cancer Cells via STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galiellalactone (B1674401), a fungal metabolite, has emerged as a significant small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2] Constitutively active STAT3 is a key driver in numerous malignancies, promoting cell proliferation, survival, and metastasis.[3] this compound directly targets STAT3, preventing its DNA binding and subsequent transcriptional activity, which leads to the induction of apoptosis in various cancer cell lines.[2][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study and induce apoptosis in cancer cells.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the direct inhibition of the STAT3 signaling pathway. It covalently binds to cysteine residues within the STAT3 protein, which sterically hinders the binding of the STAT3 dimer to its consensus DNA sequence.[2][4] This action effectively blocks the transcription of STAT3 target genes, many of which are critical for cell survival and proliferation, such as Bcl-2, Bcl-xL, c-myc, and cyclin D1.[5]

Interestingly, this compound does not affect the phosphorylation of STAT3 at Tyr705 or Ser727, indicating its unique mechanism of targeting the DNA-binding domain rather than the upstream JAK kinases.[1][2] However, some studies have shown that at higher concentrations, this compound and its analogues can also reduce the phosphorylation of JAK1 and JAK2.[3]

Beyond the STAT3 pathway, this compound has also been reported to induce cell cycle arrest and apoptosis through the ATM/ATR DNA damage response pathway in prostate cancer cells.[6][7]

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analogues
CompoundCell LineCancer TypeIC50 Value (µM)Assay DurationReference
This compoundDU145Prostate Cancer3.0272h[1]
This compoundBT-549Triple-Negative Breast Cancer12.6824h[1]
This compoundMDA-MB-231Triple-Negative Breast Cancer16.9324h[1]
This compoundMDA-MB-468Triple-Negative Breast Cancer17.4824h[1]
This compoundLNCaP (IL-6 stimulated)Prostate Cancer~5-[5]
SG-1709MDA-MB-468Triple-Negative Breast CancerNot specified, but more potent than this compound-[3]
SG-1721MDA-MB-468Triple-Negative Breast CancerNot specified, but more potent than this compound-[3]

Signaling Pathways and Experimental Workflows

Galiellalactone_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Nuclear Translocation DNA DNA Gene_Expression Target Gene Expression (Bcl-2, Cyclin D1, etc.) DNA->Gene_Expression Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of This compound This compound This compound->pSTAT3_n Inhibits DNA Binding pSTAT3_n->DNA DNA Binding

Caption: this compound inhibits STAT3 signaling by preventing DNA binding.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., DU145, MDA-MB-468) Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Viability 4a. Cell Viability Assay (MTT Assay) Harvest->Viability Apoptosis 4b. Apoptosis Assay (Annexin V/PI Staining) Harvest->Apoptosis Western 4c. Western Blot Analysis (STAT3, p-STAT3, Caspase-3, PARP) Harvest->Western Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis

Caption: A typical workflow for evaluating this compound's effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]

  • The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 hours.[1][3]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis

This protocol is used to analyze the expression levels of key proteins involved in the STAT3 signaling pathway and apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Incubate the membrane with primary antibodies overnight at 4°C.[2]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Capture the image using an imaging system.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound for the desired time (e.g., 24 hours).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: STAT3 Luciferase Reporter Gene Assay

This protocol measures the transcriptional activity of STAT3.

Materials:

  • Cancer cell line (e.g., LNCaP)

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • IL-6 (or other STAT3 activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the STAT3 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with IL-6 (e.g., 25 ng/mL) for 4-6 hours to induce STAT3 activation.[3][8]

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.

Conclusion

This compound is a valuable research tool for investigating the role of STAT3 in cancer and for exploring novel therapeutic strategies. Its specific mechanism of action in inhibiting STAT3 DNA binding provides a unique approach to targeting this critical oncogenic pathway. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound to induce and study apoptosis in cancer cells.

References

Galiellalactone's STAT3 Inhibitory Activity: Application Notes and Protocols for Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to characterize the inhibitory activity of Galiellalactone (B1674401) on the STAT3 signaling pathway. This compound, a fungal metabolite, has been identified as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in various cancers.[1][2]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to STAT3.[1][3] This covalent interaction with specific cysteine residues (Cys-367, Cys-468, and Cys-542) on the STAT3 protein prevents it from binding to its DNA consensus sequence.[1][2] Notably, this compound's mechanism is independent of STAT3 phosphorylation, meaning it does not prevent the upstream activation of STAT3 by kinases but rather blocks its downstream transcriptional activity.[1][2][4] The primary signaling pathway inhibited by this compound in this context is the Interleukin-6 (IL-6) signaling cascade, which heavily relies on STAT3 for signal transduction.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's activity from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound

Assay TypeCell LineIC50 ValueReference
STAT3 Signaling InhibitionIL-6-stimulated LNCaP~10 µM[6]
STAT3 Signaling InhibitionHepG2250-500 nM[4]
Cell Proliferation (WST-1)DU1453.6 µM (72h)[1]

Table 2: Effect of this compound on STAT3-dependent Luciferase Activity

Cell LineTreatmentConcentration of this compound% Inhibition of STAT3 ActivityReference
IL-6-stimulated LNCaPThis compound10 µMSignificant Inhibition[1][6]
IL-6-stimulated LNCaPThis compoundNot SpecifiedDose-dependent inhibition[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IL-6/STAT3 signaling pathway and the experimental workflow for the luciferase reporter assay.

Galiellalactone_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates IL6 IL-6 IL6->IL6R Binds pJAK p-JAK JAK->pJAK STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA DNA (STAT3 Response Element) pSTAT3_dimer->DNA Translocates & Binds This compound This compound This compound->pSTAT3_dimer Inhibits DNA Binding Luciferase Luciferase Gene Expression DNA->Luciferase Induces

Caption: IL-6/STAT3 signaling pathway and the inhibitory action of this compound.

Luciferase_Assay_Workflow Start Start Cell_Culture Seed LNCaP cells in a 96-well plate Start->Cell_Culture Transfection Transfect cells with STAT3-responsive luciferase reporter plasmid Cell_Culture->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Pre_incubation Pre-incubate with this compound or vehicle control for 1 hour Incubation1->Pre_incubation Stimulation Stimulate with IL-6 (50 ng/ml) for 8 hours Pre_incubation->Stimulation Lysis Lyse cells Stimulation->Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Lysis->Luciferase_Assay Data_Analysis Normalize data and calculate % inhibition Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the this compound luciferase reporter assay.

Experimental Protocols

STAT3 Luciferase Reporter Assay

This protocol is adapted from studies investigating the effect of this compound on IL-6-induced STAT3 activity.[1]

Materials:

  • LNCaP cells (or other suitable cell line with a functional IL-6/STAT3 pathway)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • STAT3-responsive luciferase reporter plasmid (e.g., pTATA-TK-Luc containing STAT binding sites)[1]

  • Transfection reagent (e.g., Roti-Fect)[1]

  • This compound

  • Recombinant human IL-6[1]

  • Luciferase assay reagent (e.g., from Promega)[1]

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed LNCaP cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the following day, transfect the cells with the STAT3-responsive luciferase reporter plasmid according to the manufacturer's instructions for the chosen transfection reagent.[1]

    • A co-transfection with a Renilla luciferase plasmid can be performed to normalize for transfection efficiency.

  • Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Treatment:

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0-50 µM) or vehicle control (e.g., DMSO) for 1 hour.[1][6]

    • Following pre-incubation, stimulate the cells with IL-6 (50 ng/mL) for 8 hours.[1] Include a non-stimulated control.

  • Cell Lysis:

    • After the 8-hour stimulation, remove the medium and wash the cells gently with PBS.

    • Lyse the cells by adding passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.[1]

    • Measure the firefly luminescence using a luminometer. If a Renilla control was used, measure its luminescence as well.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings (if applicable) or to the protein concentration of the cell lysate.[1]

    • Calculate the percentage of inhibition by comparing the normalized luciferase activity in this compound-treated, IL-6-stimulated cells to that of vehicle-treated, IL-6-stimulated cells (set as 100% activity).

Cell Viability/Cytotoxicity Assay (e.g., WST-1 or MTT)

It is crucial to assess the cytotoxicity of this compound at the concentrations used in the reporter assay to ensure that the observed inhibition of luciferase activity is not due to cell death.

Materials:

  • DU145 cells (or the cell line used in the primary assay)

  • Cell culture medium

  • This compound

  • WST-1 or MTT reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density for a 72-hour incubation period.[1]

  • Treatment: After 24 hours, treat the cells with the same concentrations of this compound used in the luciferase reporter assay. Include a vehicle control.[1]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1][6]

  • Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ the luciferase reporter assay to investigate the inhibitory activity of this compound on the STAT3 signaling pathway.

References

Galiellalactone in Combination Cancer Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical use of Galiellalactone, a potent STAT3 inhibitor, in combination with other cancer therapies. The following sections detail the rationale, experimental protocols, and key findings from studies investigating its synergistic or additive effects with radiotherapy and androgen receptor (AR) antagonists.

Introduction

This compound is a fungal metabolite that directly inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and drug resistance. By inhibiting STAT3, this compound and its analogues have shown promise in preclinical cancer models. Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document outlines the application of this compound in combination with other established cancer treatments.

This compound in Combination with Radiotherapy for Triple-Negative Breast Cancer (TNBC)

Studies have demonstrated that a this compound analogue, SG-1721, can sensitize triple-negative breast cancer (TNBC) cells to radiation, leading to enhanced apoptotic effects.[1] The combination of STAT3 inhibition and radiotherapy presents a promising strategy for this aggressive breast cancer subtype where STAT3 is often aberrantly activated.[1]

Quantitative Data Summary
Cell LineThis compound Analogue (Concentration)Radiation Dose (Gy)EffectCombination Index (CI)Reference
MDA-MB-468SG-1721 (0.5 µM)10 GySynergistic CytotoxicityAverage CI values indicated synergy across nine different combinations[1]
Signaling Pathway

Galiellalactone_Radiotherapy_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK/Cytokine_Receptor RTK / Cytokine Receptor JAK JAK RTK/Cytokine_Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization STAT3_dimer_nucleus p-STAT3 STAT3_active->STAT3_dimer_nucleus nuclear translocation DNA DNA STAT3_dimer_nucleus->DNA Target_Genes Target Gene Expression (Bcl-2, Cyclin D1, MMP-2, COX-2) DNA->Target_Genes Apoptosis Enhanced Apoptosis Target_Genes->Apoptosis inhibits Radiotherapy Radiotherapy Radiotherapy->Apoptosis Galiellalactone_Analogue This compound Analogue (SG-1721) Galiellalactone_Analogue->STAT3_dimer_nucleus inhibits DNA binding Galiellalactone_Analogue->Apoptosis

Experimental Protocol: In Vitro Combination of this compound Analogue (SG-1721) and Radiotherapy

1. Cell Culture:

  • Culture MDA-MB-468 human triple-negative breast cancer cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Combination Treatment:

  • Seed MDA-MB-468 cells in 96-well plates at a suitable density for a 24-hour incubation period.

  • Pre-treat the cells with varying concentrations of SG-1721 (e.g., 0.5, 1, 1.5 µM) for 4 hours.

  • Following pre-treatment, irradiate the cells with different doses of ionizing radiation (e.g., 1, 5, 10 Gy) using a medical linear accelerator or a similar radiation source.

  • Include control groups for untreated cells, cells treated with SG-1721 alone, and cells treated with radiation alone.

3. Assessment of Cell Viability and Synergy:

  • After a further 20-hour incubation post-irradiation, assess cell viability using a standard MTT assay.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the synergistic effect of the combination treatment by calculating the Combination Index (CI) using software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

4. Western Blot Analysis for Mechanistic Insights:

  • Seed cells in larger culture dishes (e.g., 6-well plates) and treat with the determined synergistic combination (e.g., 0.5 µM SG-1721 and 10 Gy radiation).

  • Lyse the cells at specified time points (e.g., 4 hours and 24 hours post-treatment).

  • Perform Western blot analysis to examine the expression and phosphorylation status of key proteins in the STAT3 signaling pathway (e.g., p-STAT3, STAT3, p-JAK1/2) and downstream targets involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Cyclin D1, MMP-2, COX-2).[1]

This compound in Combination with Enzalutamide (B1683756) for Prostate Cancer

In the context of enzalutamide-resistant prostate cancer, STAT3 signaling has been identified as a key driver of resistance. The combination of this compound (as GPA500) with the androgen receptor antagonist enzalutamide has been shown to have an additive effect in inhibiting androgen receptor activity and proliferation in castration-resistant prostate cancer (CRPC) cells.[2] This suggests that co-targeting STAT3 and the AR could be a valuable therapeutic strategy for this patient population.[2]

Quantitative Data Summary

While the original study describes the effect as "additive," specific dose-response matrix data for synergy calculation was not provided. The table below summarizes the observed effects.

Cell LinesThis compound Analogue (GPA500)EnzalutamideObserved EffectKey OutcomesReference
LNCaP, CRPC cellsNot specifiedNot specifiedAdditiveInhibition of AR activity and proliferation[2]
ENZR xenograftsNot specifiedNot applicableN/AReduced tumor volume and serum PSA (GPA500 monotherapy)[2]
Signaling Pathway

Galiellalactone_Enzalutamide_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK_IL6R RTK / IL-6R JAK JAK RTK_IL6R->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus nuclear translocation AR Androgen Receptor (AR) AR_nucleus AR AR->AR_nucleus nuclear translocation Androgen Androgen Androgen->AR DNA DNA STAT3_nucleus->DNA AR_nucleus->DNA Target_Genes Target Gene Expression (PSA, Cyclin D1) DNA->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation Enzalutamide Enzalutamide Enzalutamide->AR inhibits This compound This compound This compound->STAT3_nucleus inhibits DNA binding

Experimental Protocol: In Vitro Combination of this compound (GPA500) and Enzalutamide

1. Cell Culture:

  • Culture castration-resistant prostate cancer cell lines (e.g., LNCaP, C4-2B, or enzalutamide-resistant derivatives) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% charcoal-stripped fetal bovine serum to maintain a low-androgen environment.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Proliferation Assay:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a matrix of concentrations of GPA500 and enzalutamide, both alone and in combination.

  • Incubate the cells for a defined period (e.g., 72 hours).

  • Assess cell proliferation using a suitable method, such as the CyQUANT assay or direct cell counting.

3. Western Blot Analysis:

  • Treat cells with GPA500, enzalutamide, or the combination for a specified duration (e.g., 48 hours).

  • Prepare cell lysates and perform Western blot analysis to assess the levels of key proteins, including p-STAT3, STAT3, AR, and downstream targets like PSA and Cyclin D1.

4. Gene Expression Analysis:

  • Extract RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2) and STAT3-regulated genes.

Experimental Workflow

Galiellalactone_Combination_Workflow cluster_0 In Vitro Studies cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cell_Culture 1. Cell Line Selection & Culture (e.g., TNBC, CRPC) Treatment 2. Combination Treatment (this compound + Other Therapy) Cell_Culture->Treatment Viability 3. Cell Viability/Proliferation Assay (e.g., MTT, CyQUANT) Treatment->Viability Western_Blot 5. Western Blot Analysis (p-STAT3, downstream targets) Treatment->Western_Blot Gene_Expression 6. Gene Expression Analysis (qRT-PCR for target genes) Treatment->Gene_Expression Synergy_Analysis 4. Synergy Analysis (e.g., Combination Index) Viability->Synergy_Analysis Xenograft 7. Xenograft Mouse Model Synergy_Analysis->Xenograft In_Vivo_Treatment 8. In Vivo Combination Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement 9. Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Biomarker_Analysis 10. Ex Vivo Biomarker Analysis Tumor_Measurement->Biomarker_Analysis

Future Directions: this compound and Immunotherapy

While direct preclinical studies combining this compound with immunotherapy are not yet extensively published, there is a strong scientific rationale for such a combination. STAT3 signaling is known to play a crucial role in creating an immunosuppressive tumor microenvironment. By inhibiting STAT3, this compound could potentially:

  • Reduce the number and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

  • Enhance the function of cytotoxic T lymphocytes and natural killer (NK) cells.

  • Modulate the expression of immune checkpoint molecules.

A semisynthetic analogue of this compound, GPB730, has been shown to inhibit the immunosuppressive activity of regulatory NK cells.[3] This provides a basis for investigating the combination of this compound or its analogues with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, particularly in cancers where STAT3 is a key driver of immune evasion.

Conclusion

This compound, as a direct inhibitor of the oncogenic transcription factor STAT3, holds significant promise for use in combination cancer therapies. The preclinical data strongly support its combination with radiotherapy in TNBC and with androgen receptor antagonists in prostate cancer. These combinations have the potential to overcome resistance and enhance therapeutic efficacy. Further research is warranted to explore these combinations in more advanced preclinical models and to investigate the potential of combining this compound with immunotherapies to unleash a potent anti-tumor immune response. The protocols and data presented herein provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology.

References

Galiellalactone: A Potent Tool for Elucidating STAT3-Dependent Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of gene expression involved in a myriad of cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention and mechanistic studies. Galiellalactone (B1674401), a fungal metabolite, has emerged as a selective and potent inhibitor of STAT3 signaling.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate STAT3-dependent gene expression, empowering researchers to dissect the intricacies of STAT3 signaling pathways.

Introduction to this compound

This compound is a small, non-toxic, and non-mutagenic molecule that directly inhibits the transcriptional activity of STAT3.[1][2] Its unique mechanism of action involves the covalent modification of cysteine residues within the STAT3 protein, specifically Cys-367, Cys-468, and Cys-542.[2] This modification sterically hinders the binding of STAT3 to its consensus DNA sequences in the promoters of target genes, thereby inhibiting gene expression.[2] A key feature of this compound is its ability to block STAT3 DNA binding without affecting the upstream phosphorylation of STAT3 at Tyr-705 or Ser-727, allowing for the specific investigation of DNA binding-dependent events.[1][2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various experimental contexts, providing a quick reference for researchers designing their studies.

Table 1: Inhibitory Concentration (IC50) of this compound

ParameterCell Line/SystemIC50 ValueReference
STAT3 Signaling Inhibition-250-500 nM[1]
Cell Viability (Docetaxel-Sensitive Spheres)DU145-DS10.1 µM[3]
Cell Viability (Docetaxel-Resistant Spheres)DU145-DR6.2 µM[3]

Table 2: Effective Concentrations of this compound in Cellular Assays

AssayCell LineConcentrationDurationObserved EffectReference
Apoptosis InductionProstate Cancer Cells2.5-25 µM24-72 hoursInduction of apoptosis in cells with phosphorylated STAT3.[1]
Cell ViabilityDU1452.5-25 µM24-72 hoursDecreased cell viability.[1]
STAT3 Luciferase Reporter AssayIL-6-stimulated LNCaP10 µM-Inhibition of STAT3 signaling activity.[1]
STAT3 DNA BindingDU1455-50 µM1 hourInterference with STAT3 DNA binding.[1]
STAT3 Target Gene ExpressionBenign Prostate Tissue5 µM72 hoursSignificant reduction in PSA, TMPRSS2, and FKBP5 expression.[4]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive Inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_DNA_binding STAT3 Binds to DNA STAT3_dimer->STAT3_DNA_binding Nuclear Translocation This compound This compound This compound->STAT3_dimer Inhibits DNA Binding Gene_Expression Target Gene Expression (e.g., c-myc, Bcl-xL) STAT3_DNA_binding->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor e.g., IL-6

Caption: STAT3 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., DU145, LNCaP) Galiellalactone_Treatment 2. Treat with this compound (or vehicle control) Cell_Culture->Galiellalactone_Treatment Harvest_Cells 3. Harvest Cells/Lysates Galiellalactone_Treatment->Harvest_Cells Luciferase_Assay Luciferase Assay (STAT3 Reporter) Harvest_Cells->Luciferase_Assay Western_Blot Western Blot (pSTAT3, STAT3, Target Proteins) Harvest_Cells->Western_Blot qPCR qPCR (STAT3 Target Gene mRNA) Harvest_Cells->qPCR ChIP_Assay ChIP Assay (STAT3-DNA Binding) Harvest_Cells->ChIP_Assay

Caption: Experimental workflow for studying STAT3 with this compound.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., DU145 or LNCaP prostate cancer cells) in appropriate culture vessels and media. Allow cells to adhere and reach 60-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5-50 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 1, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with this compound and/or a STAT3 activator like Interleukin-6 (IL-6).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Promega's Dual-Luciferase® Reporter Assay System).

  • Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity in stimulated, untreated cells.[2]

Western Blot Analysis

This technique is used to assess the levels of total and phosphorylated STAT3, as well as STAT3 target proteins.

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705), pSTAT3 (Ser727), total STAT3, or specific STAT3 target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for STAT3 Target Gene Expression

This method quantifies the mRNA levels of STAT3 target genes.

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for STAT3 target genes (e.g., c-myc, Bcl-xL, Mcl-1, Survivin). Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines the in vivo association of STAT3 with the promoter regions of its target genes.

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an anti-STAT3 antibody or a negative control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

  • qPCR Analysis: Quantify the amount of precipitated DNA using qPCR with primers flanking the STAT3 binding sites in the promoter regions of target genes. Results are typically expressed as a percentage of the input DNA.

References

Application Notes and Protocols: Mass Spectrometry Analysis of Galiellalactone-Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galiellalactone, a fungal metabolite, has emerged as a significant inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a pathway frequently dysregulated in various cancers, including castration-resistant prostate cancer.[1][2][3] Understanding the direct interaction between this compound and its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Mass spectrometry has proven to be an invaluable tool in identifying the protein targets of this compound and characterizing the nature of their interaction.[1][2] These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of this compound-protein binding.

Key Findings: this compound Covalently Modifies STAT3

This compound acts as a direct inhibitor of STAT3 by forming a covalent bond with specific cysteine residues within the protein.[1][2] This covalent modification sterically hinders the ability of STAT3 to bind to its target DNA sequences, thereby inhibiting its transcriptional activity without altering its phosphorylation state.[1][2] This direct binding and inhibition of STAT3 by this compound has been robustly demonstrated through a combination of biochemical assays and mass spectrometry.[1][2]

Quantitative Data Summary

Mass spectrometry analysis has been instrumental in identifying the specific sites of this compound adduction on the STAT3 protein. The following table summarizes the identified cysteine modifications.

Modified Cysteine ResidueMolar Ratio (STAT3:this compound)Time of IncubationReference
Cys-3671:251 min[2]
Cys-4681:251 min[2]
Cys-5421:251 min[2]
Cys-251Higher ConcentrationsNot Specified[2]
Cys-259Higher ConcentrationsNot Specified[2]
Cys-687Higher ConcentrationsNot Specified[2]

Signaling Pathway

The binding of this compound to STAT3 directly interrupts the canonical STAT3 signaling pathway. The following diagram illustrates this inhibitory mechanism.

Galiellalactone_STAT3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation stat3 STAT3 jak->stat3 3. STAT3 Phosphorylation pstat3 pSTAT3 stat3_this compound STAT3-Galiellalactone (Covalent Adduct) dimer pSTAT3 Dimer pstat3->dimer 4. Dimerization This compound This compound This compound->stat3 Covalent Binding to Cysteine Residues dna DNA stat3_this compound->dna Inhibition of DNA Binding dimer->dna 5. Nuclear Translocation & DNA Binding gene_transcription Gene Transcription dna->gene_transcription 6. Transcription Activation cytokine Cytokine cytokine->receptor 1. Ligand Binding

Caption: this compound inhibits STAT3 signaling by direct covalent binding.

Experimental Protocols

Target Identification using Biotinylated this compound and Mass Spectrometry

This protocol outlines the identification of this compound's protein targets from cell lysates.

a. Synthesis of Biotinylated this compound (GL-biot): A biotinylated analogue of this compound is required for affinity purification.[1][2] This typically involves chemical synthesis to attach a biotin (B1667282) moiety to the this compound molecule, often via a linker arm to minimize steric hindrance.

b. Cell Culture and Lysis:

  • Culture cells of interest (e.g., DU145 prostate cancer cells) to approximately 80% confluency.

  • Treat cells with GL-biot at a predetermined concentration and for a specific duration.

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

c. Affinity Purification of GL-biot Bound Proteins:

  • Incubate the cell lysate with streptavidin-conjugated beads (e.g., streptavidin-Sepharose) to capture the GL-biot-protein complexes.[1][2]

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

d. Sample Preparation for Mass Spectrometry:

  • Resolve the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest.

  • Perform in-gel digestion of the proteins using a suitable protease (e.g., trypsin).

  • Extract the resulting peptides from the gel.

e. LC-MS/MS Analysis:

  • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest).

Target_ID_Workflow A 1. Treat Cells with Biotinylated this compound (GL-biot) B 2. Cell Lysis A->B C 3. Affinity Purification with Streptavidin Beads B->C D 4. Elution of Bound Proteins C->D E 5. SDS-PAGE Separation D->E F 6. In-Gel Tryptic Digestion E->F G 7. Peptide Extraction F->G H 8. LC-MS/MS Analysis G->H I 9. Protein Identification (Database Search) H->I

Caption: Workflow for this compound target identification.

Identification of Covalent Binding Sites on Recombinant STAT3

This protocol details the method for pinpointing the specific amino acid residues on STAT3 that are modified by this compound.

a. Incubation of Recombinant STAT3 with this compound:

  • Incubate purified recombinant STAT3 protein with this compound at various molar ratios (e.g., 1:25) and for different durations (e.g., 1 minute to 1 hour).[2]

b. Sample Preparation for Mass Spectrometry:

  • Denature the protein mixture.

  • Reduce the disulfide bonds with a reducing agent (e.g., DTT).

  • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide). This step is crucial to differentiate between cysteines modified by this compound and those that are unmodified.

  • Digest the protein with a protease (e.g., trypsin).

c. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Perform a database search of the MS/MS spectra against the STAT3 protein sequence, specifying the mass of the this compound adduct as a variable modification on cysteine residues.

d. Data Analysis:

  • Manually validate the MS/MS spectra of the identified modified peptides to confirm the site of modification. The presence of fragment ions containing the mass shift corresponding to the this compound adduct provides evidence for covalent binding at a specific cysteine residue.[4]

Binding_Site_Workflow A 1. Incubate Recombinant STAT3 with this compound B 2. Denaturation, Reduction, and Alkylation A->B C 3. Tryptic Digestion B->C D 4. LC-MS/MS Analysis of Peptides C->D E 5. Database Search with Variable Modification D->E F 6. Manual Validation of MS/MS Spectra E->F G Identification of Modified Cysteine Residues F->G

Caption: Workflow for identifying this compound binding sites.

Concluding Remarks

The application of mass spectrometry has been pivotal in confirming that this compound directly targets STAT3 through covalent modification of specific cysteine residues. The methodologies described provide a robust framework for researchers to further investigate the interactions of this compound and other covalent inhibitors with their protein targets. These approaches are essential for advancing our understanding of the molecular pharmacology of such compounds and for the rational design of next-generation targeted therapies. While STAT3 is a primary target, further proteomic studies may reveal other potential targets of this compound, such as NUSAP1, which could contribute to its overall anti-cancer activity.[5][6]

References

Troubleshooting & Optimization

Galiellalactone solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of galiellalactone (B1674401) in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several common laboratory organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727) are recommended.[1] A known solubility has been reported in methanol at a concentration of 3.5 mg/mL.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO, ethanol, or methanol. For example, to achieve a concentration of 3.5 mg/mL, 3.5 mg of this compound can be dissolved in 1.0 mL of methanol. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How should I store this compound powder and stock solutions?

A3: Lyophilized this compound powder should be stored at -20°C. Stock solutions prepared in organic solvents are stable for up to one month when stored at -20°C and for up to six months at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation in cell culture medium The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high, or the final concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final concentration of the organic solvent is kept to a minimum (ideally ≤ 0.1%). Prepare the working solution by adding the stock solution to the medium dropwise while vortexing to ensure proper mixing. If precipitation persists, consider lowering the final concentration of this compound.
Inconsistent experimental results Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions regularly and store them in small aliquots at -80°C. Avoid repeated freezing and thawing of the same aliquot.
Instability of this compound in aqueous solution at experimental temperatures (e.g., 37°C) over extended incubation periods.While specific data on the stability of this compound in aqueous solutions at 37°C is limited, its reactive α,β-unsaturated lactone functionality suggests potential for hydrolysis. For long-term experiments (e.g., > 24 hours), consider replenishing the medium with freshly diluted this compound at intermediate time points.
No observable effect on STAT3 signaling Incorrect concentration of this compound used.The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Published effective concentrations typically range from 2.5 µM to 100 µM.[2]
Low or absent STAT3 activity in the chosen cell line.Confirm that your cell line expresses constitutively active STAT3 or can be stimulated to activate STAT3 (e.g., with IL-6).
Issues with the experimental assay (e.g., Western blot, luciferase reporter assay).Please refer to the detailed experimental protocols provided below and ensure all steps are followed correctly. Include appropriate positive and negative controls in your experiments.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventReported Solubility
Methanol (MeOH)3.5 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble
Ethanol (EtOH)Soluble

Table 2: Stability of this compound Stock Solutions

Storage TemperatureDurationSolvent
-20°CUp to 1 monthDMSO, Ethanol, Methanol
-80°CUp to 6 monthsDMSO, Ethanol, Methanol

Note: Data on the stability of this compound in aqueous solutions at various pH levels and temperatures is not extensively available. Researchers should exercise caution in experimental design, particularly for long-duration incubations.

Experimental Protocols & Methodologies

This compound's Mechanism of Action: STAT3 Inhibition

This compound is a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[3] It contains a reactive α,β-unsaturated lactone functionality that allows it to covalently bind to cysteine residues within the DNA-binding domain of STAT3.[4] This covalent modification prevents STAT3 from binding to its target DNA sequences, thereby inhibiting the transcription of STAT3-regulated genes involved in cell proliferation, survival, and apoptosis.[4] Notably, this compound does not affect the phosphorylation of STAT3.

Galiellalactone_STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 (Active) STAT3_inactive->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Binds Nucleus Nucleus Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiates This compound This compound This compound->pSTAT3_dimer Covalently binds & Inhibits DNA binding

This compound's inhibition of the STAT3 signaling pathway.
Experimental Workflow: Preparing this compound for Cell-Based Assays

Galiellalactone_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to make a high-concentration stock solution (e.g., 10-50 mM) weigh->dissolve aliquot Aliquot stock solution into single-use tubes dissolve->aliquot store Store aliquots at -80°C aliquot->store thaw Thaw a single aliquot for the experiment store->thaw dilute Dilute the stock solution in cell culture medium to the final working concentration thaw->dilute treat Treat cells with the working solution dilute->treat end End treat->end

Workflow for preparing this compound for experiments.
Detailed Methodologies

This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cancer cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line (e.g., DU145)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final concentrations should typically range from 0 to 60 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

    • Gently shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan (B1609692) dye.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.

    • Subtract the absorbance of the blank wells (medium with WST-1 reagent only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol is for measuring the effect of this compound on STAT3 transcriptional activity.

Materials:

  • This compound stock solution

  • Cell line (e.g., LNCaP)

  • STAT3 reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene)

  • Transfection reagent

  • Cytokine for STAT3 stimulation (e.g., IL-6)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Seed the cells in a 96-well white, clear-bottom plate.

    • On the following day, transfect the cells with the STAT3 reporter plasmid according to the manufacturer's instructions for your chosen transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • This compound Treatment and Stimulation:

    • Pre-incubate the transfected cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with a STAT3 activator, such as IL-6 (e.g., 50 ng/mL), for an additional 4-8 hours. Include an unstimulated control.

  • Luciferase Assay:

    • After the incubation, lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.

    • Measure both the firefly luciferase (from the STAT3 reporter) and Renilla luciferase (from a co-transfected control plasmid for normalization) activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as a percentage of the stimulated control to determine the inhibitory effect of this compound on STAT3 transcriptional activity.

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cells treated with this compound.

Materials:

  • This compound stock solution

  • Cell line (e.g., DU145)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentrations and for the specified time (e.g., 5 µM for 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (e.g., diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • To detect total STAT3, the membrane can be stripped and re-probed with an anti-total STAT3 antibody, following the same incubation and detection steps.

    • Analyze the band intensities to determine the effect of this compound on STAT3 phosphorylation, normalizing the p-STAT3 signal to the total STAT3 signal. This compound is expected to inhibit STAT3 activity without affecting its phosphorylation status.

References

Optimizing Galiellalactone Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Galiellalactone (B1674401) in cell viability assays. The information is presented in a question-and-answer format to directly address common issues and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite that acts as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] It covalently binds to cysteine residues within the STAT3 protein, which in turn blocks its ability to bind to DNA.[1][2][3] This inhibition of DNA binding prevents the transcription of STAT3 target genes, which are often involved in cell proliferation, survival, and apoptosis.[2][4] Notably, this compound inhibits STAT3 signaling without affecting its phosphorylation status.[1][2][3]

Q2: What is a typical effective concentration range for this compound in cell viability assays?

A2: The effective concentration of this compound is cell-line dependent. For instance, in DU145 prostate cancer cells, the IC50 value for growth inhibition has been reported to be 3.6 µM after 72 hours of treatment.[1][5] In other studies, concentrations ranging from 2.5 µM to 50 µM have been shown to decrease cell viability and induce apoptosis in a dose- and time-dependent manner in various prostate cancer cell lines.[4][6][7] For triple-negative breast cancer cell lines, concentrations around 10 µM have been used to effectively inhibit STAT3 phosphorylation.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How does this compound affect cell viability?

A3: By inhibiting the STAT3 signaling pathway, this compound can lead to a decrease in cell proliferation and the induction of apoptosis.[2][6] This makes it an effective agent for reducing the viability of cancer cells that have constitutively active STAT3.[2][4] It has been shown to reduce the viability of both cancer stem-like cells and the bulk tumor cell population.[4]

Q4: Which cell viability assays are compatible with this compound?

A4: Standard colorimetric and luminescent cell viability assays are generally compatible with this compound. Assays such as MTT, WST-1, and CellTiter-Glo® have been successfully used in studies involving this compound.[1][8][9] The choice of assay will depend on the specific experimental goals, cell type, and available equipment.

Data Summary: Effective Concentrations of this compound

The following table summarizes reported effective concentrations and IC50 values of this compound in various cancer cell lines. This data can serve as a starting point for designing your own experiments.

Cell LineCancer TypeAssay DurationEffective Concentration / IC50Reference
DU145Prostate Cancer72 hoursIC50: 3.6 µM[1]
DU145Prostate Cancer24 - 72 hours2.5 - 25 µM (decreased viability)[6]
DU145 CSCsProstate Cancer24 - 48 hours2.5 - 10 µM (decreased viability)[4]
LNCaP-IL6Prostate Cancer24 hours5 - 50 µM (decreased ALDH+ cells)[7]
MDA-MB-468Triple-Negative Breast Cancer24 hoursIC50: ~10 µM[8]
PC-3Prostate Cancer72 hours25 µM (induced apoptosis)[10]

Experimental Protocols

Detailed Protocol: WST-1 Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability using the WST-1 assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the effective range.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm is recommended.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium and WST-1 but no cells).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (untreated cells).

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visual Guides

Signaling Pathway of this compound Action

Galiellalactone_Pathway This compound This compound STAT3 STAT3 Protein This compound->STAT3 Covalent Binding STAT3_dimer STAT3 Dimer DNA DNA This compound->DNA Blocks Binding Cysteine Cysteine Residues (in STAT3) STAT3->Cysteine STAT3->STAT3_dimer Dimerization STAT3_dimer->DNA DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibition Inhibition

Caption: Mechanism of this compound's inhibition of the STAT3 signaling pathway.

Experimental Workflow for Optimizing this compound Concentration

Galiellalactone_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Galiellalactone_Prep 2. This compound Stock (Dissolve in appropriate solvent) Seeding 3. Cell Seeding (96-well plate) Galiellalactone_Prep->Seeding Treatment 4. Dose-Response Treatment (Vehicle control + serial dilutions of this compound) Seeding->Treatment Incubation 5. Incubation (24h, 48h, 72h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., WST-1, MTT) Incubation->Viability_Assay Data_Acquisition 7. Absorbance/Luminescence Reading Viability_Assay->Data_Acquisition Calculation 8. Calculate % Viability vs. Control Data_Acquisition->Calculation Dose_Response_Curve 9. Plot Dose-Response Curve Calculation->Dose_Response_Curve IC50 10. Determine IC50 Value Dose_Response_Curve->IC50

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding.- Pipetting errors during reagent addition.- Edge effects in the 96-well plate.- Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding reagents and change tips for each replicate.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or no dose-response observed - this compound concentration is too low.- The chosen cell line is not sensitive to STAT3 inhibition.- Incubation time is too short.- Test a higher range of this compound concentrations.- Verify that the cell line has an active STAT3 signaling pathway (e.g., via Western blot for p-STAT3).- Increase the incubation time (e.g., up to 72 hours).
High background in vehicle control wells - High concentration of solvent (e.g., DMSO) is toxic to the cells.- Contamination of cell culture or reagents.- Ensure the final solvent concentration is low (typically <0.5%) and non-toxic to the cells.- Use sterile techniques and check reagents for contamination.
Precipitation of this compound in the media - this compound has limited solubility in aqueous solutions.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent in the cell culture medium is low.- Visually inspect the media for any precipitation after adding this compound.
Unexpected increase in viability at high concentrations - Off-target effects of this compound.- Interference of the compound with the assay chemistry.- Investigate potential off-target effects using other molecular biology techniques.- Run a control experiment with this compound in cell-free medium with the assay reagent to check for direct chemical interference.

References

Galiellalactone stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Galiellalactone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound and what are the suggested storage conditions?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695) up to 5 mM.[1] For long-term storage, it is recommended to keep this compound at -20°C.[1] Stock solutions should ideally be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be prepared in an anhydrous aprotic solvent like DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.

Q2: What are the primary stability concerns for this compound in experimental solutions?

A2: The main stability concern for this compound is its reactive α,β-unsaturated lactone functional group.[2] This group makes the molecule susceptible to reaction with nucleophiles. For instance, this compound has been shown to react rapidly with L-cysteine in PBS or methanol, forming a stable adduct in under 15 minutes.[2][3] Additionally, like other lactone-containing compounds, this compound may be prone to hydrolysis of the cyclic ester bond, a reaction that can be catalyzed by acidic or basic conditions and accelerated by higher temperatures.[4]

Q3: How can I detect this compound degradation in my samples?

A3: Degradation of this compound in solution is typically not visually apparent. The most effective way to detect and quantify degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the parent this compound from any degradation products, allowing for an assessment of its purity over time.

Q4: Is this compound stable in cell culture media?

A4: The stability of this compound in cell culture media can be variable and depends on the specific components of the medium, its pH, and the incubation temperature. Given its reactivity with nucleophiles like cysteine, components in the media could potentially react with this compound.[2] For multi-day experiments, a loss of compound activity may indicate degradation. It is advisable to conduct a preliminary stability test in the specific cell culture medium to be used.

Troubleshooting Guide

Issue 1: I am observing a new peak in my HPLC/LC-MS analysis of a this compound solution that was stored in an aqueous buffer.

  • Possible Cause: This new peak is likely a degradation product. Given the lactone structure, the most probable degradation pathway in an aqueous buffer is hydrolysis, which would result in the corresponding hydroxy acid.[4] Another possibility is the reaction with components in the buffer.

  • Troubleshooting Steps:

    • Analyze the new peak by mass spectrometry to determine its molecular weight. An increase of 18 Da compared to the parent this compound would strongly suggest hydrolysis.

    • Prepare fresh solutions of this compound for your experiments to avoid using potentially degraded compound.

    • If aqueous solutions are necessary, prepare them immediately before use and minimize their storage time.

Issue 2: this compound seems to lose its inhibitory activity in my cell-based assay over several days.

  • Possible Cause: Loss of activity in prolonged experiments often points to the degradation of the compound in the cell culture medium.[4]

  • Troubleshooting Steps:

    • Replenish the this compound-containing medium daily to maintain a more consistent concentration of the active compound.

    • Perform a time-course stability study of this compound in your specific cell culture medium at the experimental temperature (e.g., 37°C). Analyze samples at different time points by HPLC or LC-MS to determine the rate of degradation.

    • Based on the stability data, adjust the experimental design, such as the frequency of media changes or the total duration of the experiment.

Data on this compound Handling and Stability

Since specific quantitative stability data for this compound in various solvents and temperatures is not extensively published, the following table provides a summary of known handling information and a template for researchers to record their own stability data.

Table 1: Summary of this compound Handling and Storage

ParameterRecommendationSource
Solubility Soluble up to 5 mM in DMSO and ethanol.[1]
Storage (Solid) Store at -20°C.[1]
Storage (Solution) Prepare fresh. If necessary, store in anhydrous aprotic solvent (e.g., DMSO) in aliquots at -20°C or -80°C.[4]
Known Reactivity Reacts with cysteine in PBS or MeOH to form a stable adduct.[2][3]

Table 2: Template for Experimental Stability Assessment of this compound

SolventTemperature (°C)Time Point (hours)% Remaining this compoundDegradation Products Observed (if any)
e.g., PBS, pH 7.4250100%None
2
6
24
48
e.g., Cell Culture Medium370100%None
2
6
24
48

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general method for evaluating the stability of this compound in a specific solvent or buffer over time.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 100 µM in the desired test solvent or buffer (e.g., Phosphate-Buffered Saline pH 7.4, cell culture medium).

    • Prepare a sufficient volume for sampling at all time points.

  • Incubation:

    • Incubate the test solutions at the desired temperatures (e.g., room temperature (25°C) and physiological temperature (37°C)).

    • Protect the solutions from light if the compound is known to be light-sensitive.

  • Sampling:

    • At designated time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each test solution.

    • Immediately store the samples at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

    • Quantify the peak area of the parent this compound at each time point.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.

    • Identify and, if possible, characterize any major degradation product peaks.

Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways affected by this compound and a typical experimental workflow for its stability assessment.

Galiellalactone_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates DNA DNA STAT3_dimer_nuc->DNA Binds GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Promotes This compound This compound This compound->STAT3_dimer_nuc Inhibits DNA Binding Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binds

Caption: this compound inhibits the STAT3 signaling pathway.

Galiellalactone_ATM_ATR_Pathway cluster_checkpoint Cell Cycle Checkpoint Control This compound This compound ATM_ATR ATM/ATR Kinases This compound->ATM_ATR Activates CHK1 CHK1 ATM_ATR->CHK1 Phosphorylates (Activates) CDC25C CDC25C CHK1->CDC25C Inhibits/ Degrades CDK1_CyclinB CDK1-Cyclin B CDC25C->CDK1_CyclinB Activates G2M_Arrest G2/M Arrest CDC25C->G2M_Arrest Inhibition leads to CDK1_CyclinB->G2M_Arrest Promotes Mitotic Entry Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to

Caption: this compound induces G2/M cell cycle arrest via the ATM/ATR pathway.

Stability_Testing_Workflow start Start: Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solutions (e.g., 100 µM in desired buffer) start->prep_test incubate Incubate at Different Temperatures (e.g., 25°C, 37°C) prep_test->incubate sampling Sample at Time Points (0, 2, 6, 24, 48h) incubate->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data Quantify Remaining this compound and Identify Degradants analysis->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for assessing this compound stability.

References

Preventing Galiellalactone off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Galiellalactone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot potential issues, with a focus on preventing and identifying off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary and well-established molecular target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3][4][5][6] this compound is a direct inhibitor of STAT3.[1][2][4][6]

Q2: How does this compound inhibit STAT3?

A2: this compound functions as a cysteine-reactive inhibitor.[2][7] It covalently binds to one or more cysteine residues within the STAT3 protein, specifically identified as Cys-367, Cys-468, and Cys-542.[2][4] This covalent modification sterically hinders the DNA-binding domain of STAT3, preventing it from binding to its target DNA sequences.[2][7] Importantly, this compound's mechanism is independent of STAT3 phosphorylation; it does not prevent the phosphorylation of STAT3 at Tyr-705 or Ser-727.[2][4]

Q3: What are the typical effective concentrations of this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. However, most in vitro studies report activity in the low micromolar range. For example, the IC50 for inhibiting STAT3-mediated luciferase activity is approximately 5 µM.[8] Growth inhibition IC50 values in various cancer cell lines are also in the micromolar range (see table below).[3][9]

Q4: Is this compound selective for STAT3?

A4: this compound is reported to be a selective inhibitor of STAT3 signaling.[3] For instance, some studies have shown that it does not affect the levels of other STAT family members like STAT1 or STAT5.[10][11] However, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations.

Q5: Are there any known off-targets for this compound?

A5: While STAT3 is the primary target, one study using SWATH proteomic profiling has suggested that Nucleolar and Spindle Associated Protein 1 (NUSAP1) may be a potential molecular target of this compound.[1][12][13] The study showed that siRNA-mediated inhibition of NUSAP1 induced resistance to this compound in DU145 prostate cancer cells.[12] Further validation is needed to confirm this interaction.

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

Issue 1: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest), but I'm unsure if it's due to STAT3 inhibition.

This is a critical question in pharmacological studies. Here’s a workflow to help you dissect the observed effects:

G_1 Troubleshooting Phenotypic Effects A Observe Phenotype with This compound Treatment B Step 1: Confirm STAT3 Target Engagement A->B How do I know the drug is hitting its target? C Step 2: Correlate Phenotype with STAT3 Inhibition B->C Is the phenotype dose-dependent and linked to STAT3 activity? D Step 3: Genetic Knockdown of STAT3 C->D Does removing the target mimic the drug's effect? G Conclusion: Phenotype may be OFF-TARGET C->G If phenotype doesn't correlate E Step 4: Rescue Experiment D->E Can I reverse the effect by re-introducing a resistant form of the target? D->G If knockdown doesn't mimic phenotype F Conclusion: Phenotype is likely ON-TARGET (STAT3-dependent) E->F If rescue is successful E->G If rescue is unsuccessful G_2 Western Blot Workflow for STAT3 Target Engagement A 1. Cell Seeding & Treatment - Seed cells at desired density. - Treat with Vehicle (DMSO) and this compound (e.g., 5-10 µM) for 24-48 hours. B 2. Cell Lysis - Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE & Transfer - Separate proteins by gel electrophoresis. - Transfer to a PVDF membrane. C->D E 5. Immunoblotting - Probe with primary antibodies:  - pSTAT3 (Y705), Total STAT3  - STAT3 target genes (Bcl-xL, c-myc)  - Loading control (e.g., GAPDH) - Incubate with secondary antibodies. D->E F 6. Detection & Analysis - Detect signal using chemiluminescence. - Quantify band intensities. E->F G Expected Outcome: - No change in pSTAT3/Total STAT3 - Decreased expression of Bcl-xL, c-myc F->G G_3 siRNA Knockdown and Phenotype Analysis Workflow cluster_0 Experimental Arms A 1. Non-targeting (scrambled) siRNA E Transfect/Treat Cells (48-72 hours) A->E B 2. STAT3 siRNA B->E C 3. Vehicle Control C->E D 4. This compound Treatment D->E F Analyze Phenotype (e.g., Apoptosis Assay, Cell Cycle Analysis) E->F G Validate Knockdown (Western Blot for STAT3) E->G H Compare Phenotypes F->H G->H I Conclusion: Phenotype is On-Target if STAT3 siRNA mimics This compound effect H->I

References

Galiellalactone Dose-Response Curve Troubleshooting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Galiellalactone (B1674401), a direct inhibitor of STAT3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when generating dose-response curves and conducting related assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fungal metabolite that acts as a direct and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by covalently binding to specific cysteine residues (Cys-367, Cys-468, and Cys-542) within the DNA-binding domain of STAT3.[2][3] This covalent modification sterically hinders the binding of STAT3 to its consensus DNA sequences, thereby inhibiting the transcription of STAT3 target genes.[2][3] Notably, this compound does not affect the phosphorylation of STAT3 at Tyr705 or Ser727.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[4] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When preparing working solutions for cell-based assays, the DMSO stock should be diluted in the culture medium. To avoid cell toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[5] It is advisable to prepare fresh dilutions from the stock for each experiment.

Q3: What is a typical IC50 range for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay type, and experimental conditions such as incubation time. Reported IC50 values for its effect on cell viability generally range from the low micromolar to double-digit micromolar concentrations. For instance, in DU145 prostate cancer cells, the IC50 for growth inhibition after 72 hours is approximately 3.6 µM.[3]

Troubleshooting Guide for Dose-Response Curves

Q4: I am not observing a clear dose-dependent inhibition of cell viability with this compound. What could be the issue?

A4: Several factors can contribute to a flat or inconsistent dose-response curve. Here are some troubleshooting steps:

  • Compound Stability and Solubility: this compound contains a reactive α,β-unsaturated lactone functionality and can react with nucleophiles.[6] Ensure that your stock solution is properly stored and that the compound does not precipitate when diluted in your culture medium. Precipitated compound will not be bioavailable to the cells.[7]

  • Incubation Time: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent.[8] A short incubation time may not be sufficient to observe a significant effect. Consider extending the incubation period (e.g., 24, 48, or 72 hours) to allow for the covalent modification of STAT3 to accumulate.

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to variability in results. Ensure you have a homogenous cell suspension and use a consistent seeding density for all wells.[9]

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to STAT3 inhibition. Choose a cell line with known constitutively active STAT3 for your initial experiments.

  • Assay Interference: Some assay reagents can interfere with the compound or the detection method. For example, phenol (B47542) red in the culture medium can sometimes interfere with colorimetric assays like the MTT assay.

Q5: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?

A5: Inconsistent IC50 values are a common issue in cell-based assays. To improve reproducibility:

  • Standardize Experimental Parameters: Maintain consistency in all experimental steps, including cell passage number, confluency at the time of treatment, incubation times, and the concentration of reagents like serum in the culture medium.[9]

  • Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO used for the highest this compound concentration) to account for any effects of the solvent on cell viability.[10]

  • Data Analysis: Use a consistent method for data normalization and curve fitting to calculate the IC50 value. Non-linear regression models are commonly used for this purpose.[10]

Q6: I am concerned about potential off-target effects of this compound at higher concentrations. How can I assess this?

A6: While this compound is considered a selective STAT3 inhibitor, high concentrations of any compound can lead to off-target effects. To investigate this:

  • Dose-Range Selection: Use the lowest effective concentration of this compound that inhibits STAT3 activity.

  • Control Experiments: Include a negative control cell line that does not have constitutively active STAT3. A specific inhibitor should show significantly less effect on these cells.

  • Target Engagement Assays: To confirm that the observed effects are due to STAT3 inhibition, you can perform downstream analysis of STAT3 target gene expression (e.g., via qPCR or Western blot for proteins like c-Myc or Bcl-xL). A reduction in the expression of these genes should correlate with the observed phenotype.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
DU-145Prostate CancerWST-1 Proliferation72 hours3.02[1]
DU-145Prostate CancerGrowth Inhibition72 hours3.6[3][11]
DU145-DR spheresProstate CancerViabilityNot Specified6.2[12]
DU145-DS spheresProstate CancerViabilityNot Specified10.1[12]
BT-549Breast CancerMTT24 hours12.68[1]
MDA-MB-231Breast CancerMTT24 hours16.93[1]
MDA-MB-468Breast CancerMTT24 hours17.48[1]

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • This compound

  • DMSO

  • Adherent cancer cells with active STAT3 signaling (e.g., DU-145)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. A typical starting concentration range could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Western Blot for Total STAT3 and Phospho-STAT3 (Tyr705)

This protocol is to assess the effect of this compound on the total and phosphorylated levels of STAT3.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-total STAT3 and anti-phospho-STAT3 (Tyr705)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[15]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[15]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[15]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[15]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection:

    • Wash the membrane again and add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[15]

  • Stripping and Re-probing:

    • To detect total STAT3, the membrane can be stripped of the first set of antibodies and re-probed with the anti-total STAT3 antibody, followed by the secondary antibody and detection steps. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.[16]

Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

This protocol is to determine if this compound inhibits the binding of STAT3 to its DNA consensus sequence.

Materials:

  • Nuclear extraction buffer

  • Biotin- or radiolabeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., 5'-GATCCTTCTGGGAATTCCTAGATC-3')

  • Poly(dI-dC)

  • 10x Binding Buffer

  • This compound

  • Nuclear extract from treated and untreated cells

  • Native polyacrylamide gel

  • TBE or TGE buffer

  • Detection system (chemiluminescence or autoradiography)

Procedure:

  • Nuclear Extract Preparation:

    • Treat cells with this compound.

    • Prepare nuclear extracts from the cells.

    • Determine the protein concentration of the nuclear extracts.

  • Binding Reaction:

    • In a microcentrifuge tube, set up the binding reaction by adding the following in order: 10x binding buffer, poly(dI-dC), nuclear extract, and this compound (for in vitro treatment). Incubate on ice.

    • Add the labeled STAT3 probe.

    • For competition assays, add an excess of unlabeled ("cold") probe before adding the labeled probe.

    • Incubate the reaction at room temperature for 15-20 minutes.[17]

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel in 0.5x TBE or TGE buffer at a constant voltage.[17]

  • Detection:

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin).

Mandatory Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Target_Gene Target Gene Transcription (Proliferation, Survival) DNA->Target_Gene 6. Gene Transcription This compound This compound This compound->STAT3_dimer Inhibition of DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding overnight_incubation 2. Incubate Overnight cell_seeding->overnight_incubation compound_treatment 3. Treat with this compound (Dose Range + Vehicle) overnight_incubation->compound_treatment incubation 4. Incubate for 24-72h compound_treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition mtt_incubation 6. Incubate for 2-4h mtt_addition->mtt_incubation solubilization 7. Solubilize Formazan Crystals mtt_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Analyze Data & Calculate IC50 read_absorbance->data_analysis end End data_analysis->end Troubleshooting_Tree start Inconsistent or No Dose-Response check_compound Check Compound Preparation & Stability start->check_compound check_cells Check Cell Health & Seeding start->check_cells check_protocol Review Assay Protocol start->check_protocol solubility_issue Solubility Issue? (Precipitation) check_compound->solubility_issue Yes time_issue Incubation Time Sufficient? check_compound->time_issue No density_issue Inconsistent Seeding? check_cells->density_issue Yes passage_issue High Passage Number? check_cells->passage_issue No assay_interference Assay Interference? check_protocol->assay_interference Yes data_analysis_issue Incorrect Data Analysis? check_protocol->data_analysis_issue No solution1 Prepare fresh stock. Ensure no precipitation in media. solubility_issue->solution1 solution2 Increase incubation time (24, 48, 72h). time_issue->solution2 solution3 Ensure homogenous cell suspension. Use consistent seeding density. density_issue->solution3 solution4 Use low passage cells. Authenticate cell line. passage_issue->solution4 solution5 Check for interference from media components (e.g., phenol red). assay_interference->solution5 solution6 Use appropriate vehicle control for normalization. Use non-linear regression for curve fitting. data_analysis_issue->solution6

References

Interpreting unexpected results with Galiellalactone treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galiellalactone (B1674401). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I treated my cells with this compound, but I don't see a decrease in phosphorylated STAT3 (p-STAT3) levels in my Western blot. Is the compound not working?

A1: This is a common and expected result. This compound functions by directly binding to the STAT3 protein, preventing its ability to bind to DNA, rather than inhibiting its upstream phosphorylation.[1][2][3][4][5] Therefore, you should not expect to see a change in the levels of phosphorylated STAT3 at either Tyrosine 705 (Tyr705) or Serine 727 (Ser727).[3][5]

Troubleshooting Steps:

  • Confirm Downstream Inhibition: To verify the activity of this compound, assess the expression of known STAT3 target genes (e.g., c-Myc, Cyclin D1) via qPCR or Western blot. You should observe a decrease in the expression of these downstream targets.

  • Assess STAT3 DNA Binding: The most direct way to confirm this compound's efficacy is to perform an Electrophoretic Mobility Shift Assay (EMSA) or a similar DNA-binding assay. You should see a dose-dependent reduction in the binding of STAT3 to its consensus DNA sequence.[3]

  • Check for Apoptosis Induction: In many cancer cell lines, inhibition of STAT3 signaling by this compound leads to apoptosis. You can assess this by looking for an increase in cleaved caspase-3 and cleaved PARP via Western blot.[1]

Q2: The IC50 value I'm observing for this compound in my cell line is different from what is reported in the literature. Why is there a discrepancy?

A2: IC50 values can vary significantly between different cell lines and even under different experimental conditions. Several factors can contribute to these variations:

  • Cell Line Dependence: The sensitivity of a cell line to this compound is dependent on its reliance on the STAT3 signaling pathway for survival and proliferation.[6][7] Cell lines with constitutively active STAT3 are generally more sensitive.[2][3]

  • Assay Type and Duration: The type of viability or proliferation assay used (e.g., MTT, WST-1, Crystal Violet) and the duration of the treatment (e.g., 24, 48, 72 hours) will impact the calculated IC50 value.[1]

  • Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and the specific passage number of the cells can all influence the outcome.

Troubleshooting Steps:

  • Establish a Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to accurately determine the IC50 in your specific cell line and experimental setup.

  • Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to this compound (e.g., DU145) as a positive control to ensure your experimental setup is valid.

  • Standardize Your Protocol: Maintain consistency in all experimental parameters to ensure reproducibility.

Q3: I am observing unexpected off-target effects or effects on other signaling pathways. Is this normal?

A3: While this compound is considered a selective STAT3 inhibitor, some studies have investigated its effects in the context of other signaling pathways.[1][8] For instance, while IL-6 is a known upstream activator of STAT3, this compound's inhibitory action is on STAT3 itself, not on the IL-6 receptor or associated kinases.[8][9] It is important to note that in some contexts, there can be crosstalk between signaling pathways. For example, STAT3 can interact with the androgen receptor (AR) signaling pathway, and this compound has been shown to reduce AR activity in certain prostate cancer models.[9][10]

Troubleshooting Steps:

  • Investigate Pathway Crosstalk: If you observe changes in another pathway (e.g., MAPK, PI3K/Akt), consider the possibility of crosstalk with the STAT3 pathway in your specific cellular model.

  • Perform Control Experiments: Use specific inhibitors for the other suspected pathways to determine if the observed effects are a direct result of this compound treatment or a secondary consequence of STAT3 inhibition.

  • Consult the Literature: Review publications that have used this compound in a similar context to see if similar off-target effects have been reported.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 Value (µM)Reference
DU145Prostate CancerWST-172 hours3.02[1]
DU145Prostate CancerProliferation Assay72 hours3.6[3]
BT-549Breast CancerMTT24 hours12.68[1]
MDA-MB-231Breast CancerMTT24 hours16.93[1]
MDA-MB-468Breast CancerMTT24 hours17.48[1]

Table 2: Effective Concentrations of this compound in Different Assays

Cell LineAssayConcentration (µM)Incubation TimeObserved EffectReference
DU145Cell Viability2.5 - 2524 - 72 hoursDecreased viability[1]
LNCaPLuciferase Reporter10-Inhibition of IL-6-stimulated STAT3 activity[1]
DU145Western Blot10, 2548 hoursIncreased cleaved caspase-3 and PARP[1]
DU145EMSA5 - 501 hourInterference with STAT3 DNA binding[1]
DU145 CSCsCell Viability2.5 - 1024, 48 hoursDecreased viability[6][11]

Experimental Protocols

1. Western Blot Analysis for STAT3 Signaling

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[12]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[3][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3][12]

    • Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 Tyr705, anti-STAT3, anti-cleaved caspase-3, anti-PARP, anti-c-Myc) overnight at 4°C.[3]

    • Wash the membrane three times with TBST for 5 minutes each.[12]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection system.

2. Cell Viability (WST-1) Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well.[6][11]

    • Allow cells to adhere for 24 hours.

  • Treatment:

    • Treat the cells with a range of this compound concentrations (e.g., 0, 2.5, 5, 10, 17.5, 25 µM) for the desired time periods (e.g., 24, 48, 72 hours).[1]

  • Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

3. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

  • Probe Labeling:

    • Label a STAT3 consensus sequence oligonucleotide with a non-radioactive label like digoxigenin (B1670575) (DIG).[3]

  • Binding Reaction:

    • Prepare nuclear extracts from cells treated with or without this compound.

    • Incubate the nuclear extracts with the labeled probe for 15-30 minutes at room temperature in a binding buffer.[3]

    • For supershift analysis, pre-incubate the extracts with a STAT3 antibody before adding the probe.[3]

  • Electrophoresis and Detection:

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.[3]

    • Transfer the complexes to a nylon membrane.

    • Detect the labeled probe using an anti-DIG antibody conjugated to a reporter enzyme and a chemiluminescent substrate.

Visualizations

Galiellalactone_Mechanism IL6 IL-6 / Other Cytokines GP130 gp130 IL6->GP130 Binds JAK JAK GP130->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Active) STAT3_inactive->pSTAT3 dimer p-STAT3 Dimer pSTAT3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates DNA DNA dimer->DNA Binds transcription Gene Transcription (e.g., c-Myc, Cyclin D1) DNA->transcription Initiates This compound This compound This compound->dimer Inhibits DNA Binding

Caption: this compound's mechanism of action on the STAT3 signaling pathway.

Experimental_Workflow start Start: Hypothesis This compound affects my cell line treatment Cell Treatment: Dose-response and time-course of this compound start->treatment viability Cell Viability Assay (e.g., WST-1, MTT) treatment->viability western Western Blot Analysis treatment->western emsa STAT3 DNA Binding Assay (e.g., EMSA) treatment->emsa results Analyze Results viability->results western->results emsa->results conclusion Conclusion results->conclusion

Caption: A typical experimental workflow for investigating this compound's effects.

Troubleshooting_Flowchart start Unexpected Result Observed q1 Is p-STAT3 unchanged? start->q1 a1_yes Expected Result. This compound inhibits DNA binding, not phosphorylation. q1->a1_yes Yes q2 Is cell viability not reduced? q1->q2 No a1_no Check upstream activators and antibody quality. a2_yes Cell line may be resistant. Verify with positive control. Check STAT3 target gene expression. q2->a2_yes Yes q3 Are off-target effects seen? q2->q3 No a2_no Proceed with further downstream analysis. a3_yes Investigate pathway crosstalk. Consult literature for similar findings. q3->a3_yes Yes a3_no Focus on STAT3-dependent effects. q3->a3_no No

Caption: A logical troubleshooting flowchart for unexpected this compound results.

References

Galiellalactone protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Galiellalactone in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Question: My cells are not showing the expected cytotoxic response to this compound. What are some potential reasons and solutions?

Answer:

Several factors can contribute to a lack of response. Consider the following:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between cell lines. Prostate cancer cell lines like DU145 and PC-3, and some triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468, have shown susceptibility, while others may be less responsive.[1][2] It is crucial to consult the literature for reported efficacy in your specific cell line.

  • STAT3 Activation Status: this compound primarily targets the STAT3 signaling pathway.[3][4][5] Cell lines with constitutively active STAT3 are more likely to be sensitive.[3][4] You can verify the STAT3 activation status (phosphorylated STAT3) in your cell line via Western blot.

  • Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. Effective concentrations can range from low micromolar (e.g., 2.5 µM) to higher concentrations depending on the cell line and experimental endpoint.[1] Treatment times typically range from 24 to 72 hours.[1] A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line.

  • Compound Integrity: Verify the quality and storage of your this compound stock. It should be stored as recommended by the supplier to maintain its activity.

Question: I am observing high variability in my results between experiments. How can I improve consistency?

Answer:

To improve experimental consistency:

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations. Cells at different growth phases can respond differently to treatment.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound. This will account for any effects of the solvent on the cells.

  • Accurate Seeding Density: Ensure uniform cell seeding across all wells or plates to avoid variations in cell number affecting the final readout.

Question: Should I be concerned about this compound's effect on pathways other than STAT3?

Answer:

While this compound is a selective STAT3 inhibitor, it has been shown to induce cell cycle arrest and apoptosis through the ATM/ATR DNA damage response pathway in some prostate cancer cells.[1][3][6] This is an important consideration when interpreting your data, as the observed phenotype may be a result of combined effects on both STAT3 and DNA damage pathways.

Question: Can this compound be used in combination with other therapies?

Answer:

Yes, studies have explored the use of this compound in combination with other agents. For instance, it has been shown to enhance the effects of anti-androgen therapy in prostate cancer and can sensitize triple-negative breast cancer cells to radiotherapy.[2] Investigating synergistic effects with other drugs targeting parallel or downstream pathways could be a valuable experimental direction.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay
DU145Prostate Cancer3.0272WST-1 Proliferation Assay
DU145Prostate Cancer3.672Proliferation Assay
BT-549Breast Cancer12.6824MTT Assay
MDA-MB-231Breast Cancer16.9324MTT Assay
MDA-MB-468Breast Cancer17.4824MTT Assay

Note: IC50 values can vary depending on the specific assay, incubation time, and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 in your specific cell line and under your experimental conditions.

Key Experimental Protocols

Here are detailed methodologies for key experiments commonly performed with this compound.

Cell Viability Assay (WST-1 Method)

This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., DU145)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle should be consistent across all wells and should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after this compound treatment.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Galiellalactone_STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (Active) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA STAT3_dimer->DNA Binds to DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription This compound This compound This compound->Block Block->DNA Inhibits Binding

Caption: this compound's mechanism of inhibiting the STAT3 signaling pathway.

Galiellalactone_ATM_ATR_Pathway This compound This compound DNA_Damage_Signal DNA Damage Signal (Replication Stress) This compound->DNA_Damage_Signal ATM_ATR ATM/ATR Kinases DNA_Damage_Signal->ATM_ATR Activation CHK1 CHK1 ATM_ATR->CHK1 Phosphorylation Apoptosis Apoptosis ATM_ATR->Apoptosis Induces CDC25C CDC25C CHK1->CDC25C Inhibition CDK1_CyclinB CDK1/Cyclin B CDC25C->CDK1_CyclinB Activation G2M_Arrest G2/M Cell Cycle Arrest CDK1_CyclinB->G2M_Arrest Leads to

Caption: this compound-induced activation of the ATM/ATR DNA damage response pathway.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (pSTAT3, Cleaved Caspase-3) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: A general experimental workflow for studying the effects of this compound.

References

Technical Support Center: Overcoming Galiellalactone Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galiellalactone (B1674401). The information is designed to address specific issues that may be encountered during experiments aimed at utilizing this compound to combat cancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2] It functions as a direct inhibitor of the STAT3 transcription factor.[2][3] Specifically, this compound covalently binds to cysteine residues within the STAT3 protein, which in turn blocks the binding of STAT3 to its specific DNA transcriptional elements.[2][3][4][5] This inhibition of DNA binding occurs without affecting the phosphorylation status of STAT3 at Tyr-705 or Ser-727.[1][4][5]

Q2: My cancer cell line shows reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are still an emerging area of research, potential mechanisms can be extrapolated from known resistance patterns to other targeted therapies and the central role of the STAT3 pathway. These may include:

  • Upregulation of compensatory signaling pathways: Cancer cells might develop resistance by activating alternative survival pathways to bypass the STAT3 blockade. Key pathways to investigate include the PI3K/AKT/mTOR and MAPK pathways, which have known crosstalk with STAT3 signaling.[6][7][8]

  • Alterations in the STAT3 protein: Although not yet documented for this compound, mutations in the drug-binding site of the target protein are a common resistance mechanism for other targeted therapies.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the removal of the drug from the cell, lowering its intracellular concentration and thus its efficacy.

  • Activation of upstream kinases: Increased activity of upstream kinases such as JAKs or Src family kinases could lead to hyperactivation of any remaining STAT3 that is not inhibited by this compound.[9][10]

Q3: Can this compound be used to overcome resistance to other cancer therapies?

A3: Yes, this is a primary application of this compound and other STAT3 inhibitors. Constitutive activation of STAT3 is a known mechanism of resistance to various treatments, including chemotherapy, radiotherapy, and targeted therapies like EGFR inhibitors.[6][10][11][12] For instance, this compound has been shown to be effective in enzalutamide-resistant prostate cancer models by inhibiting the STAT3/AR signaling axis.[13][14] It has also demonstrated efficacy in targeting docetaxel-resistant prostate cancer stem-like cells.[15][16] By inhibiting STAT3, this compound can re-sensitize resistant cancer cells to these therapies.[17]

Q4: What are some potential combination therapies to enhance this compound's efficacy or overcome resistance?

A4: Combining this compound with other anticancer agents is a promising strategy.[18] Potential combinations include:

  • Chemotherapy: To enhance the cytotoxic effects of standard chemotherapeutic agents.[6]

  • Radiotherapy: this compound analogs have been shown to sensitize triple-negative breast cancer cells to radiation.[9]

  • EGFR Inhibitors (e.g., Cetuximab): In cancers where STAT3 activation contributes to resistance to EGFR inhibitors.[10][12]

  • MEK Inhibitors: To dually target the MAPK and STAT3 pathways.[7]

  • HSP90 Inhibitors: Heat shock protein 90 (HSP90) stabilizes many oncoproteins, and its inhibition can overcome drug resistance.[7][8][19][20][21] Combining this compound with an HSP90 inhibitor could provide a multi-pronged attack on cancer cell survival pathways.

Troubleshooting Guides

Issue 1: Decreased or No Response to this compound Treatment in a Naive Cell Line

Possible Cause 1: Low or Absent STAT3 Activation

  • Troubleshooting Step 1: Confirm the constitutive activation of STAT3 in your cell line. Perform a Western blot to check for phosphorylated STAT3 (p-STAT3 at Tyr705).

  • Troubleshooting Step 2: If p-STAT3 levels are low, this cell line may not be dependent on the STAT3 pathway for survival and thus will not be sensitive to this compound. Consider using a positive control cell line known to have high p-STAT3 levels (e.g., DU145 prostate cancer cells).[2]

Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration

  • Troubleshooting Step 1: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. This compound has shown efficacy at concentrations ranging from the nanomolar to the low micromolar range.[1]

  • Troubleshooting Step 2: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for inducing cell death or inhibiting proliferation.[1]

Issue 2: Acquired Resistance to this compound After Prolonged Treatment

Possible Cause 1: Upregulation of Compensatory Survival Pathways

  • Troubleshooting Step 1: Analyze the activation status of key survival pathways. Perform Western blotting for key markers of the PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK) pathways in both your resistant and parental (sensitive) cell lines.[7][8]

  • Troubleshooting Step 2: If a compensatory pathway is upregulated, consider a combination therapy approach. For example, if p-ERK is elevated, combine this compound with a MEK inhibitor.

Possible Cause 2: Reactivation of STAT3 Signaling

  • Troubleshooting Step 1: Verify that this compound is still effectively inhibiting STAT3's transcriptional activity. Perform a luciferase reporter assay using a STAT3-responsive element.

  • Troubleshooting Step 2: Assess the expression of STAT3-regulated genes known to be involved in cell survival and proliferation (e.g., Bcl-2, Cyclin D1, Survivin) via qPCR or Western blotting.[9][11] An increase in the expression of these genes despite treatment may suggest a mechanism downstream of this compound's direct target binding.

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analogs

CompoundCell LineAssayIC50 / EffectReference
This compoundProstate Cancer CellsSTAT3 Signaling Inhibition250-500 nM[1]
This compoundDU145-DS spheresViability (MTT)10.1 µM[15]
This compoundDU145-DR spheresViability (MTT)6.2 µM[15]
SG-1721 (analog)TNBC CellsSTAT3 PhosphorylationMore potent than this compound[9]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for STAT3 Signaling Pathway
  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Galiellalactone_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., IL-6R) JAK JAK receptor->JAK Ligand binding STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation This compound This compound This compound->STAT3_dimer Covalently binds & inhibits DNA binding Transcription Gene Transcription (e.g., Cyclin D1, Bcl-2) DNA->Transcription

Caption: this compound inhibits STAT3 signaling by directly binding to the p-STAT3 dimer.

Resistance_Workflow cluster_investigation Investigation Steps cluster_strategies Overcoming Resistance start Cancer cells develop this compound resistance confirm_resistance 1. Confirm resistance (IC50 shift via MTT assay) start->confirm_resistance check_stat3 2. Assess STAT3 pathway (Western blot for p-STAT3, STAT3-target genes) confirm_resistance->check_stat3 check_compensatory 3. Analyze compensatory pathways (Western blot for p-AKT, p-ERK) check_stat3->check_compensatory combo_therapy 4a. Implement combination therapy (e.g., + MEK or PI3K inhibitor) check_compensatory->combo_therapy If pathways are activated hsp90_inhibition 4b. Consider HSP90 inhibition check_compensatory->hsp90_inhibition Alternative strategy

Caption: Workflow for investigating and overcoming this compound resistance.

Combination_Therapy_Logic cluster_compensatory Compensatory / Survival Pathways This compound This compound STAT3 STAT3 Pathway This compound->STAT3 Cell_Survival Cancer Cell Survival & Proliferation STAT3->Cell_Survival MAPK MAPK Pathway (MEK/ERK) MAPK->Cell_Survival Bypass Signal PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Cell_Survival Bypass Signal HSP90 HSP90 (Client Protein Stability) HSP90->Cell_Survival Stabilizes Oncoproteins Combination_Inhibitor Combination Inhibitor (e.g., MEK, PI3K, HSP90 inh.) Combination_Inhibitor->MAPK Combination_Inhibitor->PI3K_AKT Combination_Inhibitor->HSP90

Caption: Rationale for combination therapies to overcome resistance to this compound.

References

Galiellalactone quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control, purity assessment, and effective use of Galiellalactone in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the handling, analysis, and experimental use of this compound.

1. Compound Handling and Solubility

  • Q1: I am having trouble dissolving this compound. What is the recommended solvent?

    • A1: this compound is a hydrophobic molecule with limited aqueous solubility. For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A Certificate of Analysis for this compound indicates a solubility of 0.97 mg/mL in DMSO. When further diluting into aqueous buffers for your experiment, it is crucial to do so gradually and with vigorous mixing to avoid precipitation. If precipitation occurs upon dilution, consider using a surfactant like Tween 80 in your final assay buffer to improve solubility.

  • Q2: My this compound solution appears to have precipitated upon storage. How should I store it?

    • A2: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent like DMSO, it is recommended to store stock solutions in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

2. Quality Control and Purity Assessment

  • Q3: I am seeing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

    • A3: Unexpected peaks in an HPLC chromatogram can arise from several sources. Peak tailing is a common issue, often caused by interactions with acidic silanol (B1196071) groups on the silica-based column. Using a high-purity silica (B1680970) column or adding a basic modifier to the mobile phase can mitigate this. Broad peaks may indicate column degradation, an inappropriate mobile phase, or sample overload. Ghost peaks, which appear in blank runs, are typically due to contamination in the solvent or carryover from previous injections. Ensure you are using high-purity solvents and have a robust column flushing protocol between runs. If you observe split peaks, this could be due to issues with the injection process or partial dissolution of the sample.

  • Q4: How can I confirm the identity and purity of my this compound sample?

    • A4: A combination of analytical techniques is recommended for comprehensive quality control.

      • HPLC/UHPLC: Provides a quantitative measure of purity by separating this compound from any impurities. A purity of >98% is a common quality standard.

      • LC-MS: Confirms the molecular weight of the compound. The expected molecular weight of this compound (C₁₁H₁₄O₃) is 194.23 g/mol . Mass spectrometry will also help in identifying any degradation products or impurities.[1]

      • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of this compound. The resulting spectra should be consistent with the known structure of the molecule.

3. Experimental Troubleshooting

  • Q5: I am not observing the expected inhibition of STAT3 signaling in my cell-based assay. What should I check?

    • A5: Several factors could contribute to a lack of inhibitory effect.

      • Compound Inactivity: this compound contains a reactive α,β-unsaturated lactone moiety that is crucial for its activity. This group can react with nucleophiles, leading to inactivation.[2] Ensure that your experimental buffer does not contain high concentrations of nucleophilic species that could react with and inactivate this compound.

      • Incorrect Dosage: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. The IC₅₀ for STAT3 signaling inhibition by this compound is reported to be in the range of 250-500 nM.[3]

      • Assay Timing: The effect of the inhibitor may be time-dependent. Conduct a time-course experiment to identify the optimal duration of treatment.

      • Cell Permeability: While this compound is generally cell-permeable, issues with cell entry could be a factor in certain cell types.

  • Q6: this compound does not seem to affect the phosphorylation of STAT3 in my Western blot analysis. Is this expected?

    • A6: Yes, this is the expected mechanism of action. This compound is a direct inhibitor of STAT3 that covalently binds to cysteine residues within the STAT3 protein. This binding prevents STAT3 from binding to DNA, thereby blocking its transcriptional activity.[1][2] It does not, however, inhibit the upstream kinases that phosphorylate STAT3. Therefore, you would not expect to see a decrease in the levels of phosphorylated STAT3 (p-STAT3) upon treatment with this compound.[1][2]

  • Q7: I am observing high variability in my luciferase reporter assay for STAT3 activity. What are the potential causes?

    • A7: High variability in luciferase assays can be due to several factors. Ensure consistent cell seeding density and transfection efficiency across all wells. The timing of inhibitor treatment and stimulation (e.g., with IL-6) is also critical and should be precisely controlled. Additionally, ensure that the this compound is fully solubilized in the assay medium to avoid inconsistent dosing.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Physicochemical and Quality Control Parameters

ParameterValueReference
Molecular FormulaC₁₁H₁₄O₃N/A
Molecular Weight194.23 g/mol [1]
Purity Specification>98%N/A
Solubility in DMSO0.97 mg/mLN/A

Table 2: Biological Activity

ParameterCell LineValueReference
IC₅₀ (STAT3 Signaling)LNCaP~5 µMN/A
IC₅₀ (Growth Inhibition)DU1453.6 µM (72h)N/A

Experimental Protocols

Detailed methodologies for key quality control experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of a this compound sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase conditions as described in the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Look for the [M+H]⁺ ion for this compound at m/z 195.09. The presence of this ion confirms the identity of the compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated DMSO (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to published data for this compound to confirm the structure.

Visualizations

STAT3 Signaling Pathway and Inhibition by this compound

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates This compound This compound This compound->Dimer Covalently binds, prevents DNA binding

Caption: STAT3 signaling pathway and the inhibitory mechanism of this compound.

This compound Quality Control Workflow

QC_Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment (>98%) HPLC->Purity Identity Identity Confirmation (MW = 194.23) LCMS->Identity Structure Structural Confirmation NMR->Structure Pass Pass QC Purity->Pass Pass Fail Fail QC Purity->Fail Fail Identity->Pass Pass Identity->Fail Fail Structure->Pass Pass Structure->Fail Fail

Caption: A typical workflow for the quality control of this compound.

References

Technical Support Center: Minimizing Galiellalactone Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Galiellalactone to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: this compound's structure contains an α,β-unsaturated lactone functional group. This feature makes it susceptible to degradation through two primary pathways:

  • Hydrolysis: The lactone ring can be opened by hydrolysis, a reaction that is accelerated in both acidic and basic aqueous solutions.

  • Michael Addition: The α,β-unsaturated system is an electrophilic site that can react with nucleophiles in a Michael addition reaction. Biological thiols, such as the cysteine residues in proteins, are particularly reactive with this compound.[1][2]

Q2: How should I store this compound powder?

A2: For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

Q3: How should I prepare and store this compound stock solutions?

A3: It is highly recommended to prepare fresh stock solutions for each experiment. If storage is necessary, dissolve this compound in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol. Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C. Avoid using aqueous buffers for long-term storage due to the risk of hydrolysis.

Q4: What are the visible signs of this compound degradation?

A4: While visual inspection is not a definitive measure of stability, any change in the color or clarity of a this compound solution may indicate degradation or precipitation. For definitive assessment, chemical analysis (e.g., HPLC) is required.

Q5: Can I store this compound solutions at room temperature?

A5: It is not recommended to store this compound solutions at room temperature for extended periods, especially in aqueous media, due to the increased risk of hydrolysis and other degradation reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in my assay. This compound may have degraded in your experimental medium.Prepare fresh this compound solutions for each experiment. If using a pre-made stock solution, verify its integrity via HPLC. Consider the nucleophilicity of your media components, as they may react with this compound.
Inconsistent results between experiments. This could be due to the use of degraded this compound or variability in solution preparation.Strictly adhere to the recommended storage and handling procedures. Prepare a large batch of stock solution, aliquot, and freeze, so that the same batch can be used for a series of experiments.
Precipitate forms in my stock solution upon thawing. The solubility of this compound may be limited in the chosen solvent, or the compound may have degraded to a less soluble product.Gently warm the solution and vortex to redissolve. If the precipitate remains, it may be a degradation product. It is advisable to prepare a fresh stock solution.
My HPLC chromatogram shows multiple peaks for a this compound standard. This is a strong indication of degradation.Review your storage and handling procedures. The additional peaks are likely degradation products. A forced degradation study can help identify these peaks.

Quantitative Data on this compound Stability

To illustrate the stability of this compound under various stress conditions, a hypothetical forced degradation study was designed. The results are summarized below.

Table 1: Hypothetical Forced Degradation of this compound

Stress Condition Time % this compound Remaining Major Degradation Products (% Peak Area)
0.1 M HCl (aq)24 h85.2%Hydrolysis Product 1 (12.5%)
0.1 M NaOH (aq)2 h10.5%Hydrolysis Product 2 (85.3%)
3% H₂O₂ (aq)24 h92.1%Oxidative Adduct 1 (5.8%)
60°C (in DMSO)72 h98.5%Minor unidentified peaks (<1%)
Photolytic (ICH Q1B)24 h99.1%No significant degradation products

Disclaimer: This data is hypothetical and intended for illustrative purposes to guide researchers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade DMSO, Methanol, Acetonitrile, and Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate a sealed vial of the this compound stock solution (in DMSO) at 60°C for 72 hours.

  • Photolytic Degradation: Expose a solution of this compound in DMSO to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To quantify this compound and separate it from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)

    • 0-15 min: 30% to 90% Acetonitrile

    • 15-20 min: 90% Acetonitrile

    • 20-22 min: 90% to 30% Acetonitrile

    • 22-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Signaling Pathway of this compound

This compound is a direct inhibitor of the STAT3 transcription factor. It covalently binds to cysteine residues within STAT3, preventing its dimerization and subsequent translocation to the nucleus to activate the transcription of target genes involved in cell proliferation and survival.[1][3]

Galiellalactone_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation This compound This compound This compound->STAT3_inactive Inhibition of dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Activation

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the logical flow of a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: this compound Stock Solution (DMSO) acid Acidic (0.1M HCl, 40°C) start->acid base Basic (0.1M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis HPLC-UV Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Data Interpretation: - % Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for this compound forced degradation study.

References

Validation & Comparative

Galiellalactone vs. Other STAT3 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galiellalactone and other prominent STAT3 inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a key role in the development and progression of numerous cancers and inflammatory diseases. This has made STAT3 a highly attractive target for therapeutic intervention. This compound, a fungal metabolite, has emerged as a potent and selective inhibitor of STAT3 signaling. This guide compares the performance of this compound with other well-characterized STAT3 inhibitors across different classes, including natural products, synthetic small molecules, and peptidomimetics.

Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the inhibitory potency of this compound and other selected STAT3 inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics for comparing the efficacy of these compounds. Lower values indicate higher potency.

InhibitorClassTarget DomainAssay TypeIC50 / KdReference(s)
This compound Natural ProductDNA-binding Domain (DBD)STAT3 Signaling Inhibition250-500 nM (IC50)
Stattic Small MoleculeSH2 DomainSTAT3 Activation5.1 µM (IC50)[1][2][3][4]
S3I-201 Small MoleculeSH2 DomainSTAT3 DNA-binding86 µM (IC50)[5][6][7][8]
Cryptotanshinone Natural ProductSH2 DomainSTAT3 Inhibition (cell-free)4.6 µM (IC50)[9][10][11][12]
Niclosamide Small MoleculeN-terminal DomainSTAT3-dependent Luciferase0.25 µM (IC50)[13][14]
WP1066 Small MoleculeJAK2/STAT3JAK2 and STAT3 Inhibition in HEL cells2.30 µM (JAK2), 2.43 µM (STAT3) (IC50)[2][9][11]
BP-1-102 Small MoleculeSH2 DomainSTAT3 DNA-binding6.8 µM (IC50)[3][8][15][16]
SH-4-54 Small MoleculeSH2 DomainSTAT3 Binding300 nM (Kd)[4][17][18]
TTI-101 (C188-9) Small MoleculeSH2 DomainSTAT3 Binding4.7 nM (Kd)[6]
BBI608 (Napabucasin) Small MoleculeSTAT3-mediated transcriptionCancer Stem Cell Self-renewal0.291 - 1.19 µM (IC50)[12][14][19][20]

Signaling Pathways and Experimental Workflows

To understand the context of STAT3 inhibition, the following diagrams illustrate the canonical STAT3 signaling pathway and a general workflow for evaluating STAT3 inhibitors.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Gene_Transcription 6. DNA Binding & Gene Regulation

Figure 1: Simplified STAT3 Signaling Pathway.

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (e.g., Cell Viability Assay) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot for p-STAT3, EMSA) Dose_Response->Mechanism Selectivity Selectivity Profiling Mechanism->Selectivity In_Vivo In Vivo Efficacy Studies (Xenograft Models) Selectivity->In_Vivo Tox Toxicology & ADME Studies In_Vivo->Tox

Figure 2: General Experimental Workflow for STAT3 Inhibitor Discovery.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of STAT3 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of STAT3 inhibitors on cancer cell lines.

  • Materials:

    • Cancer cell line with constitutively active STAT3 (e.g., DU145, MDA-MB-231)

    • 96-well plates

    • Complete culture medium

    • STAT3 inhibitor stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[21]

    • Prepare serial dilutions of the STAT3 inhibitor in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[21]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This method is used to assess the effect of inhibitors on STAT3 activation by measuring the levels of phosphorylated STAT3.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • STAT3 inhibitor

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the STAT3 inhibitor at various concentrations for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and a chemiluminescence imaging system.[7]

    • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 levels.[23]

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Materials:

    • Cell line stably or transiently transfected with a STAT3-responsive luciferase reporter construct (e.g., HEK293T, DU-145)[24][25]

    • 96-well white, clear-bottom plates

    • STAT3 inhibitor

    • STAT3 activator (e.g., IL-6)

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Protocol:

    • Seed the reporter cell line in a 96-well plate.[24]

    • After 24 hours, treat the cells with various concentrations of the STAT3 inhibitor for a predetermined time.

    • Stimulate the cells with a STAT3 activator (e.g., IL-6) for 6-16 hours.[24][26]

    • Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control to account for variations in cell number and transfection efficiency.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine if a STAT3 inhibitor can block the binding of the STAT3 protein to its DNA consensus sequence.

  • Materials:

    • Nuclear extracts from cells treated with or without the STAT3 inhibitor

    • Biotin- or radioactively-labeled double-stranded oligonucleotide probe containing the STAT3 binding site

    • Unlabeled ("cold") probe for competition

    • Polyacrylamide gel

    • EMSA binding buffer

    • Detection system (chemiluminescence or autoradiography)

  • Protocol:

    • Prepare nuclear extracts from cells.

    • Incubate the nuclear extract (5-10 µg) with the labeled STAT3 probe in the presence or absence of the STAT3 inhibitor in a binding reaction mixture.[27]

    • For competition experiments, add an excess of unlabeled probe to a separate reaction.

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes to a membrane (for biotinylated probes) or dry the gel (for radioactive probes).

    • Detect the labeled probe to visualize the STAT3-DNA complexes. A decrease in the shifted band in the presence of the inhibitor indicates inhibition of DNA binding.[28][29]

References

A Comparative Guide to STAT3 Inhibitors: Galiellalactone vs. Stattic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively active oncogenic transcription factor in a wide array of human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed, objective comparison of two widely studied small molecule STAT3 inhibitors: Galiellalactone and Stattic. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays.

At a Glance: this compound vs. Stattic

FeatureThis compoundStattic
Primary Target Cysteine residues in the DNA-binding and linker domains of STAT3[1]SH2 domain of STAT3[2]
Mechanism of Action Covalent, direct inhibitor that prevents STAT3 from binding to DNA[1]Non-peptidic, small molecule inhibitor that prevents STAT3 dimerization, activation, and nuclear translocation[2]
Effect on STAT3 Phosphorylation Does not affect STAT3 phosphorylation[1]Inhibits STAT3 phosphorylation
Known Off-Target Effects Potentially NUSAP1 (Nucleolar and Spindle Associated Protein 1)[3][4]Reduces histone acetylation[5]

Mechanism of Action

This compound and Stattic inhibit STAT3 activity through fundamentally different mechanisms. This compound acts as a direct, covalent inhibitor. It forms a covalent bond with specific cysteine residues (Cys-367, Cys-468, and Cys-542) located in the DNA-binding and linker domains of the STAT3 protein.[1] This covalent modification physically obstructs the ability of STAT3 to bind to its target DNA sequences in the nucleus, thereby inhibiting gene transcription. Notably, this compound does not prevent the phosphorylation of STAT3.[1]

In contrast, Stattic is a non-peptidic small molecule that targets the Src Homology 2 (SH2) domain of STAT3.[2] The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers. By binding to the SH2 domain, Stattic prevents this dimerization, which is a prerequisite for STAT3's nuclear translocation and subsequent DNA binding.[2] Consequently, Stattic inhibits the activation, dimerization, and nuclear translocation of STAT3.[2]

STAT3_Inhibition_Mechanisms Figure 1: Mechanisms of Action for this compound and Stattic cluster_this compound This compound cluster_stattic Stattic This compound This compound STAT3_DNA_Binding STAT3 DNA Binding This compound->STAT3_DNA_Binding Covalently binds to DNA-binding domain Gene Transcription Gene Transcription STAT3_DNA_Binding->Gene Transcription Inhibited Stattic Stattic STAT3_Dimerization STAT3 Dimerization Stattic->STAT3_Dimerization Binds to SH2 domain Nuclear Translocation Nuclear Translocation STAT3_Dimerization->Nuclear Translocation Inhibited Nuclear Translocation->STAT3_DNA_Binding Upstream Kinases Upstream Kinases STAT3 Phosphorylation STAT3 Phosphorylation Upstream Kinases->STAT3 Phosphorylation STAT3 Phosphorylation->STAT3_Dimerization

Figure 1: Mechanisms of Action for this compound and Stattic

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Stattic, focusing on their inhibitory concentrations (IC50) in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
DU-145Prostate Cancer3.02WST-1 proliferation assay (72h)[6]
BT-549Breast Cancer12.68MTT assay (24h)[6]
MDA-MB-231Breast Cancer16.93MTT assay (24h)[6]
MDA-MB-468Breast Cancer17.48MTT assay (24h)[6]

Table 2: IC50 Values of Stattic in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
UM-SCC-17BHead and Neck Squamous Cell Carcinoma2.562 ± 0.409Not specified[7]
OSC-19Head and Neck Squamous Cell Carcinoma3.481 ± 0.953Not specified[7]
Cal33Head and Neck Squamous Cell Carcinoma2.282 ± 0.423Not specified[7]
UM-SCC-22BHead and Neck Squamous Cell Carcinoma2.648 ± 0.542Not specified[7]
Hep G2Hepatocellular Carcinoma2.94CCK-8 assay (48h)
Bel-7402Hepatocellular Carcinoma2.5CCK-8 assay (48h)
SMMC-7721Hepatocellular Carcinoma5.1CCK-8 assay (48h)
CCRF-CEMT-cell Acute Lymphoblastic Leukemia3.188CCK-8 assay (24h)[8]
JurkatT-cell Acute Lymphoblastic Leukemia4.89CCK-8 assay (24h)[8]

Off-Target Effects

A critical consideration in drug development is the potential for off-target effects.

Stattic: Research has shown that Stattic can exert effects independent of its STAT3 inhibitory activity. A notable off-target effect is the reduction of histone acetylation.[5] This occurs in both STAT3-proficient and STAT3-deficient cell lines, suggesting a direct or indirect inhibition of histone acetyltransferases (HATs) or activation of histone deacetylases (HDACs).[5] This epigenetic modification can lead to widespread changes in gene expression, contributing to Stattic's cytotoxic effects.

This compound: The off-target profile of this compound is less characterized. However, a SWATH-MS proteomic study suggested that Nucleolar and Spindle Associated Protein 1 (NUSAP1) may be a molecular target for this compound in prostate cancer cells.[3][4] Knockdown of NUSAP1 conferred resistance to this compound, implicating it in the drug's mechanism of action.[4] Further validation is needed to confirm this as a direct off-target interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanisms of action of this compound and Stattic.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to determine the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

Western_Blot_Workflow Figure 2: Western Blot Workflow for p-STAT3 Analysis A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation (anti-p-STAT3) E->F G Secondary Antibody Incubation F->G H Detection G->H I Stripping H->I J Re-probing (anti-total-STAT3, anti-loading control) I->J

Figure 2: Western Blot Workflow for p-STAT3 Analysis

1. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[9]

  • Collect the supernatant containing the protein lysate.[9]

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

3. SDS-PAGE:

  • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[10]

4. Protein Transfer:

  • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

5. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody specific for phospho-STAT3 (e.g., Tyr705) overnight at 4°C.[11]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

6. Detection:

  • Wash the membrane three times with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[9]

7. Stripping and Re-probing:

  • To normalize the p-STAT3 signal, the membrane can be stripped of the antibodies and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).[11]

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This assay is used to assess the ability of STAT3 to bind to its consensus DNA sequence.

1. Nuclear Extract Preparation:

  • Collect cells and wash with cold PBS.

  • Lyse the cell membrane using a hypotonic buffer and collect the nuclei.

  • Extract nuclear proteins using a high-salt buffer.

  • Determine the protein concentration of the nuclear extract.

2. Probe Labeling:

  • Synthesize and anneal complementary oligonucleotides containing the STAT3 binding site.

  • Label the double-stranded DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, infrared dye).

3. Binding Reaction:

  • In a microcentrifuge tube, combine the nuclear extract (5-10 µg), the labeled STAT3 probe, and a binding buffer.

  • For competition assays, add an excess of unlabeled "cold" probe to a separate reaction to demonstrate binding specificity.

  • In the experimental tubes, add varying concentrations of the inhibitor (this compound or Stattic).

  • Incubate the reactions at room temperature for 20-30 minutes.

4. Electrophoresis:

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room or with a cooling system.

5. Detection:

  • For radioactive probes, dry the gel and expose it to X-ray film.

  • For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or an appropriate imaging system (for infrared dyes).

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

1. Cell Seeding and Transfection:

  • Seed cells (e.g., HEK293T or a specific cancer cell line) in a 96-well plate.

  • Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

2. Inhibitor Treatment and Stimulation:

  • After 24 hours, treat the cells with the STAT3 inhibitor at various concentrations for a predetermined time.[9]

  • Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce reporter gene expression.[9] Include an unstimulated control.

3. Cell Lysis and Luciferase Measurement:

  • Lyse the cells using a passive lysis buffer.[9]

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.[9]

  • Calculate the percentage of inhibition relative to the stimulated control.

Immunofluorescence for STAT3 Nuclear Translocation

This method visualizes the subcellular localization of STAT3.

1. Cell Culture and Treatment:

  • Seed cells on glass coverslips in a multi-well plate.

  • Treat the cells with the inhibitor (e.g., Stattic) for the desired time.

  • Stimulate with a STAT3 activator (e.g., IL-6) if necessary to induce nuclear translocation.

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking and Staining:

  • Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against STAT3 overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

4. Imaging:

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence or confocal microscope.

Conclusion

This compound and Stattic represent two distinct approaches to inhibiting the oncogenic activity of STAT3. This compound's covalent and direct inhibition of DNA binding offers a unique mechanism that is independent of STAT3's phosphorylation status. Stattic, by targeting the SH2 domain, effectively blocks the initial steps of STAT3 activation and dimerization. The choice between these inhibitors for research or therapeutic development will depend on the specific biological context and the desired point of intervention in the STAT3 signaling pathway. The potential for off-target effects, particularly the epigenetic modifications induced by Stattic, should be carefully considered in the interpretation of experimental results and in the design of future therapeutic strategies. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of these and other novel STAT3 inhibitors.

References

Galiellalactone vs. Cryptotanshinone: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of oncology drug discovery, the exploration of natural compounds with anti-cancer properties continues to be a fertile ground for identifying novel therapeutic agents. Among these, Galiellalactone and Cryptotanshinone have emerged as promising candidates, both notably targeting the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in their evaluation for cancer research.

At a Glance: Key Biological Activities

FeatureThis compoundCryptotanshinone
Primary Target Signal Transducer and Activator of Transcription 3 (STAT3)Signal Transducer and Activator of Transcription 3 (STAT3)
Mechanism of Action Directly binds to STAT3, preventing its dimerization and DNA binding.[1]Inhibits STAT3 phosphorylation at Tyr705 and subsequent dimerization and nuclear translocation.
Cellular Effects Induces G2/M phase cell cycle arrest and apoptosis.[2]Induces G0/G1 or G2/M phase cell cycle arrest and apoptosis.[3][4][5][6]
Key Signaling Pathways STAT3, ATM/ATRSTAT3, PI3K/Akt, mTOR, MAPK

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Cryptotanshinone in various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

This compound: IC50 Values
Cell LineCancer TypeIC50 (µM)Citation
DU145Prostate Cancer~3.5 - 5.1[6]
PC-3Prostate CancerNot specified, but induces apoptosis[7][7]
MDA-MB-468Triple-Negative Breast CancerNot specified, but induces apoptosis[8][8]
Cryptotanshinone: IC50 Values
Cell LineCancer TypeIC50 (µM)Citation
DU145Prostate Cancer~7.59 - 10[9][10]
PC-3Prostate Cancer~10-25[9]
MCF-7Breast CancerNot specified, but inhibits viability[3][3]
A549Lung CancerNot specified, but inhibits growth[11][11]
HCT116Colorectal CancerNot specified, but inhibits growth
K562Chronic Myeloid LeukemiaNot specified, but inhibits viability
SGC-7901Gastric CancerNot specified, but inhibits viability

Cellular Mechanisms: Apoptosis and Cell Cycle Arrest

Both compounds effectively induce programmed cell death and halt the proliferation of cancer cells. The tables below present experimental data on these effects.

This compound: Apoptosis and Cell Cycle Data
Cell LineAssayResultsCitation
DU145Annexin V30% apoptotic cells with 25 µM for 72h.[7][7]
PC-3Annexin V17% apoptotic cells with 25 µM for 72h.[7][7]
DU145Propidium Iodide StainingDose-dependent G2/M arrest after 24h treatment.[2][2]
Cryptotanshinone: Apoptosis and Cell Cycle Data
Cell LineAssayResultsCitation
DU145Not specifiedSensitizes cells to Fas-mediated apoptosis.[12][12]
MCF-7Propidium Iodide StainingG2/M phase arrest with 5 µM and 10 µM.[3][3]
Renal Cancer CellsPropidium Iodide StainingG0/G1 phase arrest with 2.5 µM and 5 µM.[4][4]
B16BL6 MelanomaPropidium Iodide StainingG1 arrest.[3][3]
B16 MelanomaPropidium Iodide StainingG2/M arrest.[3][3]

In Vivo Efficacy: Xenograft Models

Preclinical studies in animal models provide crucial insights into the therapeutic potential of these compounds.

This compound: In Vivo Data
Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionCitation
Prostate CancerDU145 xenografts in nude mice1 and 3 mg/kg, daily i.p. for 3 weeks41-42% reduction in tumor growth rate.[13][13]
Prostate CancerDU145-Luc orthotopic xenograftsDaily i.p. injections for 6 weeksSignificantly reduced primary tumor growth and metastatic spread.[14][14]
Enzalutamide-resistant Prostate CancerENZR xenograftsNot specifiedReduced tumor volume and serum PSA.[15][15]
Cryptotanshinone: In Vivo Data
Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionCitation
Breast CancerMCF-7 xenografts in miceNot specifiedStrong inhibition of tumor growth.[16][16]
Breast CancerZR-75-1 xenografts in BALB/c nude mice15 mg/kg, i.p. every 2 days for 3 weeksEffectively inhibited tumor growth.[17][17]
Renal Cell CarcinomaA498-xenografted nude mice5 mg/kg for 18 daysEffectively reduced tumor volume and weight.[4][4]
Lung CancerA549 xenograft modelsNot specifiedDecrease in tumor size.[11][11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

Galiellalactone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6R IL-6R JAK JAK IL-6R->JAK IL-6 binding GP130 GP130 GP130->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization This compound This compound This compound->STAT3_dimer Inhibits DNA binding DNA DNA STAT3_dimer->DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cell_Cycle_Arrest G2/M Arrest Gene_Transcription->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition leads to

This compound Signaling Pathway

Cryptotanshinone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_inactive->STAT3_dimer Dimerization Cryptotanshinone Cryptotanshinone Cryptotanshinone->STAT3_inactive Inhibits Phosphorylation DNA DNA STAT3_dimer->DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cell_Cycle_Arrest G0/G1 or G2/M Arrest Gene_Transcription->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition leads to

Cryptotanshinone Signaling Pathway

Experimental_Workflow Start Compound Selection (this compound or Cryptotanshinone) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) In_Vitro_Assays->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Target Proteins) In_Vitro_Assays->Western_Blot In_Vivo_Studies In Vivo Xenograft Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion on Anti-Cancer Efficacy Data_Analysis->Conclusion

General Experimental Workflow

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Cryptotanshinone for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound or Cryptotanshinone for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, Cyclin D1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and Cryptotanshinone demonstrate significant potential as anti-cancer agents, primarily through the inhibition of the STAT3 signaling pathway. This compound appears to be a more direct inhibitor of STAT3 DNA binding, while Cryptotanshinone also affects upstream phosphorylation and interacts with other key cancer-related pathways such as PI3K/Akt and mTOR.

The choice between these two compounds for further research may depend on the specific cancer type and the desired mechanistic profile. The provided data and protocols offer a solid foundation for researchers to design and conduct further comparative studies to fully elucidate their therapeutic potential.

References

Galiellalactone Analogues Versus Alternative STAT3 Inhibitors: A Comparative Guide on Efficacy in STAT3 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway represents a critical and promising target. Its constitutive activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, and metastasis. This guide provides an objective comparison of the efficacy of Galiellalactone analogues with other established STAT3 inhibitors, supported by experimental data to aid in the evaluation of these compounds for further research and development.

Overview of STAT3 Inhibition Strategies

STAT3 inhibitors can be broadly categorized based on their mechanism of action. Some prevent the initial activation of STAT3 by targeting upstream kinases like JAKs, while others directly interfere with the STAT3 protein itself, preventing its dimerization, nuclear translocation, or DNA binding. This compound and its analogues belong to the latter category of direct STAT3 inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound analogues and a selection of alternative STAT3 inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound and its Analogues in Triple-Negative Breast Cancer (TNBC) Cell Lines

CompoundCell LineIC50 (µM)Reference
(-)-GaliellalactoneMDA-MB-468> 10[1]
SG-1709MDA-MB-468~5.0[1]
SG-1721MDA-MB-468~2.5[1]
(-)-GaliellalactoneBT-549> 10[1]
SG-1709BT-549~7.5[1]
SG-1721BT-549~5.0[1]
(-)-GaliellalactoneBT-20> 10[1]
SG-1709BT-20~8.0[1]
SG-1721BT-20~6.0[1]

Data extracted from "Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer"[1]. The study indicates that the analogues SG-1709 and SG-1721 are significantly more potent than the parent compound, (-)-Galiellalactone, in inhibiting the viability of TNBC cells.

Table 2: IC50 Values of Alternative STAT3 Inhibitors in Various Cancer Cell Lines

InhibitorMechanism of ActionCell LineCancer TypeIC50 (µM)
Stattic SH2 domain inhibitor (prevents dimerization)MDA-MB-231Breast~5.1
UM-SCC-17BHead and Neck2.56
OSC-19Head and Neck3.48
Cal33Head and Neck2.28
S3I-201 SH2 domain inhibitor (prevents dimerization)MDA-MB-435Breast100
MDA-MB-453Breast100
MDA-MB-231Breast100
Napabucasin STAT3/cancer stemness inhibitorDU145Prostate0.023
U87-MGGlioblastoma~1.0
KKU-055Biliary Tract0.19
Cryptotanshinone STAT3 phosphorylation inhibitorHeyOvarian18.4
A2780Ovarian11.2
DU145Prostate3.5
Rh30Rhabdomyosarcoma5.1

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the STAT3 signaling pathway, the mechanism of action of the compared inhibitors, and a typical experimental workflow for assessing STAT3 inhibition.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc Nuclear Translocation DNA DNA (Target Gene Promoter) STAT3_dimer_nuc->DNA DNA Binding Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription Initiation

Caption: The canonical JAK/STAT3 signaling pathway, illustrating the key steps from cytokine binding to gene transcription.

Inhibitor_Mechanisms cluster_pathway STAT3 Activation Pathway cluster_inhibitors Inhibitor Class JAK JAK STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 Dimer STAT3_mono->STAT3_dimer Dimerization STAT3_DNA STAT3-DNA Complex STAT3_dimer->STAT3_DNA DNA Binding This compound This compound Analogues This compound->STAT3_dimer Inhibits DNA Binding Stattic_S3I201 Stattic / S3I-201 Stattic_S3I201->STAT3_dimer Inhibits Cryptotanshinone Cryptotanshinone Cryptotanshinone->JAK Inhibits Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with STAT3 Inhibitor start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis luciferase Luciferase Reporter Assay (STAT3 Transcriptional Activity) treatment->luciferase viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-STAT3, Total STAT3) lysis->western emsa EMSA (STAT3 DNA Binding) lysis->emsa

References

A Comparative Guide to STAT3 Inhibition: Galiellalactone and Phosphorylation-Targeting Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively active oncogenic transcription factor in numerous cancers, making it a prime target for therapeutic intervention. A common mechanism for STAT3 activation is phosphorylation at the tyrosine 705 residue, leading to dimerization, nuclear translocation, and subsequent transcription of pro-oncogenic genes. This guide provides a comparative analysis of Galiellalactone and other prominent STAT3 inhibitors, with a focus on their effects on STAT3 phosphorylation, supported by experimental data and detailed protocols.

A crucial distinction in the mechanism of STAT3 inhibition exists among the compounds discussed. While many inhibitors target the phosphorylation of STAT3, this compound functions through a different mechanism. This guide will elucidate these differences to aid researchers in selecting the appropriate tool for their specific research needs.

This compound: A Direct, Non-Phosphorylation-Dependent STAT3 Inhibitor

Contrary to what might be expected from a STAT3 inhibitor, this compound does not affect the phosphorylation status of STAT3.[1][2][3] Instead, it acts as a direct inhibitor by covalently binding to cysteine residues within the STAT3 protein.[1][2] This binding prevents STAT3 from associating with DNA, thereby inhibiting its transcriptional activity.[1][2]

This compound Analogs and Other Inhibitors: Targeting STAT3 Phosphorylation

In contrast to its parent compound, novel analogues of this compound, namely SG-1709 and SG-1721 , have been developed that effectively inhibit STAT3 phosphorylation at tyrosine 705.[4] These analogues have been shown to also abrogate the phosphorylation of upstream kinases JAK1 and JAK2.[4]

This guide will compare this compound and its phosphorylation-inhibiting analogues with other well-characterized STAT3 inhibitors that also target the phosphorylation cascade: Stattic , WP1066 , and AZD1480 .

Comparative Analysis of STAT3 Inhibitors

The following tables summarize the quantitative data on the inhibitory activities of this compound, its analogues, and other selected STAT3 inhibitors.

Table 1: Inhibition of STAT3 Phosphorylation (p-STAT3)

CompoundTargetMechanism of Action on p-STAT3Cell LineIC50 for p-STAT3 Inhibition
This compound STAT3 DNA BindingDoes not inhibit phosphorylation.DU145Not Applicable
SG-1709 STAT3 PhosphorylationInhibits constitutive and inducible p-STAT3 (Tyr705).TNBC cellsMore effective than this compound[4]
SG-1721 STAT3 PhosphorylationInhibits constitutive and inducible p-STAT3 (Tyr705).TNBC cellsMore effective than this compound[4]
Stattic STAT3 SH2 DomainInhibits STAT3 phosphorylation at Tyr705.HepG2Weak effect on p-STAT1 (Tyr701)[5]
WP1066 JAK2/STAT3Inhibits JAK2-mediated STAT3 phosphorylation.A375, B16Suppresses p-STAT3 (Tyr705)[6]
AZD1480 JAK1/JAK2Potent inhibitor of JAK1/2, leading to inhibition of STAT3 phosphorylation.MultipleSignificant inhibition of p-STAT3 at 0.1 µM[7]

Table 2: Cell Viability Inhibition

CompoundCell LineIC50 for Cell Viability
This compound DU1453.6 µM (72h)[8]
SG-1721 MDA-MB-468~10 µM (24h)[4][9]
Stattic UM-SCC-17B2.56 µM[10]
OSC-193.48 µM[10]
Cal332.28 µM[10]
UM-SCC-22B2.65 µM[10]
CCRF-CEM3.19 µM (24h)[11]
Jurkat4.89 µM (24h)[11]
Hep G22.94 µM (48h)[12]
Bel-74022.5 µM (48h)[12]
SMMC-77215.1 µM (48h)[12]
WP1066 HEL2.3 µM[13]
B162.43 µM[13]
A3751.6 µM[6][14]
B16EGFRvIII1.5 µM[6][14]
U87-MG5.6 µM[15]
U373-MG3.7 µM[15]
AZD1480 U266~2 µM (48h), ~1 µM (72h)[16]
Kms.11~1 µM (48h), ~0.5 µM (72h)[16]
8226~3 µM (72h)[16]
Pediatric Solid Tumors (median)1.5 µM[17]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Dimer->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription initiates

Caption: Canonical STAT3 signaling pathway.

STAT3_Inhibition_Mechanisms JAK JAK STAT3_inactive STAT3 JAK->STAT3_inactive p pSTAT3 p-STAT3 Dimer Dimerization pSTAT3->Dimer DNA_Binding DNA Binding Dimer->DNA_Binding AZD1480 AZD1480 AZD1480->JAK WP1066 WP1066 WP1066->JAK SG_analogs SG-1709/1721 SG_analogs->JAK Stattic Stattic Stattic->Dimer This compound This compound This compound->DNA_Binding

Caption: Mechanisms of action for various STAT3 inhibitors.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot a Seed Cells b Treat with Inhibitor a->b c Cell Lysis b->c d Quantify Protein c->d e SDS-PAGE d->e f Transfer to Membrane e->f g Antibody Incubation (p-STAT3, STAT3, Loading Control) f->g h Detection & Imaging g->h i Data Analysis h->i

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Western Blot Analysis of STAT3 Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of STAT3 in response to inhibitor treatment.[18][19][20][21]

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treat cells with various concentrations of the STAT3 inhibitor or vehicle control for the desired duration.

  • For inducible models, stimulate cells with a cytokine (e.g., IL-6) or growth factor for a short period before harvesting.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH).

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-STAT3 signal to the total STAT3 signal and the loading control to determine the relative change in STAT3 phosphorylation.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of inhibitors on cell viability.[22][23][24][25][26][27]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of the inhibitor or vehicle control. Include wells with media only as a background control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the inhibitor concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

References

Galiellalactone: A Comparative Analysis of STAT3 Inhibition and Cross-reactivity with other STAT Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Galiellalactone, a fungal metabolite, has emerged as a significant inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently implicated in cancer pathogenesis. This guide provides a comparative analysis of this compound's interaction with STAT3 and explores its cross-reactivity, or lack thereof, with other members of the STAT protein family. The information presented is supported by available experimental data and detailed methodologies to assist in research and drug development endeavors.

Mechanism of Action: Direct and Covalent Inhibition of STAT3

This compound exerts its inhibitory effect on STAT3 through a direct and covalent binding mechanism.[1][2] Mass spectrometry analysis has identified three specific cysteine residues within the STAT3 protein—Cys-367, Cys-468, and Cys-542—as the targets of this compound.[1][2] By binding to one or more of these residues, this compound effectively blocks the ability of STAT3 to bind to its target DNA sequences.[1][2] A key feature of this mechanism is that it does not interfere with the phosphorylation of STAT3, a critical step in its activation.[1][2] The inhibition of STAT3 signaling by this compound has been reported to have an IC50 in the range of 250-500 nM.[3]

Cross-reactivity Profile: Evidence for STAT3 Selectivity

A crucial aspect of any targeted inhibitor is its selectivity. The primary hypothesis for this compound's selectivity for STAT3 stems from the observation that the cysteine residues it modifies are not conserved in other STAT family members, specifically STAT1 and STAT5. While direct, comprehensive experimental data on the cross-reactivity of the parent this compound compound across the entire STAT protein family (STAT1, STAT2, STAT4, STAT5a, STAT5b, STAT6) is not extensively available in the current literature, studies on novel analogues of this compound provide strong evidence for the selectivity of the core chemical scaffold.

Notably, two potent analogues, SG-1709 and SG-1721, were evaluated for their effects on STAT1, STAT3, and STAT5 signaling pathways using a STAT3-mediated luciferase reporter assay. The results demonstrated that these analogues selectively inhibited the STAT3 signaling pathway without affecting STAT1 or STAT5.[4]

Quantitative Data on the Selectivity of this compound Analogues

The following table summarizes the observed effects of this compound analogues on different STAT proteins. It is important to note that this data is for analogues and not the parent this compound compound.

CompoundTarget STAT ProteinAssay TypeEffectReference
SG-1709STAT3Luciferase Reporter AssayInhibited[4]
STAT1Luciferase Reporter AssayNot Affected[4]
STAT5Luciferase Reporter AssayNot Affected[4]
SG-1721STAT3Luciferase Reporter AssayInhibited[4]
STAT1Luciferase Reporter AssayNot Affected[4]
STAT5Luciferase Reporter AssayNot Affected[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of STAT3 activation and the experimental approach to assessing inhibitor selectivity, the following diagrams are provided.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binds to promoter This compound This compound Dimer->this compound Binding inhibited by Transcription Gene Transcription DNA->Transcription Experimental_Workflow start Start cells Culture cells with STAT-responsive luciferase reporter start->cells treat Treat with this compound or vehicle control cells->treat stimulate Stimulate with specific cytokine for each STAT treat->stimulate lyse Lyse cells stimulate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data and compare inhibition measure->analyze end End analyze->end

References

Galiellalactone's Covalent Binding Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Galiellalactone, a fungal metabolite, has emerged as a significant inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in cancer cell proliferation and survival. Its mechanism of action involves direct, covalent binding to STAT3, effectively neutralizing its function. While STAT3 is its most well-characterized target, evidence suggests that this compound's reactivity extends to other cellular proteins, including NF-κB p65, and it may influence other pathways involving SMAD2/3 and NUSAP1. This guide provides a comparative analysis of this compound's covalent binding sites, offering insights for researchers and drug development professionals.

Comparative Overview of this compound's Protein Targets

This compound's primary mechanism of action is the covalent modification of specific cysteine residues on its target proteins. This irreversible binding leads to the inhibition of the protein's function. The following table summarizes the current understanding of this compound's interaction with its primary and potential secondary targets.

Target ProteinEvidence of Direct Covalent BindingIdentified Binding SitesFunctional Consequence
STAT3 Confirmed[1][2][3]Cys367, Cys468, Cys542[1][3]Inhibition of DNA binding[1][4]
NF-κB (p65) Suggested[1]Not definitively identified; Cys38 is a known reactive site for similar molecules[5][6]Inhibition of NF-κB signaling[1]
SMAD2/3 Indirect evidenceNot identifiedPrevention of DNA binding[1]
NUSAP1 Indirect evidence (downregulation)[2]Not identifiedPotential role in G2/M cell cycle arrest[2]

In-Depth Analysis of Covalent Binding Sites

STAT3: The Primary Target

This compound's interaction with STAT3 is the most extensively studied. Mass spectrometry analysis of recombinant STAT3 protein treated with this compound has unequivocally identified three cysteine residues as the primary sites of covalent modification[1][3].

  • Cys367 and Cys468: Located in the DNA-binding domain of STAT3. Their modification by this compound directly sterically hinders the protein's ability to bind to its target DNA sequences.

  • Cys542: Situated in the linker domain of STAT3. While not in the DNA-binding domain, its modification likely induces a conformational change that contributes to the inhibition of STAT3's transcriptional activity.

The covalent modification of these sites effectively abrogates STAT3's function as a transcription factor without affecting its phosphorylation status[4].

NF-κB (p65): A Potential Direct Target

Evidence suggests that this compound may also directly target the p65 subunit of the NF-κB transcription factor. Studies using a biotinylated this compound analog (GL-biot) have shown that it can pull down a protein corresponding to the molecular weight of p65[1]. While direct mass spectrometry evidence for a covalent adduct with p65 is not yet available for this compound itself, the chemical reactivity of its α,β-unsaturated lactone moiety makes cysteine residues likely targets. Notably, other natural products with similar reactive groups, such as the sesquiterpene lactone helenalin, are known to covalently modify Cys38 of p65, which is critical for its DNA binding activity[5][6]. This provides a strong rationale for investigating Cys38 as a potential binding site for this compound.

SMAD2/3 and NUSAP1: Indirectly Affected Proteins

The interaction of this compound with SMAD2/3 and NUSAP1 is less direct. This compound has been observed to inhibit the binding of SMAD2/3 to DNA, a key step in TGF-β signaling[1]. However, it is not yet confirmed whether this is due to direct covalent modification of SMAD proteins or through an indirect mechanism.

Similarly, the identification of Nucleolar and spindle-associated protein 1 (NUSAP1) as a potential target stems from a proteomic study that showed its downregulation in response to this compound treatment[2]. While this suggests a link between this compound and NUSAP1-mediated processes like cell cycle progression, further studies are needed to validate a direct covalent interaction.

Experimental Protocols

Identification of this compound's Covalent Binding Partners

A common and effective method for identifying the protein targets of a covalent inhibitor like this compound involves the use of a tagged analog.

Workflow for Target Identification:

cluster_0 Cellular Treatment cluster_1 Affinity Purification cluster_2 Protein Identification A Treat cells with biotinylated this compound (GL-biot) B Lyse cells A->B C Incubate lysate with streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F SDS-PAGE and Western Blot E->F G Mass Spectrometry (LC-MS/MS) F->G cluster_0 Upstream Signaling cluster_1 STAT3 Activation and Function Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA Target Gene Promoter STAT3_active->DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription This compound This compound This compound->STAT3_active Covalent Binding to Cys367, Cys468, Cys542

References

A Head-to-Head Comparison of Galiellalactone and JAK Inhibitors in Targeting the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

MALMÖ, Sweden & NEW YORK, NY – In the landscape of targeted therapies for inflammatory diseases and cancer, the JAK-STAT signaling pathway remains a critical focus. This guide provides a detailed, data-driven comparison between Galiellalactone (B1674401), a natural product STAT3 inhibitor, and the well-established class of Janus Kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a clear perspective on their distinct mechanisms, potency, and therapeutic potential.

Introduction: Two Strategies to Target a Central Pathway

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular cytokine and growth factor signals into a cellular response, playing a fundamental role in the immune response, inflammation, and cell growth.[1] Dysregulation of this pathway is a hallmark of numerous diseases, including rheumatoid arthritis, myeloproliferative neoplasms, and various cancers.[2][3]

This has led to the development of two distinct inhibitory strategies:

  • JAK Inhibitors (Jakinibs): This class of small molecules, including Tofacitinib, Ruxolitinib (B1666119), and Upadacitinib (B560087), function as ATP-competitive inhibitors, targeting the kinase activity of JAK enzymes (JAK1, JAK2, JAK3, TYK2) at the beginning of the signaling cascade.[3][4] By blocking JAKs, they prevent the phosphorylation and subsequent activation of STAT proteins.[5]

  • This compound (GL): A fungal metabolite that acts as a direct, covalent inhibitor of STAT3.[6][7] Unlike JAK inhibitors, this compound does not prevent the phosphorylation of STAT3 but instead blocks its ability to bind to DNA, the final step required for gene transcription.[6][7][8]

This guide will dissect the differences between these approaches through quantitative data, mechanistic diagrams, and detailed experimental protocols.

Mechanism of Action: Upstream vs. Downstream Inhibition

The fundamental difference between JAK inhibitors and this compound lies in their point of intervention within the JAK-STAT pathway.

JAK inhibitors act upstream, preventing the signal from being transduced from the cytokine receptor.[9] They bind to the ATP-binding site of JAK kinases, preventing the phosphorylation of both the JAKs themselves (trans-phosphorylation) and the STAT proteins that dock onto the activated receptor complex.[3][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT JAK->STAT_P Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

This compound , in contrast, acts downstream. It allows the upstream signaling to occur, including the phosphorylation of STAT3 by JAKs. However, it covalently binds to specific cysteine residues (Cys-367, Cys-468, and Cys-542) within the STAT3 protein.[6][7] This modification directly inhibits the ability of the activated STAT3 dimer to bind to its target DNA sequences, thereby preventing the transcription of STAT3-regulated genes.[6]

// Nodes for the pathway Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3 Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA Binding & \nGene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"];

// Inhibitor nodes JAKi [label="JAK Inhibitors\n(e.g., Tofacitinib)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; GL [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];

// Pathway edges Receptor -> JAK -> STAT3 -> pSTAT3 -> DNA;

// Inhibition edges JAKi -> JAK [label="Blocks ATP Binding Site\n(Prevents STAT3 Phosphorylation)", color="#EA4335", fontcolor="#202124"]; GL -> pSTAT3 [label="Covalently Binds STAT3\n(Blocks DNA Binding)", color="#34A853", fontcolor="#202124"]; } Caption: Distinct points of intervention for JAK inhibitors and this compound.

Quantitative Data: Potency and Selectivity

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of the target's activity.

Table 1: Inhibitory Potency (IC50) of this compound and Representative JAK Inhibitors
CompoundPrimary Target(s)IC50 (nM)Assay TypeReference(s)
This compound STAT3 Signaling250 - 500STAT3 Reporter Assay[10]
Tofacitinib JAK1, JAK3JAK1: 1-112JAK2: 20-1377JAK3: 0.5-5.6Biochemical/Cellular[11][12][13]
Ruxolitinib JAK1, JAK2JAK1: 3.3JAK2: 2.8TYK2: 19JAK3: 428Biochemical[1]
Upadacitinib JAK1JAK1: 45JAK2: 109JAK3: 2100TYK2: 4700Biochemical[14]

Note: IC50 values can vary based on the specific assay conditions (e.g., ATP concentration in kinase assays, cell type used).

Key Observations:

  • JAK Inhibitor Selectivity: JAK inhibitors exhibit varying degrees of selectivity across the four JAK family members. Upadacitinib was specifically designed for greater JAK1 selectivity, which is hypothesized to offer a more favorable safety profile by targeting key inflammatory cytokine pathways while sparing others.[14][15] Ruxolitinib is potent against both JAK1 and JAK2.[1][16] Tofacitinib primarily inhibits JAK1 and JAK3.[2][13]

  • This compound Specificity: this compound's mechanism suggests a high degree of specificity for STAT3, as the cysteine residues it modifies are reportedly not conserved in other STAT family members like STAT1 and STAT5.[6] However, some analogues of this compound have been shown to also inhibit the upstream phosphorylation of JAK1/2 and STAT3, suggesting a more complex mechanism for these derivatives.[17]

Experimental Data: In Vitro and In Vivo Evidence

Table 2: Comparative Summary of In Vitro & In Vivo Effects
FeatureThis compoundJAK Inhibitors (General)
Cellular Effects Reduces viability, induces apoptosis, and inhibits invasion in cancer cells (e.g., prostate, breast).[17][18] Reduces expression of AR target genes in prostate tissue.[19]Suppress cytokine-induced signaling and chemokine expression in immune cells and fibroblast-like synoviocytes (FLS).[11] Reduce production of pro-inflammatory cytokines like IL-6 and IL-17.[11][20]
Animal Model Efficacy Significantly reduced primary tumor growth and metastatic spread in an orthotopic prostate cancer mouse model.[18] Reduced viability of cancer stem-like cells.[21]Dramatically reduce edema, inflammation, and bone resorption in rat models of adjuvant-induced arthritis (AIA).[22][23] Efficacy demonstrated in collagen-induced arthritis (CIA) models.[11]
Key Differentiator Acts downstream, inhibiting STAT3-DNA binding without affecting STAT3 phosphorylation.[6][7]Act upstream, broadly inhibiting signaling from multiple cytokine receptors by blocking JAK kinase activity.[5][9]

In Vivo Studies:

  • This compound: In an orthotopic xenograft mouse model of prostate cancer, daily intraperitoneal injections of this compound significantly reduced primary tumor growth and the spread of cancer cells to lymph nodes.[18]

  • JAK Inhibitors: In a rat model of adjuvant-induced arthritis, treatment with Tofacitinib dramatically reduced paw edema, inflammation, and osteoclast-mediated bone resorption, which was correlated with decreased levels of RANKL, a key factor in bone degradation.[22]

Experimental Protocols

Detailed and reproducible protocols are essential for the objective comparison of inhibitors. Below are methodologies for key assays.

Experimental_Workflow Biochem Biochemical Assay (e.g., Kinase Assay) CellBased Cell-Based Assay (e.g., Western Blot, Reporter) Biochem->CellBased Confirm Cellular Activity InVivo In Vivo Model (e.g., Arthritis, Xenograft) CellBased->InVivo Evaluate in Disease Model Outcome Data Analysis (IC50, Efficacy) InVivo->Outcome

Protocol 1: In Vitro JAK Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform by quantifying ADP production.

  • Reagent Preparation:

    • Prepare a stock solution of the JAK inhibitor (e.g., Tofacitinib) in DMSO and create serial dilutions in kinase buffer.

    • Prepare a reaction mix containing kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), a peptide substrate (e.g., IRS1 peptide), and ATP at a concentration near the Km for the specific JAK enzyme.[24]

    • Dilute the recombinant JAK enzyme (e.g., JAK1, JAK2) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for vehicle control).

    • Add 2 µL of the diluted enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.[24]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[24]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data with the vehicle control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]

Protocol 2: Cell-Based STAT3 DNA-Binding ELISA

This assay measures the ability of a compound to inhibit activated STAT3 from binding to its DNA consensus sequence in cellular nuclear extracts.[26]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, DU145) in culture plates.

    • Treat cells with various concentrations of the STAT3 inhibitor (e.g., this compound) or vehicle control for a predetermined time (e.g., 24 hours).

  • Nuclear Extract Preparation:

    • Harvest the cells and perform nuclear extraction using a commercial kit or standard biochemical procedures to isolate nuclear proteins.

    • Determine the protein concentration of each nuclear extract using a BCA or Bradford assay.

  • ELISA Procedure (using TransAM™ STAT3 as an example):

    • Add 20 µg of nuclear extract from treated cells to wells of a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus site.[26]

    • Incubate for 1 hour to allow STAT3 to bind to the DNA.

    • Wash the wells to remove non-bound proteins.

    • Add a primary antibody specific for activated STAT3 and incubate for 1 hour.

    • Wash, then add an HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash, then add developing solution and measure absorbance at 450 nm with a spectrophotometer.

  • Data Analysis:

    • A lower absorbance value in inhibitor-treated wells compared to the vehicle control indicates inhibition of STAT3 DNA-binding. Calculate the percent inhibition and determine the IC50.

Protocol 3: Western Blot for Phospho-STAT3 (p-STAT3)

This protocol is crucial for differentiating the mechanisms of this compound and JAK inhibitors.

  • Cell Lysis and Protein Quantification:

    • Treat cells with inhibitors and/or a STAT3 activator (e.g., IL-6).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[27]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.[28]

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).[27][28]

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[27]

  • Stripping and Re-probing:

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.[27]

Expected Outcome: JAK inhibitors will show a dose-dependent decrease in the p-STAT3 signal. This compound will show little to no change in the p-STAT3 signal, demonstrating its mechanism is independent of phosphorylation status.[6]

Conclusion

This compound and JAK inhibitors represent two distinct and compelling strategies for modulating the JAK-STAT pathway.

  • JAK inhibitors offer a broad, upstream blockade of signaling from numerous cytokines, which has proven highly effective in treating systemic inflammatory conditions like rheumatoid arthritis.[4][11] Their selectivity profile across the JAK family is a key determinant of their specific applications and potential side effects.

  • This compound provides a highly targeted, downstream approach by directly and covalently inhibiting the transcriptional activity of STAT3.[6][7] This unique mechanism, which does not affect upstream phosphorylation, makes it a valuable tool for studying STAT3-specific functions and a promising therapeutic candidate for diseases driven by constitutively active STAT3, such as certain cancers.[18][21]

The choice between these strategies depends on the specific therapeutic context. For diseases driven by a broad spectrum of inflammatory cytokines, a JAK inhibitor may be advantageous. Conversely, for pathologies specifically reliant on STAT3 transcriptional activity, a direct inhibitor like this compound could offer a more precise and potentially better-tolerated therapeutic option. Further head-to-head studies in relevant disease models are warranted to fully elucidate the comparative therapeutic indices of these two important classes of inhibitors.

References

Galiellalactone vs. Novel STAT3 Inhibitors: A Comparative Guide to Potency and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers. The pursuit of potent and selective STAT3 inhibitors is a critical area of drug discovery. This guide provides a comparative analysis of the fungal metabolite Galiellalactone against recently developed novel STAT3 inhibitors, offering a benchmark of their potency supported by experimental data and detailed methodologies.

Quantitative Potency Comparison

The following tables summarize the inhibitory concentrations (IC50) of this compound and other novel STAT3 inhibitors across various assays. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions, cell lines, and assay endpoints can significantly influence the results.

InhibitorAssay TypeCell LineIC50 ValueReference
This compound STAT3 SignalingLNCaP250-500 nM[1]
Cell Viability (WST-1)DU1453.6 µM[2]
Cell Viability (MTT)DU145-DS spheres10.1 µM[3]
Cell Viability (MTT)DU145-DR spheres6.2 µM[3]
SG-1709 (this compound Analog) STAT3 PhosphorylationMDA-MB-468More potent than this compound[4]
Cell Viability (MTT)MDA-MB-468Data not available[4]
SG-1721 (this compound Analog) STAT3 PhosphorylationMDA-MB-468More potent than this compound[4]
Cell Viability (MTT)MDA-MB-468Lower IC50 than this compound[4][5]
WP1066 Cell ViabilityU87-MG (Glioma)5.6 µM[6]
Cell ViabilityU373-MG (Glioma)3.7 µM
Stattic STAT3 Dimerization/PhosphorylationVariesVaries[2]

Note: Direct, side-by-side IC50 values for this compound and many of the newest STAT3 inhibitors in the same experimental setup are not extensively available in the public domain. The data presented is compiled from multiple studies to provide a general benchmark.

Mechanism of Action at a Glance

This compound distinguishes itself by its unique mechanism of action. Unlike many inhibitors that target the upstream Janus kinases (JAKs) or the SH2 domain of STAT3 to prevent phosphorylation and dimerization, this compound acts as a direct inhibitor of STAT3's DNA binding activity.[2] It covalently binds to cysteine residues on the STAT3 protein, effectively blocking its ability to regulate target gene transcription without affecting its phosphorylation status.[2] In contrast, novel analogs of this compound, such as SG-1709 and SG-1721, have been shown to be more effective at inhibiting STAT3 phosphorylation at tyrosine 705.[4]

Visualizing the Pathways and Processes

To better understand the context of STAT3 inhibition and the methods used for its evaluation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

STAT3_Signaling_Pathway Cytokine Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 pSTAT3 (active) STAT3_inactive->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription Initiates Inhibitor_JAK JAK Inhibitors (e.g., Ruxolitinib) Inhibitor_JAK->JAK Inhibitor_pSTAT3 Phosphorylation Inhibitors (e.g., SG-1721) Inhibitor_pSTAT3->pSTAT3 Inhibitor_Dimer Dimerization Inhibitors (e.g., Stattic) Inhibitor_Dimer->Dimer Inhibitor_DNA DNA Binding Inhibitors (e.g., this compound) Inhibitor_DNA->DNA

Caption: The STAT3 signaling pathway and points of intervention by various inhibitors.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with STAT3 Inhibitor (e.g., this compound) Start->Treatment Assays Perform Parallel Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Western Western Blot (pSTAT3 / Total STAT3) Assays->Western Luciferase Luciferase Reporter Assay (STAT3 Activity) Assays->Luciferase EMSA EMSA (DNA Binding) Assays->EMSA Data Data Analysis (IC50 Calculation) Viability->Data Western->Data Luciferase->Data EMSA->Data Conclusion Conclusion on Potency and Mechanism Data->Conclusion

Caption: A generalized experimental workflow for evaluating the potency of STAT3 inhibitors.

Detailed Experimental Protocols

The following are standardized protocols for key assays used to determine the potency of STAT3 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor (and a vehicle control) for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9][10]

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Phosphorylated and Total STAT3

This technique is used to detect changes in the phosphorylation status and total protein levels of STAT3.

  • Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) or total STAT3 overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T or a stable reporter cell line) in a 96-well plate.[12] If not using a stable cell line, co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Inhibitor Treatment: After 24 hours, treat the cells with the STAT3 inhibitor at various concentrations.

  • STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for a defined period (e.g., 6 hours).[12]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of STAT3 inhibition relative to the stimulated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the DNA-binding activity of STAT3.

  • Nuclear Extract Preparation: Following inhibitor treatment, prepare nuclear extracts from the cells.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing a STAT3 binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.[13] For competition assays, add an excess of unlabeled probe.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate imaging methods. A "shift" in the mobility of the probe indicates protein binding.[14]

Conclusion

This compound remains a significant benchmark for STAT3 inhibitors due to its direct and unique mechanism of action on STAT3 DNA binding. While newer analogs like SG-1721 show promise with enhanced potency in inhibiting STAT3 phosphorylation, the field of novel STAT3 inhibitors is diverse, with compounds targeting various aspects of the STAT3 signaling cascade. The selection of an appropriate inhibitor for research or therapeutic development will depend on the specific context, including the cancer type and the desired molecular mechanism of action. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these important therapeutic candidates.

References

Safety Operating Guide

Navigating the Safe Disposal of Galiellalactone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Galiellalactone, a fungal metabolite utilized in research as a selective inhibitor of STAT3 signaling.[1][2] While one safety data sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to adopt a cautious approach and manage its disposal in a manner that minimizes any potential environmental or health impacts.

Key Characteristics of this compound

A summary of the essential data for this compound is presented below, offering a quick reference for laboratory personnel.

PropertyValueSource
CAS Number 133613-71-5
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Solubility Soluble to 5 mM in DMSO and ethanol (B145695). Poor water solubility.[3]
Storage Store at -20°C.
Hazard Classification Not classified as a hazardous substance or mixture according to one available SDS.

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of laboratory chemicals and should be followed in conjunction with your institution's specific hazardous waste management policies.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundational step in safe chemical waste management.[4]

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be placed in a designated, sealed waste bag.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

Step 2: Labeling of Waste Containers

Accurate and clear labeling is crucial for the safety of all personnel handling the waste.

  • All waste containers must be labeled with the words "Hazardous Waste" (or as required by your institution).

  • The label must clearly identify the contents, including "this compound" and the solvent(s) used.

  • Indicate the approximate concentration and quantity of the waste.

Step 3: Storage of Chemical Waste

Waste must be stored safely in a designated satellite accumulation area prior to collection.

  • Store waste containers in a secondary containment bin to prevent spills.

  • Ensure the storage area is well-ventilated and away from general laboratory traffic.

  • Keep containers securely closed except when adding waste.

Step 4: Decontamination of Reusable Labware

Thoroughly decontaminate all reusable labware that has been in contact with this compound.

  • Initial Rinse: Rinse the labware with a suitable solvent, such as ethanol or acetone, to dissolve any remaining this compound.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[4]

  • Standard Washing: Following the initial solvent rinse, wash the labware with soap and water as per standard laboratory procedures.

Step 5: Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved waste disposal service.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of your this compound waste.

  • Do not dispose of this compound, its solutions, or contaminated materials in the general trash or down the drain.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Galiellalactone_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type decontaminate Decontaminate Reusable Labware (Collect Rinsate as Liquid Waste) start->decontaminate solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid segregate_solid Segregate in Labeled Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Waste Container liquid_waste->segregate_liquid store Store in Designated Satellite Accumulation Area segregate_solid->store segregate_liquid->store professional_disposal Arrange for Professional Disposal via EHS store->professional_disposal decontaminate->segregate_liquid end End: Waste Removed professional_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheets for any chemical you are working with.

References

Personal protective equipment for handling Galiellalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for Galiellalactone, a fungal metabolite and selective STAT3 signaling inhibitor. The following procedural guidance is based on available research data and established best practices for handling chemical compounds in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValueSource
CAS Number 133613-71-5[1][2][3]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Purity ≥95%
Solubility Soluble to 5 mM in DMSO and ethanol. Poor water solubility.[3][3]
Storage Store at -20°C.

Biological Activity and Toxicity

This compound is described as a non-toxic and non-mutagenic fungal metabolite.[1][2][4][5] Its biological activity is primarily as a selective inhibitor of STAT3 signaling.[1] The following table summarizes its inhibitory concentrations in various experimental settings.

AssayCell LineIC₅₀ ValueSource
STAT3 Signaling Inhibition-250-500 nM[1][2][3]
Proliferation Inhibition (72h)DU145 (prostate cancer)3.6 µM[5][6]

While characterized as "non-toxic" in the context of its discovery and initial studies, it is essential to treat this compound as a potentially bioactive compound and handle it with appropriate care to minimize exposure.

Standard Operational Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receipt to disposal. Adherence to this workflow is critical for ensuring safety and maintaining the integrity of the compound.

Galiellalactone_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Experimentation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log into Chemical Inventory Inspect->Log Store Store at -20°C in a Tightly Sealed Container Log->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Workstation (e.g., Fume Hood) DonPPE->PrepareWorkstation Weigh Weigh Compound PrepareWorkstation->Weigh Solubilize Prepare Stock Solution (e.g., in DMSO or Ethanol) Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment CollectWaste Collect Solid and Liquid Waste Experiment->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose According to Institutional Guidelines LabelWaste->Dispose

Caption: Standard operational workflow for this compound.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always be performed before handling any chemical. Although this compound is reported to be non-toxic, the following PPE is recommended as a minimum standard to prevent direct contact and inhalation.

  • Engineering Controls:

    • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is recommended.

  • Personal Protective Equipment:

    • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for tears or punctures before use and changed immediately if contaminated.

    • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect the eyes from potential splashes.

    • Respiratory Protection: Generally not required if handled in a well-ventilated area or fume hood. If there is a risk of generating significant aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection Start Handling this compound CheckAerosol Potential for Aerosol/Dust Generation? Start->CheckAerosol LowRisk Low Risk Procedure (e.g., handling solutions) CheckAerosol->LowRisk No HighRisk High Risk Procedure (e.g., weighing solid) CheckAerosol->HighRisk Yes PPE_Low Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves LowRisk->PPE_Low PPE_High Enhanced PPE: - Use Chemical Fume Hood - Lab Coat - Safety Goggles - Nitrile Gloves - Consider Respirator (if fume hood unavailable) HighRisk->PPE_High

Caption: PPE selection logic for handling this compound.

Spill and Disposal Procedures

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined above.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal:

    • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of in accordance with all applicable federal, state, and local environmental regulations for chemical waste. Do not allow this compound or its solutions to enter drains or watercourses.

By adhering to these safety protocols, researchers can minimize their risk of exposure and safely handle this compound in the laboratory. Always consult your institution's specific safety guidelines and a complete Safety Data Sheet (SDS) if one becomes available.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.